Disperse Red 17
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[N-(2-hydroxyethyl)-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-13-12-16(20(8-10-22)9-11-23)6-7-17(13)19-18-14-2-4-15(5-3-14)21(24)25/h2-7,12,22-23H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCWDMYESTYBBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863120, DTXSID80879791 | |
| Record name | 2,2'-({3-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}imino)diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Disperse Red 17 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3179-89-3, 1016649-26-5 | |
| Record name | Disperse Red 17 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Red 17 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-[[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-({3-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}imino)diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Disperse Red 17 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE RED 17 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHG9JOS5G7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Disperse Red 17 chemical structure and properties
For Research, Scientific, and Drug Development Professionals
Abstract
Disperse Red 17 is a monoazo disperse dye characterized by its vibrant red hue and application in coloring synthetic materials. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and toxicological profile. All quantitative data is presented in structured tables for clarity. Methodologies for key experimental assessments are detailed to support research and development activities.
Chemical Identity and Structure
This compound, belonging to the single azo class of dyes, is chemically identified as 2-[N-(2-hydroxyethyl)-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol.[1] Its structure features a nitro-substituted azobenzene chromophore linked to an N,N-bis(2-hydroxyethyl)amino auxochrome.
Chemical Structure:
(A 2D chemical structure image would be placed here in a formal whitepaper)
The key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2-[N-(2-hydroxyethyl)-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol[1] |
| CAS Number | 3179-89-3[2] |
| C.I. Name | This compound[2] |
| C.I. Number | 11210[2] |
| Molecular Formula | C₁₇H₂₀N₄O₄ |
| SMILES | CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC=C(C=C2)--INVALID-LINK--[O-] |
| InChI Key | ADCWDMYESTYBBN-UHFFFAOYSA-N |
A variety of synonyms are used for this compound in commercial and research contexts, including Acetate Red GG, C.I. 11210, and Disperse Red C-2R.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its application, particularly in dyeing processes and for assessing its environmental and biological fate.
| Property | Value | Reference |
| Molecular Weight | 344.37 g/mol | |
| Physical Form | Dark brown/deep violet powder | |
| Melting Point | 160 °C | |
| Boiling Point | 479.47 °C (rough estimate) | |
| Water Solubility | 0.3 mg/L (at 22 °C) | |
| Solubility | Soluble in ethanol and acetone | |
| Partition Coefficient (Log P o/w) | 3.575 (for a sample with 31.5% purity) | |
| UV-Vis Absorption Max (λmax) | ~510 nm (in certain solvents, major peak) |
Synthesis and Manufacturing
This compound is synthesized through a standard azo coupling reaction. The general manufacturing process involves two primary steps.
Experimental Protocol: General Synthesis
-
Diazotization: 4-Nitrobenzenamine is diazotized by reacting it with nitrosylsulfuric acid or sodium nitrite in a strong acid medium (such as sulfuric acid) at a low temperature (typically 0-5 °C). This reaction converts the primary aromatic amine into a diazonium salt intermediate.
-
Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution containing the coupling component, N,N-bis(2-hydroxyethyl)-3-methylbenzenamine, under controlled pH and temperature conditions. The electrophilic diazonium salt attacks the electron-rich coupling component to form the final azo dye molecule.
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Isolation: The crude this compound precipitates from the reaction mixture and is then isolated through filtration, followed by washing and drying.
Toxicological Profile
The safety of this compound has been evaluated by various regulatory bodies, particularly for its use in consumer products like hair dyes.
| Toxicological Endpoint | Result |
| Acute Oral Toxicity (Rat) | LD50 > 2000 mg/kg bw |
| Skin Irritation (Rabbit) | Not classified as a skin irritant |
| Skin Sensitization | May cause an allergic skin reaction (GHS Category 1) |
| Mutagenicity (Ames Test) | Considered mutagenic in Salmonella typhimurium strains TA98 and TA100 |
Experimental Protocols: Toxicological Assays
-
Acute Oral Toxicity (Limit Test):
-
Guideline: Based on OECD Guideline 401 (older version).
-
Methodology: A single dose of 2000 mg/kg body weight was administered by gastric gavage to groups of 5 male and 5 female rats. The animals were observed for mortality and clinical signs of toxicity at 1, 2, and 4 hours post-dosing and daily for 14 days. Body weights were recorded on days 1, 8, and 15. A macroscopic examination of major organs was performed at the end of the study.
-
-
Mutagenicity - Bacterial Reverse Mutation Assay (Ames Test):
-
Guideline: Based on principles of OECD 471.
-
Methodology: The test was conducted with Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537. This compound was tested at eight concentrations ranging from 3 to 5000 µ g/plate , both with and without a metabolic activation system (S9 mix). The plates were incubated and the number of revertant colonies was counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies.
-
Applications and Regulatory Status
This compound is primarily used as a dye for hydrophobic synthetic fibers.
Primary Applications:
-
Textile Dyeing: Used for dyeing polyester, polyamide, acetate, and acrylic fibers. It is suitable for high-temperature dyeing methods.
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Cosmetics: Employed as a direct hair coloring agent in both semi-permanent and oxidative hair dye formulations.
-
Other Uses: It has also been used for coloring plastics and in tattoo inks.
Regulatory Status:
-
In the European Union, the use of this compound in tattoo inks and permanent make-up is restricted to a maximum concentration of 0.1% by weight.
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The Scientific Committee on Consumer Safety (SCCS) has issued opinions on its safety for use in hair dye formulations, concluding it is safe at specified maximum concentrations (e.g., up to 2.0% in oxidative formulations on-head). It is noted that the substance has a sensitizing potential.
References
A Technical Guide to C.I. 11210 / Disperse Red 17 (CAS 3179-89-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. 11210, commercially known as Disperse Red 17, is a monoazo dye recognized for its application in coloring synthetic materials. Identified by the CAS number 3179-89-3, this compound is utilized in the textile industry for dyeing polyester and other synthetic fibers and has also been incorporated into cosmetics and plastics.[1][2][3][4] Its chemical and toxicological profile is of significant interest to researchers and professionals in materials science, toxicology, and drug development due to its widespread use and potential for human exposure. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and toxicological data, including summaries of experimental methodologies.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Reference |
| Chemical Name | 2,2'-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol | [5] |
| Synonyms | C.I. 11210, this compound, 3-Methyl-4-(4'-nitrophenylazo)-N,N-bis(2-hydroxyethyl)aniline | |
| CAS Number | 3179-89-3 | |
| Molecular Formula | C₁₇H₂₀N₄O₄ | |
| Molecular Weight | 344.37 g/mol | |
| Appearance | Deep violet powder | |
| Melting Point | 149.2 °C | |
| Water Solubility | 0.3 mg/L at 22 °C | |
| Log P (o/w) | 3.575 (for a preparation with 31.5% purity) |
Synthesis
The synthesis of this compound involves a diazo coupling reaction. The general procedure is as follows:
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Diazotization: 4-Nitrobenzenamine is diazotized.
-
Coupling: The resulting diazonium salt is coupled with N,N-bis(2-hydroxyethyl)-3-methylbenzenamine.
A detailed experimental protocol for a similar disperse dye, Disperse Red 177, provides insight into the potential reaction conditions, which can be adapted for this compound. This involves dissolving the amine in sulfuric or phosphoric acid, followed by the addition of a nitrosylating agent (like nitrosulfuric acid or sodium nitrite) at low temperatures (0-5°C). The subsequent coupling reaction is also performed at low temperatures in an acidic medium.
Analytical Methods
The determination of this compound in various matrices is crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique. For instance, HPLC was used to analyze the dye content in test batches for toxicological studies, where a 70-80% peak area at 210 nm and 254 nm was reported for the dye with a dispersant.
Applications
This compound is primarily used as a colorant in the following applications:
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Textiles: Dyeing of polyester fibers, silk, wool, yarn, nylon, and acrylic fabrics.
-
Cosmetics: Formulations for hair dyes, both oxidative and semi-permanent, as well as in bath products, makeup, and skin care products.
-
Plastics: Coloring of various plastics.
Toxicological Profile
A substantial body of research has been conducted to evaluate the safety of this compound. The following table summarizes key toxicological data.
| Endpoint | Species | Route | Results | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg body weight | |
| Skin Irritation | Rabbit | Dermal | Not classified as a skin irritant | |
| Eye Irritation | Rabbit | Ocular | Not classified as a serious eye irritant | |
| Skin Sensitization | - | - | May cause an allergic skin reaction. A sensitizing potential cannot be excluded. | |
| Genotoxicity (Ames Test) | S. typhimurium | In vitro | Negative | |
| Genotoxicity (HPRT Assay) | Chinese Hamster V79 Cells | In vitro | Negative | |
| Genotoxicity (Micronucleus Test) | Mouse | In vivo | Negative | |
| Carcinogenicity | - | - | Not classified as carcinogenic |
Experimental Protocols
Acute Oral Toxicity Study (as per OECD Guideline 401, adapted)
-
Test Species: Rat (5 males and 5 females per group).
-
Administration: A single dose administered by gastric gavage. A limit test is often performed at 2000 mg/kg body weight.
-
Vehicle: An appropriate vehicle is used to suspend the test substance.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at 1, 2, and 4 hours post-dosing and daily for 14 days.
-
Body Weight: Recorded on days 1, 8, and 15.
-
Necropsy: A macroscopic examination of the main organs is performed at the end of the study.
-
Data Analysis: The LD50 is calculated if necessary, though for a limit test, the focus is on observing toxicity at the limit dose.
Skin Irritation Study (as per OECD Guideline 404, adapted)
-
Test Species: Rabbit (3 females).
-
Application: 0.5 g of the test substance, moistened with water, is applied to a 6.25 cm² area of intact skin.
-
Exposure: A semi-occlusive patch is applied and left in place for 4 hours.
-
Post-exposure: The remaining test substance is removed by swabbing with cotton wool soaked in warm water.
-
Observations: The application site is observed for erythema and edema at specified intervals after patch removal.
-
Data Analysis: The skin reactions are scored according to a standardized scale (e.g., Draize scale).
In Vitro Gene Mutation Assay in Bacteria (Ames Test) (as per OECD Guideline 471)
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 mix from induced rat liver).
-
Procedure: Various concentrations of this compound (e.g., 3 to 5000 µ g/plate ) are added to the bacterial cultures.
-
Endpoint: The number of revertant colonies (mutated bacteria that can grow in a selective medium) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Signaling Pathways and Molecular Interactions
Currently, there is a lack of specific research identifying the direct signaling pathways modulated by this compound. However, as an azo dye, its potential for interaction with biological systems can be inferred from the broader class of compounds. Azo dyes can be metabolized by azoreductases, potentially leading to the formation of aromatic amines, which are known to have toxicological implications.
The genotoxicity of some azo dyes has been linked to their ability to bind to DNA, potentially through intercalation or groove binding, which can interfere with DNA replication and transcription. This interaction is a critical initiating event in chemical carcinogenesis.
Below is a conceptual workflow illustrating the potential toxicological assessment of a substance like this compound, from initial exposure to the assessment of genotoxicity.
Caption: Conceptual workflow for the toxicological assessment of this compound.
Conclusion
C.I. 11210 / this compound is a widely used azo dye with a well-characterized, low acute toxicity profile. However, concerns remain regarding its potential for skin sensitization. While current standard genotoxicity assays have not indicated mutagenic potential, the metabolism of azo dyes into potentially harmful aromatic amines warrants continued investigation. For professionals in drug development, understanding the toxicological profile of such compounds is essential, particularly when considering potential impurities or metabolites in pharmaceutical products. Further research into the specific molecular mechanisms and signaling pathways affected by this compound would provide a more complete understanding of its biological activity.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of Disperse Red 17
Introduction: Disperse Red 17, also known by its Colour Index name C.I. 11210, is a monoazo disperse dye used in the textile industry for dyeing synthetic fibers such as polyester, acetate, and nylon.[1][2] It is also utilized in the formulation of cosmetics and hair dyes.[3][4] The synthesis of this compound is a well-established process in industrial organic chemistry, primarily involving a two-stage reaction: the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component.[5] This guide provides a detailed overview of the synthesis, manufacturing process, and experimental protocols for this compound.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | 2,2'-[[3-Methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol |
| C.I. Name | This compound |
| C.I. Number | 11210 |
| CAS Number | 3179-89-3 |
| Molecular Formula | C₁₇H₂₀N₄O₄ |
| Molecular Weight | 344.37 g/mol |
| Appearance | Deep violet powder |
Synthesis Pathway
The synthesis of this compound involves two primary steps:
-
Diazotization of 2-chloro-4-nitroaniline: 2-chloro-4-nitroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), to form the corresponding diazonium salt. This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The freshly prepared diazonium salt is then reacted with the coupling component, N-ethyl-N-(2-hydroxyethyl)aniline, in a process known as azo coupling. This electrophilic aromatic substitution reaction results in the formation of the this compound dye. The reaction is typically carried out in a slightly acidic to neutral medium.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 2-chloro-4-nitroaniline | 172.57 | 17.3 | 0.1 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.2 | 0.104 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~30 mL | - |
| N-ethyl-N-(2-hydroxyethyl)aniline | 165.23 | 16.5 | 0.1 |
| Sodium Acetate (CH₃COONa) | 82.03 | As needed | - |
| Ice | - | As needed | - |
| Dimethylsulfoxide (optional) | 78.13 | 10 mL | - |
Procedure:
Part 1: Diazotization of 2-chloro-4-nitroaniline
-
In a well-stirred reactor, prepare a mixture of 100 g of ice and 30 mL of concentrated hydrochloric acid.
-
Dissolve 17.3 g of 2-chloro-4-nitroaniline in 10 mL of dimethylsulfoxide at 45 °C (this step aids in dissolving the sparingly soluble amine).
-
Add the amine solution to the ice-acid mixture with efficient stirring. The amine will precipitate.
-
Prepare a solution of 7.2 g of sodium nitrite in 25 mL of water.
-
Slowly add the sodium nitrite solution to the amine suspension over a period of 15-20 minutes, maintaining the temperature at 0-5 °C using an ice bath.
-
Continue stirring for an additional 30 minutes to ensure complete diazotization. The completion of the reaction can be checked by testing for the absence of nitrous acid with starch-iodide paper.
Part 2: Azo Coupling
-
In a separate beaker, dissolve 16.5 g of N-ethyl-N-(2-hydroxyethyl)aniline in a suitable solvent, such as a mixture of water and a small amount of acetic acid.
-
Cool the coupling component solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the cooled coupling component solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 4 and 6 by the portion-wise addition of a saturated sodium acetate solution.
-
A colored precipitate of this compound will form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
Part 3: Isolation and Purification
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the filter cake with cold water to remove any unreacted salts and acids.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a product of high purity.
-
Dry the purified dye in an oven at a controlled temperature (e.g., 60-70 °C).
Manufacturing Process Considerations
The industrial manufacturing of this compound follows the same fundamental chemical principles as the laboratory synthesis but is scaled up and optimized for efficiency, safety, and cost-effectiveness. Key considerations include:
-
Raw Material Purity: The purity of the starting materials, 2-chloro-4-nitroaniline and N-ethyl-N-(2-hydroxyethyl)aniline, is crucial for obtaining a high-quality final product with good color fastness and dyeing properties.
-
Temperature Control: Strict temperature control during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt.
-
pH Control: Maintaining the optimal pH during the coupling reaction is essential for maximizing the yield and purity of the dye.
-
Dispersion: For its application as a disperse dye, the final product is milled to a fine particle size and formulated with dispersing agents to ensure stable dispersion in the dye bath.
-
Effluent Treatment: The manufacturing process generates acidic wastewater containing residual chemicals. Proper treatment of this effluent is necessary to comply with environmental regulations.
Safety and Handling
-
2-chloro-4-nitroaniline: This is a toxic and hazardous chemical. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be used when handling this compound.
-
Diazonium Salts: Diazonium salts are potentially explosive when dry and should be handled with extreme caution. They are typically used in solution immediately after preparation and are not isolated.
-
Acids and Bases: Concentrated acids and bases used in the synthesis are corrosive and should be handled with care in a well-ventilated fume hood.
References
In-Depth Technical Guide: Spectroscopic and Biological Profile of a Novel Kv7 Channel Activator with Molecular Formula C17H20N4O4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data, experimental protocols, and biological context for a significant compound with the molecular formula C₁₇H₂₀N₄O₄. This molecule, a potent and chemically stable neuronal Kv7 potassium channel activator, has been identified as a promising lead compound in the development of novel treatments for hyperexcitability disorders such as epilepsy. For the purpose of this guide, we will refer to this compound as Compound 60 , in line with its designation in key scientific literature.
Compound Identification and Structure
Compound 60 is a derivative of Retigabine, a previously approved anticonvulsant. The structural modifications incorporated into Compound 60 were designed to enhance its potency, metabolic stability, and photochemical stability, addressing some of the limitations of its predecessor.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for Compound 60, providing a quantitative basis for its structural elucidation and characterization.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.68 | d, J = 8.6 Hz | 2H | Ar-H |
| 7.45 | d, J = 8.6 Hz | 2H | Ar-H |
| 7.20 | s | 1H | Ar-H |
| 6.54 | s | 1H | Ar-H |
| 4.45 | t, J = 6.5 Hz | 2H | -CH₂- |
| 3.32 | q, J = 7.1 Hz | 2H | -CH₂- |
| 1.65 | m | 2H | -CH₂- |
| 1.38 | m | 4H | -(CH₂)₂- |
| 1.25 | t, J = 7.1 Hz | 3H | -CH₃ |
| 0.90 | t, J = 7.3 Hz | 3H | -CH₃ |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | C=O |
| 154.2 | C=O |
| 142.1 | Ar-C |
| 138.5 | Ar-C |
| 132.8 | Ar-C |
| 128.4 | Ar-CH |
| 125.9 | Ar-CH |
| 116.3 | Ar-CH |
| 114.8 | Ar-C |
| 109.7 | Ar-CH |
| 61.8 | -O-CH₂- |
| 43.7 | -N-CH₂- |
| 31.5 | -CH₂- |
| 29.8 | -CH₂- |
| 22.6 | -CH₂- |
| 14.7 | -CH₃ |
| 14.1 | -CH₃ |
Solvent: CDCl₃
Table 3: Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 361.1557 |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretching |
| 2960-2850 | C-H stretching (aliphatic) |
| 1710 | C=O stretching (carbamate) |
| 1680 | C=O stretching (amide) |
| 1620, 1580, 1500 | C=C stretching (aromatic) |
| 1240 | C-N stretching |
Experimental Protocols
The characterization of Compound 60 involves a series of well-defined experimental procedures. Below are the methodologies for its synthesis and the acquisition of the presented spectral data.
Synthesis of Compound 60
The synthesis of Compound 60 is achieved through a multi-step process, a general outline of which is provided in the workflow diagram below. The key steps typically involve the formation of amide and carbamate functionalities.
Caption: General synthetic workflow for Compound 60.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
-
Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using the attenuated total reflectance (ATR) technique.
Biological Activity and Signaling Pathway
Compound 60 is a potent activator of neuronal Kv7 (KCNQ) potassium channels, which play a crucial role in regulating neuronal excitability. By opening these channels, Compound 60 increases potassium efflux, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal firing. This mechanism of action is central to its anticonvulsant properties.
The primary molecular targets of Compound 60 are the heteromeric Kv7.2/Kv7.3 channels, which are predominantly expressed in the brain and are critical for controlling the resting membrane potential and preventing excessive neuronal activity.
Caption: Signaling pathway of Compound 60's anticonvulsant action.
Conclusion
The comprehensive spectral and biological data presented in this guide underscore the significance of Compound 60 as a well-characterized and potent Kv7 channel activator. Its improved stability and efficacy make it a valuable lead compound for the development of next-generation therapies for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. The detailed experimental protocols provide a foundation for further research and development in this area.
An In-Depth Technical Guide to the Photophysical Properties of Disperse Red 17 Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 17, also known by its Colour Index name C.I. 11210, is a monoazo dye characterized by its vibrant red hue and application in the dyeing of synthetic fibers such as polyester, polyamide, and acetate.[1] Its chemical structure features a nitro-substituted phenylazo group coupled to an N,N-bis(2-hydroxyethyl)-3-methylaniline moiety. This structure is responsible for its characteristic color and its limited solubility in water, a defining feature of disperse dyes. Beyond its primary use in the textile industry, this compound also finds application in cosmetics, particularly in hair dye formulations.[2] Understanding the photophysical properties of this dye is crucial for optimizing its use in various applications and for assessing its potential in fields such as materials science and biological imaging.
This technical guide provides a comprehensive overview of the core photophysical properties of this compound, including its absorption and emission characteristics, and the influence of the solvent environment on these properties. Detailed experimental protocols for the characterization of this dye are also presented to facilitate reproducible research.
Core Photophysical Properties
The interaction of this compound with light is governed by its electronic structure. The key photophysical parameters, including absorption and emission maxima, molar extinction coefficient, and fluorescence quantum yield, are highly dependent on the surrounding solvent polarity. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the dye molecule by the solvent.
Data Presentation
The following tables summarize the available quantitative photophysical data for this compound and the closely related Disperse Red 1. It is important to note that in some literature, "Disperse Red 1" and "this compound" are used interchangeably; however, for the purpose of this guide, the specific compound name as cited in the source is used.
Table 1: Absorption Properties of Disperse Red 1 in Various Solvents
| Solvent | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) |
| Acetone | 406 | 3,208 |
| Acetonitrile (ACN) | 406 | 11,174 |
| Dimethylformamide (DMF) | 406 | 15,846 |
| Ethanol | 406 | 13,708 |
Table 2: Fluorescence Quantum Yield of Disperse Red 1 in Various Solvents
| Solvent | Fluorescence Quantum Yield (ΦF) |
| Methanol | ~10-3 |
| Ethylene Glycol | ~10-3 |
| Glycerol | ~10-3 |
| Phenol | ~10-3 |
Experimental Protocols
Accurate determination of the photophysical properties of this compound requires standardized experimental procedures. Due to its low water solubility, special attention must be paid to solvent selection and sample preparation.
UV-Vis Absorption Spectroscopy
This protocol outlines the measurement of the absorption spectrum of this compound to determine its absorption maximum (λmax) and molar extinction coefficient (ε).
Materials:
-
This compound (C.I. 11210)
-
Spectroscopic grade solvents (e.g., acetone, ethanol, dimethylformamide)
-
Volumetric flasks
-
Calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the dye in a suitable solvent (e.g., acetone or ethanol) in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10-3 M). Ensure complete dissolution, using sonication if necessary.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of working solutions with concentrations in the range of 10-6 to 10-5 M.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength range to scan from approximately 300 nm to 700 nm.
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used for the measurements.
-
Place the cuvette in the spectrophotometer and perform a baseline correction (autozero).
-
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the most dilute working solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat the measurement for all working solutions, from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
To determine the molar extinction coefficient (ε), plot a graph of absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient.
-
Fluorescence Spectroscopy
This protocol describes the measurement of the emission spectrum of this compound to determine its emission maximum (λem) and relative fluorescence quantum yield (ΦF).
Materials:
-
This compound solutions of known absorbance at the excitation wavelength
-
A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Spectroscopic grade solvents
-
Quartz fluorescence cuvettes (1 cm path length)
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Prepare a solution of the fluorescent standard in its appropriate solvent with a similar absorbance at the same excitation wavelength.
-
-
Fluorometer Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to a value where the dye absorbs strongly (e.g., near its λmax).
-
Set the emission wavelength range to scan from a wavelength slightly longer than the excitation wavelength to the end of the expected emission range (e.g., 450 nm to 800 nm).
-
Set appropriate excitation and emission slit widths to obtain good signal-to-noise ratio without saturating the detector.
-
-
Solvent Blank Measurement:
-
Record the emission spectrum of the pure solvent to check for any background fluorescence.
-
-
Sample and Standard Measurement:
-
Record the fluorescence emission spectrum of the this compound solution.
-
Record the fluorescence emission spectrum of the fluorescent standard solution under the identical experimental conditions (excitation wavelength, slit widths).
-
-
Data Analysis:
-
Identify the wavelength of maximum emission intensity (λem) from the corrected emission spectrum of this compound.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate the relative fluorescence quantum yield (ΦF,sample) using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Visualizations
Experimental Workflow for Photophysical Characterization
The following diagram illustrates the general workflow for determining the key photophysical properties of this compound.
Caption: Workflow for Photophysical Characterization of this compound.
Potential Degradation Pathway of a Related Azo Dye
While a specific, detailed degradation pathway for this compound is not extensively documented in the available literature, the following diagram illustrates a plausible initial step in the reductive degradation of a similar azo dye, which involves the cleavage of the azo bond. This is a common mechanism for the breakdown of azo dyes.
Caption: Reductive Cleavage of the Azo Bond in this compound.
Conclusion
The photophysical properties of this compound are integral to its function as a colorant and are of increasing interest for novel applications. This guide has summarized the currently available data on its absorption and emission characteristics, highlighting the significant influence of the solvent environment. The provided experimental protocols offer a foundation for further research to fill the existing data gaps, particularly concerning emission maxima and fluorescence lifetimes in a broader range of solvents. The visualization of the experimental workflow provides a clear roadmap for such investigations. Further studies are warranted to fully elucidate the photophysical behavior of this compound, which will undoubtedly contribute to its more effective and innovative use in science and technology.
References
Disperse Red 17: A Technical Guide to Solubility in Ethanol and Acetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Disperse Red 17 (C.I. 11210) in two common organic solvents: ethanol and acetone. While qualitative data confirms its solubility, this document outlines detailed experimental protocols for the quantitative determination of its solubility, addressing a critical need for researchers in various fields, including materials science and drug development.
Core Properties of this compound
This compound is a single azo dye known for its application in dyeing polyester and acetate fibers.[1] Its fundamental physicochemical properties are crucial for understanding its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀N₄O₄ | [1][2] |
| Molecular Weight | 344.37 g/mol | [1] |
| CAS Number | 3179-89-3 | |
| Appearance | Dark brown powder | |
| Melting Point | 160°C | |
| Water Solubility | 0.3 mg/L at 22°C |
Qualitative Solubility
This compound is consistently reported as soluble in both ethanol and acetone. This general solubility is a key characteristic for its use in various applications, including the formulation of inks and coatings. However, for scientific research and development, precise quantitative solubility data is often necessary. To date, specific quantitative solubility values for this compound in ethanol and acetone are not widely available in published literature.
Experimental Protocols for Quantitative Solubility Determination
To address the absence of quantitative data, this section provides detailed methodologies for determining the solubility of this compound in ethanol and acetone. Two primary methods are presented: UV-Vis Spectrophotometry and the Gravimetric Method.
Logical Workflow for Method Selection
The choice between UV-Vis Spectrophotometry and the Gravimetric method depends on factors such as the availability of a pure analytical standard and the specific requirements of the experiment. The following diagram illustrates a logical workflow for selecting the appropriate method.
Caption: Logical workflow for selecting a solubility determination method.
UV-Vis Spectrophotometry Method
This method is highly sensitive and suitable when a pure analytical standard of this compound is available to create a calibration curve.
3.1.1. Preparation of Standard Solutions
-
Stock Solution: Accurately weigh a known mass of analytical grade this compound and dissolve it in the chosen solvent (ethanol or acetone) in a volumetric flask to prepare a stock solution of a known concentration (e.g., 100 mg/L).
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, and 3.125 mg/L).
3.1.2. Determination of Maximum Absorbance Wavelength (λmax)
-
Using the most concentrated standard solution, scan the UV-Visible spectrum over a relevant wavelength range to identify the λmax, the wavelength at which this compound exhibits maximum absorbance.
3.1.3. Generation of a Calibration Curve
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of each standard solution, using the pure solvent as a blank.
-
Plot a graph of absorbance versus concentration for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear relationship.
3.1.4. Preparation of a Saturated Solution
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the solution to stand undisturbed for at least 2 hours to let the excess solid settle.
3.1.5. Measurement and Calculation
-
Carefully withdraw a sample from the supernatant of the saturated solution.
-
Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
Measure the absorbance of the diluted saturated solution at λmax.
-
Calculate the concentration of the diluted solution using the equation from the calibration curve.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.
Gravimetric Method
The gravimetric method is a direct and reliable technique that does not require an analytical standard. It is based on the mass of the solute dissolved in a known volume of a saturated solution.
3.2.1. Preparation of a Saturated Solution
-
Add an excess amount of this compound to a series of glass vials.
-
Accurately pipette a known volume of the solvent (ethanol or acetone) into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
3.2.2. Sample Collection and Filtration
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours for the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant using a syringe.
-
Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry volumetric flask.
3.2.3. Gravimetric Analysis
-
Record the exact volume of the filtered saturated solution.
-
Place the volumetric flask in an oven at a temperature sufficient to evaporate the solvent without degrading the dye (e.g., 60-80°C, under vacuum if necessary).
-
Once all the solvent has evaporated, cool the flask in a desiccator to room temperature.
-
Weigh the flask containing the dried dye residue on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
3.2.4. Calculation of Solubility
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final constant weight.
-
The solubility (S) can be expressed in grams per liter (g/L) using the following formula: S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))
Visualization of Experimental Workflow
The following diagram outlines the general experimental workflow for determining the solubility of this compound.
Caption: General experimental workflow for solubility determination.
Conclusion
While this compound is known to be soluble in ethanol and acetone, this guide highlights the current lack of specific quantitative data in the public domain. The detailed experimental protocols for UV-Vis spectrophotometry and gravimetric analysis provided herein offer researchers the necessary tools to accurately determine these crucial parameters. The logical and experimental workflow diagrams serve as a clear visual aid for planning and executing these determinations, empowering scientists and professionals in drug development and other fields to obtain the precise solubility data required for their research and applications.
References
Disperse Red 17: A Technical Health and Safety Guide for Laboratory Professionals
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Disperse Red 17, a monoazo dye, sees application in the textile and cosmetics industries. For laboratory personnel, a comprehensive understanding of its health and safety profile is paramount for ensuring safe handling and experimental practices. This technical guide provides a detailed overview of the available health and safety data for this compound, including quantitative toxicological data, detailed experimental protocols for key safety assessments, and visualizations of relevant biological pathways.
Health and Safety Data at a Glance
A summary of the key health and safety data for this compound is presented below, offering a quick reference for laboratory risk assessments.
Physicochemical Information
| Property | Value | Source |
| Chemical Name | 2-[--INVALID-LINK--amino]ethanol | --INVALID-LINK-- |
| CAS Number | 3179-89-3 | --INVALID-LINK-- |
| Molecular Formula | C₁₇H₂₀N₄O₄ | --INVALID-LINK-- |
| Molecular Weight | 344.37 g/mol | --INVALID-LINK-- |
| Appearance | Red powder | --INVALID-LINK-- |
| Melting Point | 160 °C | --INVALID-LINK-- |
| Water Solubility | 0.3 mg/L at 22 °C | --INVALID-LINK-- |
| Log P (octanol-water) | 3.575 | --INVALID-LINK-- |
Toxicological Data
| Endpoint | Result | Species | Guideline | Source |
| Acute Oral Toxicity (LD₅₀) | > 2000 mg/kg body weight | Rat | OECD 401 (or equivalent) | --INVALID-LINK-- |
| Skin Irritation | Not classified as an irritant | Rabbit | OECD 404 | --INVALID-LINK-- |
| Eye Irritation | Not classified as an irritant | - | - | --INVALID-LINK-- |
| Skin Sensitization | May cause an allergic skin reaction | - | - | --INVALID-LINK-- |
| Mutagenicity (Ames Test) | Mutagenic in Salmonella typhimurium strains TA98 and TA100 with and without metabolic activation | - | OECD 471 | --INVALID-LINK-- |
Hazard Classifications and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P272: Contaminated work clothing should not be allowed out of the workplace.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
P501: Dispose of contents/container in accordance with local regulations.
Experimental Protocols for Key Toxicological Studies
Detailed methodologies for the key toxicological assessments of this compound are provided below, based on internationally recognized OECD guidelines. These protocols are intended to provide a comprehensive understanding of the experimental procedures used to generate the safety data.
Acute Oral Toxicity (Following OECD Guideline 401)
This test provides information on health hazards likely to arise from a single oral exposure to a substance.
1. Test Animals:
-
Healthy, young adult rats of a single sex (or both, if appropriate) are used.
-
Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.
2. Housing and Feeding:
-
Animals are housed in individual cages.
-
Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before administration of the test substance.
3. Test Substance Preparation and Administration:
-
This compound is typically administered as a suspension in a suitable vehicle (e.g., water or corn oil).
-
The substance is administered in a single dose by gavage using a stomach tube.
4. Dose Levels:
-
A limit test is often performed at a dose of 2000 mg/kg body weight. If no mortality or significant toxicity is observed, no further testing for acute oral toxicity is usually necessary.
-
If a full study is required, at least 3 dose levels are used, spaced appropriately to produce a range of toxic effects and mortality rates.
5. Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after administration.
-
The time of death is recorded as precisely as possible.
6. Pathology:
-
All animals (including those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.
-
All pathological changes are recorded.
Skin Irritation (Following OECD Guideline 404)
This test assesses the potential of a substance to cause skin irritation.
1. Test Animal:
-
Healthy, young adult albino rabbits are typically used.
2. Preparation of the Animal:
-
Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
3. Test Substance Application:
-
0.5 g of the solid this compound is moistened with a small amount of a suitable vehicle (e.g., water) and applied to a small area of skin (approximately 6 cm²).
-
The test site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.
4. Observations:
-
After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Skin reactions are scored according to a standardized grading system.
5. Interpretation of Results:
-
The mean scores for erythema and edema are calculated for each observation time.
-
The substance is classified as an irritant or non-irritant based on the severity and reversibility of the skin reactions.
Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
This in vitro test is used to assess the mutagenic potential of a substance.
1. Test System:
-
Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are specifically designed to detect different types of mutations.
2. Metabolic Activation:
-
The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme-inducing agent. This simulates mammalian metabolism.
3. Test Procedure (Plate Incorporation Method):
-
Various concentrations of this compound, the bacterial tester strain, and either the S9 mix or a buffer are mixed with molten top agar.
-
This mixture is poured onto the surface of a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
4. Data Collection and Interpretation:
-
The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted for each concentration of the test substance and for the negative (solvent) and positive controls.
-
A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and the increase is reproducible.
Mandatory Visualizations
The following diagrams illustrate key biological pathways and experimental workflows relevant to the health and safety assessment of this compound.
References
In-Depth Toxicological Profile of 3-Methyl-4-(4'-nitrophenylazo)-N,N-bis(2-hydroxyethyl)aniline
Disclaimer: Limited direct toxicological data is available for 3-Methyl-4-(4'-nitrophenylazo)-N,N-bis(2-hydroxyethyl)aniline. The following profile is constructed based on data from structurally similar compounds, including p-nitroaniline, N,N-bis(2-hydroxyethyl)aniline, and other related azo dyes. This guide is intended for researchers, scientists, and drug development professionals and should be used for informational purposes.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 3-Methyl-4-(4'-nitrophenylazo)-N,N-bis(2-hydroxyethyl)aniline |
| Synonyms | Disperse Red 17 |
| CAS Number | 3179-89-3 |
| Molecular Formula | C₁₇H₂₀N₄O₄ |
| Molecular Weight | 344.37 g/mol |
| Appearance | Reddish powder |
| Solubility | Insoluble in water, soluble in organic solvents |
Toxicological Data Summary
The toxicological data presented below is largely derived from studies on structurally related azo dyes and their breakdown products, such as p-nitroaniline and N,N-bis(2-hydroxyethyl)aniline.
Acute Toxicity
Table 1: Acute Toxicity Data for Structurally Related Compounds
| Compound | Test Species | Route | LD50/LC50 | Reference |
| p-Nitroaniline | Rat | Oral | 750 mg/kg | [1] |
| Aniline | Rat | Oral | 250 mg/kg | EPA |
| N-(2-Hydroxyethyl)aniline | Cat (male) | Oral | > 55 mg/kg bw | ECHEMI |
| N-(2-Hydroxyethyl)aniline | Rabbit (male) | Dermal | 0.063 mL/kg bw | ECHEMI |
Genotoxicity and Mutagenicity
Azo dyes are a class of compounds with known genotoxic potential. Many azo dyes themselves are not mutagenic but can be metabolized to mutagenic aromatic amines. The primary mechanism involves the reductive cleavage of the azo bond (-N=N-) by azoreductases, which are present in the liver and intestinal microflora. This cleavage can release potentially carcinogenic aromatic amines.
Table 2: Genotoxicity Data for Structurally Related Compounds
| Compound/Dye Class | Test System | Metabolic Activation | Result | Reference |
| Azo Dyes | Ames Test (Salmonella typhimurium) | With and without S9 | Often positive after metabolic activation | [2] |
| p-Nitroaniline | Ames Test (Salmonella typhimurium) | With S9 | Positive | New Jersey Department of Health |
| Aniline | In vitro | Not specified | Suspected of causing genetic defects | Sigma-Aldrich |
Carcinogenicity
The carcinogenic potential of azo dyes is a significant concern and is often linked to their metabolic breakdown products. The International Agency for Research on Cancer (IARC) has classified some azo dyes as carcinogenic to humans. For instance, benzidine-based azo dyes are known to be carcinogenic. While no specific carcinogenicity data exists for 3-Methyl-4-(4'-nitrophenylazo)-N,N-bis(2-hydroxyethyl)aniline, its structural similarity to other azo dyes warrants caution. Animal studies on aniline have shown tumors of the spleen.
Table 3: Carcinogenicity Data for Structurally Related Compounds
| Compound/Dye Class | Test Species | Route | Findings | Reference |
| Aniline | Animal | Not specified | Spleen tumors | |
| 4-Aminoazobenzene | Not specified | Not specified | May cause cancer | Sigma-Aldrich |
Experimental Protocols
Ames Test for Mutagenicity of Azo Dyes
The Ames test is a widely used method to assess the mutagenic potential of chemicals. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond.
Objective: To determine the mutagenic potential of an azo dye by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100)
-
Test compound (azo dye)
-
S9 fraction from induced rat or hamster liver for metabolic activation
-
Flavin mononucleotide (FMN) for azo reduction
-
Minimal glucose agar plates
-
Top agar supplemented with a trace amount of histidine and biotin
Procedure:
-
Preparation of Test Solutions: Dissolve the azo dye in a suitable solvent (e.g., DMSO).
-
Metabolic Activation Mixture: Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+, glucose-6-phosphate), and FMN.
-
Assay:
-
In a test tube, combine the Salmonella tester strain, the test compound solution, and the S9 mix (for assays with metabolic activation).
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes) to allow for azo reduction and metabolic activation.
-
Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Rodent Carcinogenicity Study
A long-term rodent bioassay is the standard method for assessing the carcinogenic potential of a chemical.
Objective: To evaluate the carcinogenic potential of a test substance when administered to rodents over a significant portion of their lifespan.
Materials:
-
Test animals (e.g., Fischer 344 rats, B6C3F1 mice), typically 50 per sex per group.
-
Test substance administered in the diet, drinking water, or by gavage.
-
Control group receiving the vehicle only.
-
Multiple dose groups (e.g., low, mid, high dose).
Procedure:
-
Dose Selection: A preliminary subchronic toxicity study is conducted to determine the maximum tolerated dose (MTD). The high dose in the carcinogenicity study is typically the MTD.
-
Administration: The test substance is administered to the animals daily for a period of 18-24 months.
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Pathology: At the end of the study, all animals are subjected to a complete necropsy. Organs and tissues are examined macroscopically and microscopically for the presence of tumors.
-
Data Analysis: Tumor incidence in the treated groups is compared to the control group using appropriate statistical methods.
Signaling Pathways and Metabolism
The toxicity of 3-Methyl-4-(4'-nitrophenylazo)-N,N-bis(2-hydroxyethyl)aniline is intrinsically linked to its metabolism. The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond.
-
Azo Reduction: The azo bond is reduced by azoreductases in the liver and gut microbiota to form two aromatic amines: 3-methyl-N,N-bis(2-hydroxyethyl)-p-phenylenediamine and p-nitroaniline.
-
Phase I Metabolism: The resulting aromatic amines can undergo further Phase I metabolism, primarily through cytochrome P450 enzymes. This can involve N-hydroxylation and ring hydroxylation, which can lead to the formation of reactive electrophilic intermediates.
-
Phase II Metabolism: The metabolites from Phase I can be conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione in Phase II metabolism. This generally leads to more water-soluble and less toxic compounds that can be excreted.
-
DNA Adduct Formation: Reactive intermediates, if not detoxified by Phase II enzymes, can bind covalently to DNA, forming DNA adducts. This is a critical step in the initiation of carcinogenesis.
References
Disperse Red 17: An In-depth Technical Guide for Researchers and Scientists
Disperse Red 17 , a monoazo dye, is a synthetic colorant widely used in the textile and cosmetic industries. Its chemical structure, characterized by a single azo bond (-N=N-), places it in the azo class of dyes. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, applications, and toxicological profile, with a particular emphasis on experimental methodologies and metabolic pathways relevant to researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is an organic compound with the chemical formula C₁₇H₂₀N₄O₄.[1] It is characterized by its red color and is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone.[2] The dye's properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-((2-Hydroxy-ethyl)-(3-methyl-4-(4-nitro-phenylazo)-phenyl)-amino)-ethanol | [3] |
| CAS Number | 3179-89-3 | [4] |
| Molecular Weight | 344.37 g/mol | [2] |
| Molecular Formula | C₁₇H₂₀N₄O₄ | |
| Appearance | Reddish-brown crystals or powder | |
| Solubility | Soluble in ethanol and acetone | |
| Melting Point | 150-152 °C |
Synthesis of this compound
The synthesis of this compound involves a two-step diazotization and coupling reaction. While specific industrial synthesis protocols are proprietary, the general methodology can be outlined based on the synthesis of structurally similar azo dyes.
Experimental Protocol: Synthesis
Step 1: Diazotization of 4-Nitrobenzenamine
-
Dissolve 4-Nitrobenzenamine in an acidic solution (e.g., hydrochloric acid or sulfuric acid) at a low temperature (0-5 °C).
-
Slowly add a solution of sodium nitrite (NaNO₂) to the cooled 4-Nitrobenzenamine solution with constant stirring.
-
The reaction produces a diazonium salt solution. The presence of excess nitrous acid can be monitored using starch-iodide paper.
Step 2: Coupling Reaction
-
Prepare a solution of the coupling component, N,N-bis(2-hydroxyethyl)-3-methylbenzenamine, in an appropriate solvent.
-
Slowly add the previously prepared diazonium salt solution to the coupling component solution, maintaining a low temperature and constant stirring.
-
The azo coupling reaction occurs, resulting in the formation of this compound as a colored precipitate.
-
The precipitated dye is then filtered, washed with water to remove any unreacted starting materials and byproducts, and dried.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NTP Toxicology and Carcinogenesis Studies of p-Nitroaniline (CAS No. 100-01-6) in B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
The Core Chemistry and Applications of Anthraquinone-Derived Red Dyes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental characteristics of anthraquinone-derived red dyes. These compounds, built upon the core structure of 9,10-dioxoanthracene, are renowned for their vibrant red hues, exceptional stability, and versatile applications, spanning from traditional textile dyeing to advanced biomedical research and drug development. This document details their structure-property relationships, key quantitative data, experimental protocols for their synthesis and characterization, and relevant biological signaling pathways.
Fundamental Chemistry and Structure-Property Relationships
The parent anthraquinone molecule is a pale yellow solid; however, the introduction of electron-donating groups, such as hydroxyl (-OH) and amino (-NH2), at specific positions on the aromatic rings causes a significant bathochromic (red) shift in the absorption spectrum, resulting in a range of colors from red to blue.[1][2] The color and properties of these dyes are intrinsically linked to the nature and position of these substituents.[1] The rigid and planar structure of the anthraquinone core contributes to the high lightfastness of these dyes.[1]
Red anthraquinone dyes are primarily derived from the introduction of electron-donating substituents at the 1, 4, 5, and 8 positions of the anthraquinone nucleus.[2] Naturally occurring red dyes like alizarin, extracted from the madder plant (Rubia tinctorum), and carminic acid, from cochineal insects, are classic examples of this class. Synthetic red anthraquinone dyes, such as Disperse Red 9, are widely used in the textile industry.
Quantitative Photophysical Data
The photophysical properties of anthraquinone dyes are crucial for their application as colorants and fluorescent probes. Key parameters include the maximum absorption wavelength (λmax), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The following table summarizes these properties for a selection of representative red anthraquinone dyes.
| Dye Name | Chemical Structure | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent | Reference(s) |
| Alizarin (1,2-dihydroxyanthraquinone) | C₁₄H₈O₄ | 433 | ~5,500 | Methanol | |
| Purpurin (1,2,4-trihydroxyanthraquinone) | C₁₄H₈O₅ | 484 | ~6,300 | Methanol | |
| Carminic Acid | C₂₂H₂₀O₁₃ | 494, 528, 568 | Not Reported | Aqueous Acid | |
| Disperse Red 9 (1-(methylamino)anthraquinone) | C₁₅H₁₁NO₂ | 510 | Not Reported | Not Specified | |
| Solvent Red 111 | C₁₅H₁₁NO₂ | 500 | Not Reported | Ethanol |
Experimental Protocols
Synthesis of a Representative Red Anthraquinone Dye: Disperse Red 9
Disperse Red 9 can be synthesized through the reductive amination of 1-aminoanthraquinone with formaldehyde. A general industrial manufacturing method involves the reaction of 1-chloroanthraquinone or 9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid with methanamine in the presence of an antioxidant under pressure. A laboratory-scale synthesis can be adapted from the general principles of Ullmann condensation and subsequent methylation.
Materials:
-
1-Chloroanthraquinone
-
Methylamine solution (40% in water)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 1-chloroanthraquinone (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add DMF as the solvent, followed by the methylamine solution (1.2 eq).
-
Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Disperse Red 9.
Purification by Column Chromatography
Column chromatography is a standard technique for purifying organic compounds.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Cotton or glass wool
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes
Procedure:
-
Column Preparation:
-
Securely plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude dye in a minimal amount of a polar solvent (e.g., DCM).
-
Adsorb the sample onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dried sample-silica mixture to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., high hexane content).
-
Gradually increase the polarity of the eluent (e.g., by increasing the ethyl acetate concentration) to elute the compounds from the column.
-
Collect fractions in separate tubes.
-
-
Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a staining agent.
-
Combine the fractions containing the pure desired compound and evaporate the solvent.
-
Characterization by UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the absorption properties of the dye.
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the purified dye of a known concentration in a suitable solvent (e.g., ethanol, DMSO).
-
Prepare a series of dilutions from the stock solution.
-
-
Measurement:
-
Use a UV-Vis spectrophotometer to record the absorption spectra of the solutions over a relevant wavelength range (e.g., 200-800 nm).
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorption (λmax).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Visualization of Key Processes
General Experimental Workflow
The synthesis and characterization of anthraquinone-derived red dyes follow a systematic workflow to ensure the purity and comprehensive understanding of the new compounds.
Anticancer Signaling Pathway of Anthraquinone Derivatives
Certain anthraquinone derivatives have shown promise as anticancer agents. One of the proposed mechanisms involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway.
References
Disperse Red 17: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 17, also known by its Colour Index name C.I. 11210, is a monoazo dye used in various industrial and cosmetic applications.[1] For researchers, particularly in the fields of toxicology, dermatology, and drug development, a thorough understanding of its regulatory landscape, toxicological profile, and physicochemical properties is crucial for its safe handling and application in experimental settings. This technical guide provides an in-depth overview of the available regulatory and scientific information on this compound, with a focus on data relevant to research use.
Regulatory Overview
This compound is subject to regulatory oversight in various regions, primarily concerning its use in consumer products like hair dyes and textiles. In the European Union, the Scientific Committee on Consumer Safety (SCCS) has evaluated its safety for use in hair dye formulations. The SCCS concluded that this compound is safe for use as an ingredient in non-oxidative hair dye formulations at a maximum concentration of 0.2% and in oxidative hair dye formulations at up to 2.0%.[2] However, the SCCS also noted that a sensitizing potential for this compound cannot be excluded.[2]
For research purposes, it is imperative to handle this compound in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazard identified is its potential to cause an allergic skin reaction.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for designing experiments, preparing solutions, and understanding its potential for environmental and biological interactions.
| Property | Value | Reference |
| Chemical Name | 2,2'-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol | [4] |
| CAS Number | 3179-89-3 | |
| Molecular Formula | C17H20N4O4 | |
| Molecular Weight | 344.37 g/mol | |
| Appearance | Red powder | |
| Melting Point | 150-152 °C | |
| Water Solubility | 0.3 mg/L at 22 °C | |
| Log P (octanol/water) | 3.575 (for a preparation with 31.5% purity) |
Toxicological Profile
The toxicological profile of this compound has been evaluated through a series of in vivo and in vitro studies. The following tables summarize the key findings from these studies.
Acute Toxicity
| Study | Species | Route | Results | Reference |
| Acute Oral Toxicity | Rat | Oral gavage | LD50 > 2000 mg/kg body weight | |
| Skin Irritation | Rabbit | Dermal | Not irritating | |
| Eye Irritation | Rabbit | Ocular | Not irritating |
Skin Sensitization
| Study | Species | Method | Results | Reference |
| Skin Sensitization | Guinea pig | Magnusson and Kligman Guinea Pig Maximisation Test (GPMT) | Sensitizing |
Genotoxicity and Mutagenicity
| Study | System | Method | Results | Reference |
| Bacterial Reverse Mutation Assay | S. typhimurium | Ames test (OECD 471) | Mutagenic in strains TA98 and TA100 | |
| In vitro Gene Mutation Assay | Chinese Hamster V79 Cells | HPRT locus (OECD 476) | No mutagenic potential | |
| In vivo Micronucleus Test | Mouse bone marrow | OECD 474 | Not clastogenic |
Reproductive and Developmental Toxicity
| Study | Species | Method | Key Findings | Reference |
| One-Generation Reproduction Toxicity | Rat | OECD 415 | No adverse effects on reproductive performance |
Experimental Protocols
Detailed experimental protocols for the toxicological studies on this compound are often proprietary and not fully available in the public domain. However, the studies were conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Researchers planning similar studies should refer to the official OECD guidelines for detailed methodologies.
-
Acute Oral Toxicity: The study was likely conducted following a protocol similar to OECD Test Guideline 401 or 420. A limit test at 2000 mg/kg body weight was performed on rats.
-
Skin and Eye Irritation: These studies would have followed protocols similar to OECD Test Guidelines 404 and 405, respectively.
-
Skin Sensitization (GPMT): This study was performed according to the Magnusson and Kligman method, a standardized procedure for assessing the skin sensitization potential of a substance.
-
Ames Test: This bacterial reverse mutation assay was conducted according to OECD Test Guideline 471.
-
In Vivo Micronucleus Test: This study followed OECD Test Guideline 474 to assess the potential of this compound to induce chromosomal damage.
-
One-Generation Reproduction Toxicity: This study was conducted in accordance with OECD Test Guideline 415.
Visualizations
General Workflow for an In Vivo Micronucleus Assay
The following diagram illustrates a generalized workflow for an in vivo micronucleus assay, a key study in the genotoxicity assessment of this compound.
Caption: Generalized workflow for an in vivo micronucleus assay.
Logical Relationship: Safety Assessment of a Chemical Substance
Caption: Logical flow of a chemical safety assessment.
Potential Metabolic Pathway of Azo Dyes
While specific signaling pathways for this compound are not well-documented in publicly available literature, the general metabolic pathway for azo dyes involves reductive cleavage of the azo bond, primarily by intestinal microflora. This process can lead to the formation of aromatic amines, which may have their own toxicological profiles. The potential for the formation of such metabolites is a key consideration in the safety assessment of azo dyes.
Caption: General metabolic pathway of azo dyes leading to aromatic amines.
Conclusion
This compound has a well-documented toxicological profile, with the primary concern for research use being its potential for skin sensitization. While it has been deemed safe for specific cosmetic uses at defined concentrations by regulatory bodies like the SCCS, researchers should adhere to strict safety protocols, including the use of personal protective equipment, to avoid dermal exposure. The available data suggests a low potential for acute systemic toxicity and no evidence of in vivo genotoxicity or reproductive toxicity under the tested conditions. Further research into the specific metabolic pathways and potential cellular targets of this compound and its metabolites could provide a more complete understanding of its biological activity.
References
Methodological & Application
Application Notes: Investigating Disperse Red 17 as a Potential Fluorescent Probe for Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 17 is a synthetic azo dye belonging to the anthraquinone class, traditionally utilized in the textile and cosmetics industries for its red coloration.[1][2][3] Its chemical structure, C₁₇H₂₀N₄O₄, and solubility in organic solvents like ethanol and acetone suggest a lipophilic character.[2][4] While not established as a conventional fluorescent probe in cell biology, its properties merit investigation for potential applications in cellular imaging.
This document provides a summary of the known characteristics of this compound and presents generalized, exploratory protocols for researchers interested in evaluating its utility as a fluorescent probe for the first time. It is critical to note that there are no established protocols for the use of this compound in cell imaging, and the following are proposed starting points for investigation.
Physicochemical and Toxicological Profile
A summary of available data for this compound is presented below. Quantitative fluorescence data in a biological context, such as quantum yield and photostability in cells, is not currently available in the literature.
| Property | Value / Observation | Source(s) |
| Chemical Formula | C₁₇H₂₀N₄O₄ | |
| Molecular Weight | 344.37 g/mol | |
| Appearance | Red solid | |
| Solubility | Soluble in ethanol and acetone | |
| Acute Toxicity | Low potential; LD50 > 2000 mg/kg in rats (oral) | |
| Skin Sensitization | May cause an allergic skin reaction | |
| Mutagenicity | Tested positive in the Salmonella assay (Ames test), suggesting potential for inducing frameshift mutations. | |
| Cytotoxicity | Did not cause significant cytotoxicity in HepG2 cells in one study. However, related azo dyes have shown cytotoxic effects. |
Exploratory Protocols for Cellular Imaging
Given the lack of established methods, a systematic evaluation is necessary to determine if this compound can function as a fluorescent probe. The following protocols are general frameworks for this initial assessment.
Protocol 1: Initial Evaluation of this compound for Live-Cell Imaging
This protocol outlines the foundational steps to determine the basic spectral properties, optimal staining concentration, and potential cytotoxicity of this compound in a cellular context.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM, RPMI) appropriate for the cell line
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
-
Cell line of choice (e.g., HeLa, U2OS) cultured on imaging-compatible plates or coverslips
-
Fluorescence microscope with a broad set of filters or a spectral imaging system
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Methodology:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO.
-
Store the stock solution protected from light at -20°C. Note: The dye has been shown to be stable in DMSO for at least 7 days.
-
-
Determination of Spectral Properties:
-
Dilute the this compound stock solution in a suitable solvent (e.g., ethanol or PBS) to a final concentration in the low micromolar range.
-
Use a spectrophotometer and a fluorometer to measure the absorption and fluorescence emission spectra to determine the approximate excitation and emission maxima.
-
-
Optimization of Staining Concentration:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a series of working solutions of this compound in cell culture medium at various concentrations (e.g., ranging from 10 nM to 10 µM).
-
Replace the culture medium with the dye-containing medium and incubate for a set time (e.g., 15-30 minutes) at 37°C.
-
Wash the cells twice with pre-warmed live-cell imaging buffer.
-
Image the cells using the fluorescence microscope, starting with filter sets appropriate for red dyes (e.g., TRITC or Texas Red filters).
-
Identify the lowest concentration that provides a detectable signal with minimal background.
-
-
Assessment of Cytotoxicity:
-
Plate cells in a 96-well plate.
-
Treat the cells with the range of this compound concentrations determined above for various durations (e.g., 1 hour, 4 hours, 24 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Determine the maximum concentration that does not significantly impact cell viability.
-
-
Initial Localization and Photostability:
-
Using the optimal, non-toxic concentration, stain the cells and acquire images over time (time-lapse imaging) to observe the dye's localization and assess its photostability under continuous illumination.
-
Protocol 2: Co-localization Study with a Known Organelle Probe
Many hydrophobic dyes passively diffuse across the plasma membrane and accumulate in lipid-rich structures like lipid droplets. This protocol describes how to test for such an interaction using a known lipid droplet stain.
Materials:
-
Optimal, non-toxic working solution of this compound (determined in Protocol 1)
-
A validated lipid droplet stain (e.g., BODIPY 493/503 or Nile Red)
-
Oleic acid (optional, for inducing lipid droplet formation)
-
Live-cell imaging buffer
-
Confocal microscope with appropriate laser lines and detectors for both dyes
Methodology:
-
Cell Preparation and Lipid Droplet Induction (Optional):
-
Plate cells on imaging-compatible dishes.
-
To induce the formation of lipid droplets, incubate the cells overnight with culture medium supplemented with oleic acid (e.g., 100-200 µM).
-
-
Sequential Staining:
-
Wash the cells with pre-warmed imaging buffer.
-
Incubate the cells with the working solution of this compound for the optimized time (e.g., 15 minutes) at 37°C.
-
Wash the cells twice with imaging buffer.
-
Incubate the cells with the known lipid droplet probe (e.g., 1 µg/mL BODIPY 493/503) for 10-15 minutes at 37°C.
-
Wash the cells twice with imaging buffer.
-
-
Confocal Microscopy:
-
Image the cells using a confocal microscope.
-
Acquire images in separate channels for this compound and the reference dye to prevent spectral bleed-through.
-
Ensure the imaging settings are appropriate for live-cell imaging to minimize phototoxicity.
-
-
Image Analysis:
-
Merge the acquired images from the different channels.
-
Analyze the degree of overlap between the signals from this compound and the reference probe. A high degree of co-localization (e.g., appearing as yellow in a red/green overlay) would suggest that this compound accumulates in lipid droplets.
-
Key Considerations and Potential Challenges
When investigating a compound not designed for microscopy, researchers should be aware of several potential issues:
-
Phototoxicity: The absorption of light by a fluorescent molecule can generate reactive oxygen species, which are harmful to cells. It is crucial to use the lowest possible laser power and exposure times during imaging.
-
Nonspecific Binding: As an unoptimized dye, this compound may bind to multiple cellular components, leading to high background fluorescence and making it difficult to discern specific structures.
-
Low Quantum Yield and Photostability: Dyes not synthesized for imaging often have poor fluorescence brightness and can photobleach rapidly, limiting their use in time-lapse experiments.
-
Perturbation of Cellular Function: The introduction of any exogenous small molecule carries the risk of altering normal cellular processes. The observed mutagenicity of this compound in the Ames test warrants caution and thorough viability and functional assays.
References
Application Notes and Protocol for Staining Polyester Fibers with C.I. Disperse Red 17
Introduction
Disperse Red 17 (C.I. 11210) is a monoazo disperse dye suitable for coloring hydrophobic fibers such as polyester.[1] Due to the crystalline and hydrophobic nature of polyester, the dyeing process requires high temperatures, typically around 130°C, to facilitate the diffusion of the dye molecules into the fiber's amorphous regions.[2][3][4] This protocol details the high-temperature exhaust dyeing method, which is highly effective for achieving deep and vibrant shades on polyester fibers with good fastness properties.[3] The procedure includes essential steps for fiber pretreatment, dye bath preparation, the dyeing cycle, and post-treatment to ensure optimal color yield and fastness.
Principle of the Method
The dyeing of polyester with disperse dyes is a process of transferring the dye from a liquid solvent (water) to a solid organic solvent (the fiber). Disperse dyes, including this compound, have low water solubility and are applied from a fine aqueous dispersion with the aid of a dispersing agent. At elevated temperatures (above the glass transition temperature of polyester, which is around 80°C), the polyester fibers swell, allowing the small, non-ionic dye molecules to penetrate and become physically trapped within the fiber structure through van der Waals forces and hydrogen bonds.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the successful application of this compound to polyester fibers.
| Parameter | Value | Unit | Notes |
| Pretreatment | |||
| Lissopal D paste | 2 | g/L | For scouring to remove impurities. |
| Soda Ash | 2 | g/L | Mild alkali for scouring. |
| Scouring Temperature | 90-95 | °C | |
| Scouring Time | 20 | minutes | |
| Dyeing | |||
| This compound | 1-2 | % (owf) | Percentage on weight of fabric. |
| Dispersing Agent | 1 | g/L | To maintain a stable dye dispersion. |
| Acetic Acid | 1 | g/L | To maintain acidic pH. |
| pH | 4.5-5.5 | Optimal range for dye exhaustion. | |
| Liquor Ratio | 1:10 | Ratio of the weight of the goods to the volume of the liquor. | |
| Dyeing Temperature | 130-135 | °C | High-temperature method for optimal dye penetration. |
| Dyeing Time | 30-60 | minutes | At top temperature. |
| Reduction Clearing | |||
| Sodium Hydrosulfite | 2 | g/L | Reducing agent to remove surface dye. |
| Sodium Hydroxide | 2 | g/L | To create alkaline conditions for reduction clearing. |
| Clearing Temperature | 70-80 | °C | |
| Clearing Time | 15-20 | minutes |
Experimental Protocols
Pretreatment of Polyester Fibers
Prior to dyeing, it is crucial to remove any oils, waxes, and other impurities from the polyester fibers that could hinder dye penetration.
-
Prepare a scouring bath containing 2 g/L of Lissopal D paste and 2 g/L of soda ash.
-
Immerse the polyester fibers in the bath and heat to 90-95°C for 20 minutes.
-
Drain the bath and rinse the fibers thoroughly, first with hot water (70°C) for 10 minutes and then with cold water.
-
Neutralize the fibers with a dilute solution of acetic acid if necessary, followed by a final cold water rinse.
High-Temperature Exhaust Dyeing
This procedure should be carried out in a suitable high-temperature dyeing apparatus.
-
Dye Bath Preparation:
-
Set the liquor ratio to 1:10.
-
Prepare a paste of the required amount of this compound (e.g., 2% on weight of fabric) with a small amount of water.
-
Add the dye paste to the dye bath.
-
Add 1 g/L of a suitable dispersing agent.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
-
Dyeing Cycle:
-
Introduce the pretreated polyester fibers into the dye bath at approximately 60°C.
-
Hold for 15 minutes at this temperature.
-
Increase the temperature to 130°C at a rate of 2°C per minute.
-
Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.
-
Cool the dye bath down to 70°C.
-
-
Rinsing:
-
Drain the dye bath.
-
Rinse the dyed fibers thoroughly with hot water and then cold water until the rinse water is clear.
-
Post-Treatment: Reduction Clearing
Reduction clearing is a critical step to remove any unfixed disperse dye from the fiber surface, which improves the final color and fastness properties.
-
Preparation of the Reduction Bath:
-
Prepare a fresh bath with a liquor ratio of 1:10.
-
Add 2 g/L of sodium hydrosulfite and 2 g/L of sodium hydroxide to the bath.
-
-
Clearing Process:
-
Immerse the dyed and rinsed fibers in the reduction bath.
-
Raise the temperature to 70-80°C and maintain for 15-20 minutes.
-
-
Final Rinsing and Drying:
-
Drain the reduction bath.
-
Rinse the fibers thoroughly with hot water and then cold water.
-
Neutralize the fibers with a dilute solution of acetic acid.
-
Perform a final rinse with cold water.
-
Dry the stained polyester fibers at room temperature or in an oven at a low temperature.
-
Visualizations
Caption: Workflow for staining polyester fibers with this compound.
References
Application Notes and Protocols for Dyeing Polyamide and Acrylic Fibers with Disperse Red 17
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical data for the use of Disperse Red 17 (C.I. 11210) in the dyeing of polyamide (such as Nylon) and acrylic fibers. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeing results for various applications.
Overview of this compound
This compound is a monoazo disperse dye characterized by its vibrant red hue and suitability for dyeing hydrophobic fibers.[1] Its low water solubility necessitates its application from an aqueous dispersion. This dye is effective for coloring a range of synthetic fibers, including polyester, acetate, polyamide, and acrylics.[1][2]
Chemical Structure and Properties:
-
C.I. Name: this compound
-
C.I. Number: 11210[1]
-
CAS Number: 3179-89-3[1]
-
Molecular Formula: C₁₇H₂₀N₄O₄
-
Molecular Weight: 344.37 g/mol
-
Appearance: Red powder
-
Solubility: Soluble in ethanol and acetone.
Quantitative Data: Fastness Properties
The following table summarizes the colorfastness of this compound on synthetic fibers according to ISO standards. These ratings provide a benchmark for the durability of the dye under various conditions. A rating of 5 indicates excellent fastness, while a rating of 1 indicates poor fastness.
| Fastness Property | ISO Standard | Rating |
| Washing Fastness | ISO 105-C06 | 4-5 (Staining), 5 (Fading) |
| Perspiration Fastness | ISO 105-E04 | 4-5 (Staining), 5 (Fading) |
| Light Fastness | ISO 105-B02 | 4 |
| Ironing Fastness | ISO 105-X11 | 4-5 |
Experimental Protocols
The following are detailed protocols for the exhaust dyeing of polyamide and acrylic fibers with this compound.
Dyeing of Polyamide Fibers
Disperse dyes are applied to polyamide fibers from a weakly acidic dyebath. The dyeing process relies on the principle of "solid solution," where the dye molecules dissolve in the amorphous regions of the polymer. The temperature is critical and is typically kept near the boil to facilitate dye penetration.
Materials and Reagents:
-
This compound
-
Polyamide fabric (e.g., Nylon 6 or Nylon 6,6)
-
Dispersing agent (e.g., a lignosulfonate-based or naphthalene-sulfonic acid-based product)
-
Levelling agent (anionic or non-ionic type suitable for polyamides)
-
Acetic acid (or a suitable acid donor)
-
Sodium dithionite
-
Sodium hydroxide
-
Non-ionic detergent
Equipment:
-
Laboratory dyeing machine (e.g., a glycerin bath beaker dyer or similar)
-
Beakers and graduated cylinders
-
pH meter
-
Heating and stirring apparatus
Protocol:
-
Pre-treatment: Scour the polyamide fabric with a 1-2 g/L solution of non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities or finishes. Rinse thoroughly with warm and then cold water.
-
Dye Dispersion: Prepare a stock dispersion of this compound by pasting the required amount of dye with an equal amount of dispersing agent and a small amount of cold water. Gradually add warm water (40-50°C) while stirring to form a fine, stable dispersion.
-
Dye Bath Preparation:
-
Set the liquor ratio (the ratio of the weight of the dyebath to the weight of the fabric) to a suitable value, typically between 10:1 and 20:1.
-
Add the required amount of dispersing agent (e.g., 0.5-1.0 g/L) and levelling agent (e.g., 0.5-1.5 g/L) to the water.
-
Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.
-
Add the prepared dye dispersion to the dyebath.
-
-
Dyeing Cycle:
-
Introduce the pre-wetted polyamide fabric into the dyebath at 40°C.
-
Raise the temperature to 98-100°C at a rate of 1-2°C per minute.
-
Hold the temperature at 98-100°C for 45-60 minutes, depending on the desired depth of shade.
-
Cool the dyebath to 70°C.
-
-
Rinsing: Rinse the dyed fabric thoroughly with warm and then cold water.
-
Reduction Clearing (After-treatment): This step is crucial for removing unfixed surface dye and improving wet fastness properties.
-
Prepare a bath containing 2 g/L sodium dithionite and 2 g/L sodium hydroxide.
-
Treat the dyed fabric at 60-70°C for 15-20 minutes.
-
Rinse thoroughly with hot water, followed by a neutralizing rinse with a weak solution of acetic acid, and finally a cold water rinse.
-
-
Drying: Dry the fabric at a temperature below 100°C.
Dyeing of Acrylic Fibers
The dyeing of acrylic fibers with disperse dyes is generally limited to pale to medium shades due to the compact structure of the fiber. The process is carried out at or near the boil, and the use of a carrier is often necessary to facilitate dye diffusion into the fiber.
Materials and Reagents:
-
This compound
-
Acrylic fabric
-
Dispersing agent
-
Carrier (e.g., a methylnaphthalene-based or o-phenylphenol-based product, use with caution and proper ventilation)
-
Acetic acid
-
Non-ionic detergent
Equipment:
-
Laboratory dyeing machine
-
Beakers and graduated cylinders
-
pH meter
-
Heating and stirring apparatus
Protocol:
-
Pre-treatment: Scour the acrylic fabric with a 1-2 g/L solution of non-ionic detergent at 60-70°C for 20-30 minutes. Rinse thoroughly.
-
Dye Dispersion: Prepare a stock dispersion of this compound as described in the polyamide dyeing protocol.
-
Dye Bath Preparation:
-
Set the liquor ratio to 10:1 to 20:1.
-
Add the dispersing agent (0.5-1.0 g/L) and the selected carrier (2-5 g/L).
-
Adjust the pH to 4.5-5.5 with acetic acid.
-
Add the dye dispersion.
-
-
Dyeing Cycle:
-
Introduce the pre-wetted acrylic fabric into the dyebath at 60°C.
-
Raise the temperature to the boil (approximately 100°C) at a rate of 1.5-2.0°C per minute.
-
Maintain at the boil for 60-90 minutes.
-
Cool the dyebath slowly to 70°C.
-
-
Rinsing: Rinse the dyed fabric thoroughly, first with hot water to help remove the carrier, and then with cold water.
-
After-treatment (Soaping):
-
Treat the dyed fabric in a bath containing 1-2 g/L of a non-ionic detergent at 60-70°C for 15-20 minutes to remove any residual carrier and unfixed dye.
-
Rinse thoroughly with warm and then cold water.
-
-
Drying: Dry the fabric at a temperature below 100°C.
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the exhaust dyeing of both polyamide and acrylic fibers with this compound.
Logical Relationship of Dyeing Parameters
This diagram illustrates the key parameters influencing the successful dyeing of polyamide and acrylic fibers with disperse dyes.
Proposed Dye-Fiber Interaction
The following diagrams illustrate the proposed primary interaction mechanisms of this compound with polyamide and acrylic fibers.
Polyamide Fiber Interaction:
The primary interaction between this compound and polyamide fibers is believed to be hydrogen bonding between the hydroxyl (-OH) and nitro (-NO₂) groups of the dye molecule and the amide (-CONH-) groups of the polymer chain.
Acrylic Fiber Interaction:
For acrylic fibers, the interaction is primarily based on the "solid solution" theory, where the non-polar dye molecules dissolve within the amorphous regions of the polymer. Van der Waals forces are the predominant interactions. If the acrylic fiber is a copolymer containing acidic groups (e.g., from acrylic acid), there may also be some weak hydrogen bonding.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Disperse Red 17
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disperse Red 17 is a synthetic azo dye used in the textile industry for dyeing polyester and other synthetic fibers.[1] Its detection and quantification are crucial for quality control, environmental monitoring, and safety assessment. High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry detection is a widely used technique for the analysis of this compound due to its sensitivity and selectivity.[2] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method.
Quantitative Data Summary
The following table summarizes representative quantitative data for the HPLC analysis of disperse dyes, including this compound. These values should be validated in the user's laboratory.
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.99[3] |
| Limit of Detection (LOD) | 0.002 - 0.01%[4] |
| Limit of Quantification (LOQ) | 0.01 - 0.2 mg/m³[3] |
| Recovery | 70.55 - 103.03% |
| Relative Standard Deviation (RSD) | 0.482 - 1.262% |
Experimental Protocol
This protocol is based on established methods for the analysis of disperse dyes.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector. An ACQUITY UPLC H-Class System or similar is suitable.
-
Mass Spectrometer (Optional): A mass detector like the ACQUITY QDa Detector can be used for confirmation.
-
Column: A reversed-phase C18 column (e.g., XBridge C18, 2.1 x 150 mm, 5 µm) is recommended.
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reagents: Ammonium acetate.
-
Standard: this compound reference standard.
2. Preparation of Reagents and Standards
-
Mobile Phase A: 10 mM Ammonium acetate in water (pH adjusted to 3.6).
-
Mobile Phase B: Acetonitrile.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
3. Sample Preparation
For solid samples such as textiles, a solvent extraction method is typically employed.
-
Accurately weigh a representative portion of the sample.
-
Extract the dye using methanol. Sonication for 15-30 minutes at 50-70°C can enhance extraction efficiency.
-
Centrifuge the extract to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
4. Chromatographic Conditions
-
Flow Rate: 0.30 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
PDA Detection: 210 to 800 nm
-
Gradient Elution:
-
0 min: 40% B
-
7 min: 60% B
-
17 min: 98% B
-
24 min: 98% B
-
Followed by a return to initial conditions and column equilibration.
-
5. Data Analysis
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. For quantification, create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Caption: HPLC analysis workflow for this compound.
References
Application Notes and Protocols for Disperse Red 17 as a Potential Fluorescent Probe for Lipid Droplet Staining in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 17 is a red dye belonging to the azo class of compounds.[1][2] While it is widely used in the textile, plastics, and cosmetics industries for its coloring properties, its application as a fluorescent probe in microscopy is not well-established.[3][4] This document provides a proposed protocol for the use of this compound as a potential fluorescent stain for intracellular lipid droplets, based on the known lipophilic nature of similar dyes. The protocols for commonly used lipid droplet stains, such as Nile Red and BODIPY dyes, serve as a foundation for this proposed application.[5]
Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their study is crucial in various fields, including metabolic diseases, cancer, and infectious diseases. The development of novel fluorescent probes for lipid droplet imaging is of significant interest. These application notes provide a starting point for researchers interested in exploring the potential of this compound for this purpose.
Quantitative Data
As there is no established microscopy protocol for this compound, the following table provides proposed starting concentrations and incubation times based on typical parameters for other lipophilic fluorescent dyes used for lipid droplet staining. The spectral properties are currently unknown for microscopy applications and would need to be determined empirically.
| Parameter | Proposed Range | Notes |
| Stock Solution Concentration | 1-10 mM in DMSO | Prepare fresh and store protected from light at -20°C. |
| Working Concentration | 0.1 - 10 µM | Optimal concentration should be determined experimentally. |
| Incubation Time | 15 - 60 minutes | Shorter times are recommended for live-cell imaging to minimize cytotoxicity. |
| Incubation Temperature | Room Temperature or 37°C | 37°C is typically used for live-cell imaging. |
| Excitation Wavelength (Hypothetical) | 450 - 560 nm | Based on the red color of the dye; requires experimental determination. |
| Emission Wavelength (Hypothetical) | > 590 nm | Expected to be in the red to far-red spectrum; requires experimental determination. |
Experimental Protocols
The following are proposed protocols for staining lipid droplets in cultured cells with this compound. These protocols are adapted from established methods for other lipophilic dyes and should be optimized for specific cell types and experimental conditions.
Protocol 1: Live-Cell Staining of Lipid Droplets
This protocol is designed for the visualization of lipid droplets in living cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Cultured cells on glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Immediately before use, dilute the stock solution in pre-warmed PBS or serum-free culture medium to a final working concentration of 1-10 µM.
-
-
Cell Preparation:
-
Grow cells to the desired confluency on a suitable imaging vessel.
-
Wash the cells once with pre-warmed PBS.
-
-
Staining:
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
-
Imaging:
-
Add fresh pre-warmed PBS or imaging medium to the cells.
-
Immediately image the cells using a fluorescence microscope with appropriate filter sets.
-
Protocol 2: Fixed-Cell Staining of Lipid Droplets
This protocol is suitable for fixed cells and can be combined with immunofluorescence staining.
Materials:
-
This compound
-
DMSO
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Cultured cells on coverslips
-
Fluorescence microscope
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a 1-10 µM working solution of this compound in PBS from a 1 mM DMSO stock.
-
Add the staining solution to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope.
-
Visualizations
Experimental Workflow for Lipid Droplet Staining
Caption: Workflow for staining lipid droplets with this compound.
Disclaimer: The provided protocols and data are hypothetical and based on the properties of similar dyes. Researchers should perform their own optimization and validation experiments to determine the suitability of this compound for their specific application. The fluorescent properties, including optimal excitation and emission wavelengths, must be experimentally determined.
References
Application Notes and Protocols for the Analysis of Disperse Red 17 in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 17, also known as C.I. 26100 and Solvent Red 23, is a synthetic monoazo dye used as a colorant in a variety of cosmetic products.[1][2] Its application spans across hair dyes, makeup, nail products, and skin care formulations.[1] The safety and concentration of this compound in cosmetics are regulated by authorities such as the European Commission's Scientific Committee on Consumer Safety (SCCS) and the U.S. Food and Drug Administration (FDA).[2][3] This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound in cosmetic formulations, ensuring product quality and regulatory compliance.
Chemical Identity of this compound
| Property | Value |
| Chemical Name | 2,2'-[[3-Methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol |
| CAS Number | 3179-89-3 |
| C.I. Number | 26100 |
| EC Number | 221-665-5 |
| Molecular Formula | C₁₇H₂₀N₄O₄ |
| Molecular Weight | 344.37 g/mol |
| Synonyms | Solvent Red 23, D&C Red No. 17 |
Regulatory Context
The use of this compound in cosmetic products is subject to regulatory oversight to ensure consumer safety.
-
United States: The FDA lists D&C Red No. 17 as a color additive that is permanently listed and requires certification for use in externally applied drugs and cosmetics. Its use is not permitted in products intended for the eye area or on the lips.
Regulatory Limits for this compound in Hair Dyes (SCCS Opinion)
| Formulation Type | Maximum On-Head Concentration |
| Non-oxidative hair dye | 0.2% |
| Oxidative hair dye | 2.0% |
Analytical Methodologies
The analysis of this compound in complex cosmetic matrices requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the preferred method for quantification due to its specificity and sensitivity. Thin-Layer Chromatography (TLC) serves as a valuable tool for rapid screening and qualitative identification. UV-Visible spectrophotometry can be used for preliminary analysis and quantification in simpler matrices.
High-Performance Liquid Chromatography (HPLC-DAD)
Principle: HPLC separates this compound from other components in the cosmetic matrix based on its affinity for a stationary phase while being carried by a mobile phase. The DAD allows for the identification and quantification of the dye by its characteristic UV-Visible spectrum and retention time.
Experimental Protocol:
1. Sample Preparation:
- Oil-based cosmetics (e.g., lipsticks, creams):
- Accurately weigh approximately 0.1 g of the homogenized sample into a 10 mL volumetric flask.
- Dissolve the sample in a suitable organic solvent such as chloroform or a mixture of methanol and dichloromethane.
- Use ultrasonication to ensure complete dissolution and extraction of the dye.
- Bring the flask to volume with the solvent and mix thoroughly.
- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
- Water-based cosmetics (e.g., lotions, hair dyes):
- Accurately weigh approximately 0.2 g of the sample into a 15 mL centrifuge tube.
- Add 5 mL of a suitable extraction solvent (e.g., methanol or acetonitrile).
- Vortex for 2 minutes and then sonicate for 15 minutes.
- Centrifuge at 5000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-DAD Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Gradient | Start with 50% A, increase to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 510 nm (for quantification) and spectral scan from 200-700 nm (for identification) |
3. Calibration:
- Prepare a stock solution of this compound analytical standard in methanol (100 µg/mL).
- Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 10 µg/mL.
- Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
- Inject the prepared sample solution.
- Identify the this compound peak based on its retention time and UV-Vis spectrum.
- Calculate the concentration of this compound in the sample using the calibration curve.
Quantitative Data Summary (Typical Performance)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity (R²) | > 0.999 |
| Recovery | 90-110% |
| Precision (RSD) | < 5% |
Thin-Layer Chromatography (TLC)
Principle: TLC is a planar chromatographic technique used for the separation of non-volatile mixtures. It is a quick and cost-effective method for the qualitative identification of this compound.
Experimental Protocol:
1. Sample Preparation:
- Extract the dye from the cosmetic sample as described in the HPLC sample preparation section, but concentrate the extract to a smaller volume (e.g., 1 mL).
2. TLC Conditions:
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ TLC plates |
| Mobile Phase | Toluene : Ethyl Acetate (8:2, v/v) |
| Application | Spot 5 µL of the sample extract and a standard solution of this compound onto the TLC plate. |
| Development | Develop the plate in a saturated TLC chamber until the solvent front is approximately 1 cm from the top. |
| Visualization | Visualize the separated spots under visible light and UV light (254 nm and 366 nm). |
3. Identification:
- Calculate the Retention Factor (Rf) value for the sample spot and the standard spot.
- Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
- A matching Rf value and spot color between the sample and the standard indicates the presence of this compound.
Visualization of Experimental Workflows
Workflow for HPLC Analysis of this compound in Cosmetics
Caption: Workflow for the quantitative analysis of this compound in cosmetic samples using HPLC-DAD.
Logical Relationship for Method Selection
References
Application Notes and Protocols for Textile Color Fastness Testing: Disperse Red 17
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the color fastness of textiles dyed with Disperse Red 17. The methodologies are based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).
This compound is an azo dye commonly used for dyeing synthetic fibers such as polyester, nylon, and acetate.[1] Ensuring the color fastness of textiles dyed with this and other disperse dyes is critical for product quality and consumer satisfaction. Poor color fastness can lead to color bleeding, fading, and staining of other garments during laundering or use.[2][3]
Data Presentation
The following table summarizes the typical color fastness performance of polyester textiles dyed with this compound. The ratings are based on a scale of 1 to 5, where 5 indicates the highest fastness and 1 indicates the lowest. For light fastness, a scale of 1 to 8 is used, with 8 being the highest.
| Fastness Test | ISO Standard | Rating (1-5 Scale) | Remarks |
| Washing (Color Change) | ISO 105-C06 | 4-5 | Excellent resistance to color loss during laundering. |
| Washing (Staining) | ISO 105-C06 | 4-5 | Minimal staining on adjacent multifiber fabric. |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 4-5 | Good resistance to fading upon exposure to light. |
| Rubbing/Crocking (Dry) | ISO 105-X12 | 4-5 | High resistance to color transfer when rubbed dry. |
| Rubbing/Crocking (Wet) | ISO 105-X12 | 3-4 | Good resistance to color transfer when rubbed wet. |
| Perspiration (Acidic & Alkaline) | ISO 105-E04 | 4-5 | High resistance to color change and staining from sweat. |
| Water | ISO 105-E01 | 4-5 | Excellent resistance to water immersion. |
| Sublimation | ISO 105-P01 | 3-4 | Moderate to good resistance to color change at high temperatures. |
Experimental Protocols
Detailed methodologies for the key color fastness tests are provided below. These protocols are based on the ISO standards, which are widely accepted internationally.
Color Fastness to Washing (ISO 105-C06)
This test evaluates the resistance of the textile's color to domestic and commercial laundering procedures.[4][5]
Principle: A textile specimen in contact with a multifiber fabric is agitated in a soap or detergent solution, then rinsed and dried. The change in color of the specimen and the staining of the adjacent multifiber fabric are assessed using grey scales.
Apparatus and Materials:
-
Launder-Ometer or similar apparatus
-
Stainless steel containers and balls
-
Multifiber adjacent fabric (e.g., Type DW: wool, acrylic, polyester, nylon, cotton, acetate)
-
Standard ECE phosphate reference detergent
-
Sodium perborate
-
Grey Scale for Assessing Change in Colour (ISO 105-A02)
-
Grey Scale for Assessing Staining (ISO 105-A03)
-
Spectrophotometer or colorimeter (optional, for instrumental assessment)
Procedure:
-
Prepare a test specimen of the textile dyed with this compound, typically 10 cm x 4 cm.
-
Stitch the specimen onto a piece of multifiber adjacent fabric of the same size.
-
Prepare the washing solution according to the specific test procedure within ISO 105-C06 (e.g., C2S test at 60°C). This typically involves dissolving ECE detergent and sodium perborate in deionized water.
-
Place the composite specimen, the required number of stainless steel balls, and the specified volume of the washing solution into a stainless steel container.
-
Seal the container and place it in the Launder-Ometer.
-
Run the machine for the specified time and at the specified temperature (e.g., 30 minutes at 60°C).
-
After the cycle, remove the composite specimen, rinse it thoroughly with deionized water, and then with cold tap water.
-
Squeeze out the excess water and dry the specimen in an oven or by air, at a temperature not exceeding 60°C.
-
Evaluate the change in color of the test specimen and the staining on each strip of the multifiber fabric using the respective grey scales under standardized lighting conditions.
Color Fastness to Light (ISO 105-B02)
This method assesses the resistance of the textile's color to the action of an artificial light source that simulates natural daylight.
Principle: The test specimen is exposed to artificial light under controlled conditions, along with a set of blue wool references with known light fastness. The color fastness is evaluated by comparing the fading of the specimen with that of the references.
Apparatus and Materials:
-
Xenon arc fading lamp apparatus
-
Blue wool references (Scale 1-8)
-
Grey Scale for Assessing Change in Colour (ISO 105-A02)
-
Masks for covering parts of the specimen and references
Procedure:
-
Mount the textile specimen dyed with this compound and a set of blue wool references on cardboard holders.
-
Partially cover both the specimen and the references with opaque masks.
-
Place the holders in the xenon arc fading lamp apparatus.
-
Expose the samples to the light source under specified conditions of temperature and humidity.
-
Periodically inspect the samples for fading. The exposure is continued until a specified contrast (e.g., grade 4 on the grey scale) is observed between the exposed and unexposed parts of a specific blue wool reference.
-
Assess the light fastness of the specimen by comparing the stage at which its color change corresponds to the fading of the blue wool references. The light fastness rating is the number of the blue wool reference that shows a similar degree of fading.
Color Fastness to Rubbing (Crocking) (ISO 105-X12)
This test determines the resistance of the color to rubbing off and staining other materials.
Principle: The textile specimen is rubbed with a dry and a wet piece of standard cotton rubbing cloth. The amount of color transferred to the rubbing cloth is assessed using a grey scale.
Apparatus and Materials:
-
Crockmeter (rubbing fastness tester)
-
Standard cotton rubbing cloth (5 cm x 5 cm)
-
Grey Scale for Assessing Staining (ISO 105-A03)
-
Deionized water
Procedure:
-
Dry Rubbing:
-
Fix the textile specimen onto the base of the crockmeter.
-
Mount a dry cotton rubbing cloth onto the rubbing finger of the crockmeter.
-
Lower the finger onto the specimen and perform 10 cycles of rubbing (10 turns of the handle).
-
Remove the cotton cloth and evaluate the degree of staining using the grey scale.
-
-
Wet Rubbing:
-
Thoroughly wet a piece of cotton rubbing cloth in deionized water and squeeze it to a specific wet pick-up percentage (typically 100%).
-
Repeat the procedure described for dry rubbing with the wet cloth.
-
Dry the wet rubbing cloth in the air before evaluation.
-
Assess the degree of staining using the grey scale.
-
Color Fastness to Perspiration (ISO 105-E04)
This test evaluates the resistance of the textile's color to the effects of human perspiration.
Principle: The textile specimen, in contact with a multifiber fabric, is immersed in two different solutions simulating acidic and alkaline perspiration, subjected to pressure, and then dried. The color change and staining are then assessed.
Apparatus and Materials:
-
Perspirometer or equivalent device
-
Glass or acrylic resin plates
-
Oven maintained at 37 ± 2°C
-
Multifiber adjacent fabric
-
Acidic and alkaline perspiration solutions (prepared according to the standard)
-
Grey Scale for Assessing Change in Colour (ISO 105-A02)
-
Grey Scale for Assessing Staining (ISO 105-A03)
Procedure:
-
Prepare two composite specimens by stitching the textile sample dyed with this compound to a piece of multifiber fabric.
-
Thoroughly wet one composite specimen in the acidic perspiration solution and the other in the alkaline solution for 30 minutes.
-
Squeeze both specimens to remove excess liquid.
-
Place each composite specimen between two plates in the perspirometer and apply a specified pressure.
-
Place the device in the oven at 37°C for 4 hours.
-
Remove the specimens, separate the textile from the multifiber fabric, and dry them in the air at a temperature not exceeding 60°C.
-
Evaluate the color change of the test specimens and the staining of the multifiber fabrics for both acidic and alkaline tests using the respective grey scales.
Visualizations
The following diagrams illustrate the experimental workflows for textile color fastness testing.
Caption: General workflow for textile color fastness testing.
Caption: Detailed workflow for the Color Fastness to Washing test.
References
- 1. CN102127313B - High-light-fastness red disperse dye composition and use thereof - Google Patents [patents.google.com]
- 2. Sublimation Fastness of Disperse Dyes - Knowledge [colorfuldyes.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. ISO standards to determine the colorfastness of polyester fibers| Textile Trade Buddy - News and Articles [textiletradebuddy.com]
- 5. textilelearner.net [textilelearner.net]
Disperse Red 17: A Versatile Chemical Stain for Material Science Applications
Introduction
Disperse Red 17 is a synthetic organic dye belonging to the anthraquinone class. Initially developed for dyeing synthetic fibers such as polyester and nylon, its application has expanded into the realm of material science as a fluorescent stain.[1][2] Its non-ionic nature and hydrophobicity allow it to readily penetrate and stain nonpolar materials, making it a valuable tool for researchers, scientists, and drug development professionals for visualizing the morphology and phase separation of polymer blends, tracking microplastics, and other applications. This document provides detailed application notes and protocols for the use of this compound as a chemical stain in a laboratory setting.
Physicochemical Properties and Spectral Data
This compound, with the chemical formula C₁₇H₂₀N₄O₄, is soluble in various organic solvents such as ethanol, acetone, and dimethylformamide (DMF).[3][4] Its lipophilic nature is a key characteristic that governs its utility in staining hydrophobic materials. The photophysical properties of this compound are crucial for its application as a fluorescent stain.
| Property | Value | Solvents/Conditions |
| Molecular Formula | C₁₇H₂₀N₄O₄ | - |
| CAS Number | 3179-89-3 | - |
| Molar Mass | 344.37 g/mol | - |
| Appearance | Reddish-brown crystalline powder | - |
| UV-Vis Absorption Max (λ_abs_) | ~480 - 500 nm | In various polymers |
| Fluorescence Emission Max (λ_em_) | ~580 - 620 nm | In various polymers |
| Molar Absorptivity (ε) | 15,846 L mol⁻¹ cm⁻¹ | In DMF at 406 nm |
| 13,708 L mol⁻¹ cm⁻¹ | In Ethanol at 406 nm | |
| 11,174 L mol⁻¹ cm⁻¹ | In Acetonitrile at 406 nm | |
| 3,208 L mol⁻¹ cm⁻¹ | In Acetone at 406 nm |
Note: The absorption and emission maxima of this compound can exhibit some solvatochromism, meaning the exact wavelengths can shift depending on the polarity and viscosity of the surrounding polymer matrix. The provided ranges are typical for common polymers.
Applications in Material Science
This compound serves as a robust fluorescent stain for a variety of applications in material science, primarily due to its ability to selectively partition into and stain hydrophobic regions within a material.
-
Visualization of Polymer Blend Morphology: In immiscible polymer blends, this compound will preferentially stain the more hydrophobic phase, allowing for clear visualization of phase separation, domain size, and distribution using fluorescence microscopy.[1]
-
Identification and Tracking of Microplastics: Its affinity for nonpolar polymers makes it an effective tool for staining microplastic particles in environmental samples, facilitating their detection and quantification.
-
Characterization of Polymer Aging and Degradation: Changes in the local environment of a polymer due to aging or degradation can alter the fluorescence properties of embedded this compound, potentially offering a method to monitor these processes.
Experimental Protocols
Below are detailed protocols for the preparation of staining solutions and the staining of common polymers for analysis by fluorescence microscopy.
Protocol 1: Preparation of this compound Staining Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound that can be diluted for various staining applications.
Materials:
-
This compound powder
-
Dimethylformamide (DMF) or Acetone (reagent grade)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out 1 mg of this compound powder using an analytical balance and transfer it to a clean microcentrifuge tube or glass vial.
-
Add 1 mL of DMF or acetone to the tube/vial.
-
Vortex the mixture thoroughly for 1-2 minutes until the dye is completely dissolved. The solution should be a clear, deep red.
-
Store the stock solution in a tightly sealed, light-protected container at 4°C. This stock solution is typically stable for several weeks.
Protocol 2: Fluorescent Staining of Polymer Films or Microparticles
This protocol outlines the general procedure for staining polymer films or microparticles with this compound for subsequent visualization by fluorescence microscopy.
Materials:
-
This compound stock solution (from Protocol 1)
-
Polymer film or microparticle sample
-
Ethanol or isopropanol (for diluting the stock solution)
-
Petri dish or other suitable container for staining
-
Forceps
-
Deionized water
-
Fluorescence microscope with appropriate filter sets (e.g., for TRITC or Texas Red)
Procedure:
-
Prepare the Staining Solution: Dilute the this compound stock solution to a working concentration of 1-10 µg/mL in ethanol or isopropanol. The optimal concentration may vary depending on the polymer and the desired staining intensity and should be determined empirically.
-
Sample Preparation: Place the polymer film or a suspension of microparticles in a petri dish.
-
Staining: Add a sufficient volume of the staining solution to completely immerse the sample.
-
Incubation: Incubate the sample in the staining solution for 10-30 minutes at room temperature. For some crystalline polymers, gentle heating (e.g., to 50-60°C) may enhance dye penetration.
-
Washing: After incubation, remove the sample from the staining solution using forceps. Wash the sample thoroughly with ethanol or isopropanol to remove excess, unbound dye. Follow with a final rinse with deionized water.
-
Drying: Allow the stained sample to air dry completely in a dust-free environment before microscopy.
-
Imaging: Mount the stained sample on a microscope slide and observe using a fluorescence microscope. Use an excitation wavelength in the range of 480-520 nm and collect the emission in the range of 580-620 nm.
Logical Workflow for Staining and Analysis
The following diagram illustrates the general workflow for using this compound as a chemical stain in material science research.
Caption: General workflow for staining polymer samples with this compound.
Visualization of Polymer Blend Phase Separation
This compound can be used to visualize the phase morphology of immiscible polymer blends. The dye will preferentially partition into the more hydrophobic polymer phase, allowing for clear differentiation of the two phases under a fluorescence microscope.
Caption: Principle of staining an immiscible polymer blend with this compound.
Safety Precautions
This compound is a chemical dye and should be handled with appropriate safety precautions. Wear gloves, safety glasses, and a lab coat when handling the powder and solutions. Work in a well-ventilated area. For detailed safety information, consult the material safety data sheet (MSDS).
References
Application Notes and Protocols: Non-Oxidative Hair Dye Formulations Using Disperse Red 17 for Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-oxidative hair dyes, often categorized as semi-permanent or temporary, offer a method for altering hair color without the use of oxidative agents like hydrogen peroxide.[1] These formulations function by depositing pre-formed color molecules onto the surface of the hair shaft or allowing them to penetrate shallowly into the cuticle layer.[1][2][3] This mechanism results in minimal hair damage compared to permanent oxidative dyes.[2] The coloration is not permanent and typically fades over the course of six to twelve washes.
Disperse Red 17 (CAS No. 3179-89-3) is a direct azo dye used in hair coloring formulations. As a direct dye, it imparts color without a chemical reaction. The Scientific Committee on Consumer Safety (SCCS) has deemed this compound safe for use in non-oxidative hair dye formulations at a concentration of up to 0.2%. These application notes provide detailed protocols for formulating a non-oxidative hair dye base, incorporating this compound, and conducting key performance and safety evaluations.
Classification of Hair Dyes
Hair dyes are broadly classified based on their mechanism of action and color longevity. The following diagram illustrates this classification, positioning non-oxidative dyes within the broader context.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Uneven Dyeing with Disperse Red 17
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting uneven dyeing issues encountered during experiments with Disperse Red 17. The following sections offer detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and relevant experimental protocols.
Troubleshooting Guide: Uneven Dyeing Issues
Q1: What are the initial checks I should perform if I observe uneven dyeing, such as streaks, spots, or shade variations?
A1: When encountering uneven dyeing, a systematic approach to identify the root cause is crucial. Begin with the following initial checks:
-
Visual Inspection of the Dyebath: Observe the dyebath for any signs of dye agglomeration, precipitation, or foaming. A well-dispersed dyebath should appear uniform and stable.
-
Review of Experimental Parameters: Double-check all recorded parameters of your dyeing process against your standard operating procedure. This includes weighing records for the dye and all auxiliaries, liquor ratio, pH measurements, and the temperature profile.
-
Fabric Pre-treatment Verification: Ensure the substrate was properly prepared. Any residual oils, sizing agents, or other impurities on the fabric can hinder uniform dye penetration.[1]
Q2: My dyebath appears to have particles and is not uniform. What could be the cause and how can I fix it?
A2: The presence of particles indicates a problem with dye dispersion. Disperse dyes, including this compound, have very low solubility in water and exist as fine particles in the dyebath.[2][3] Poor dispersion can lead to speckles and unlevel dyeing.
Possible Causes:
-
Inadequate Dispersing Agent: The concentration or type of dispersing agent may be insufficient to maintain a stable dispersion, especially at high temperatures.[4]
-
Improper Initial Dispersion: The dye was not properly pasted or mixed before being added to the main dyebath.
-
Water Hardness: The presence of calcium and magnesium ions in the water can cause the dye to agglomerate.[5]
Solutions:
-
Optimize Dispersing Agent: Ensure you are using a high-quality dispersing agent suitable for high-temperature dyeing. The concentration typically ranges from 1 to 2 g/L, but should be optimized for your specific conditions.
-
Proper Pre-dispersion: Create a smooth, lump-free paste of the this compound powder with a small amount of water and a portion of the dispersing agent before adding it to the bulk of the dyebath.
-
Water Quality: Use deionized or softened water. If that is not possible, add a sequestering agent to the dyebath to chelate hardness ions.
Q3: I've noticed shade inconsistency between different batches or even within the same batch. What are the likely causes?
A3: Shade inconsistency is often related to variations in the dyeing process parameters.
Possible Causes:
-
Incorrect Temperature Control: A rapid or inconsistent temperature rise during the critical dyeing phase (typically between 80°C and 130°C) can cause the dye to rush onto the fiber surface, leading to poor leveling.
-
Inadequate pH Control: Disperse dyes are most stable in a weakly acidic dyebath. For most disperse dyes, the optimal pH range is 4.5 to 5.5. Deviations from this range can affect the dye's stability and uptake rate.
-
Poor Dye Migration and Leveling: The chosen auxiliary chemicals may not be providing adequate leveling action, which is the process of dye molecules moving from areas of high concentration to areas of low concentration on the fiber.
Solutions:
-
Controlled Heating Rate: Employ a slower rate of temperature rise, especially in the critical absorption zone. A typical rate is 1-2°C per minute.
-
Precise pH Management: Use a buffer system, such as an acetic acid/acetate buffer, to maintain a stable pH throughout the dyeing process.
-
Effective Leveling Agent: Incorporate a suitable high-temperature leveling agent to promote even dye distribution.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for dyeing polyester with this compound?
A: For most disperse dyes, including those in the same class as this compound, the optimal pH range for dyeing polyester is weakly acidic, typically between 4.5 and 5.5. It is crucial to maintain the pH within this range throughout the dyeing process to ensure dye stability and achieve reproducible results.
Q: What is a typical temperature profile for dyeing polyester with this compound?
A: A common high-temperature dyeing method for polyester involves the following steps:
-
Set the initial dyebath temperature to around 60°C.
-
Add the fabric and circulate for 10-15 minutes.
-
Add the well-dispersed dye and auxiliaries.
-
Raise the temperature at a controlled rate of 1-2°C per minute to the final dyeing temperature, typically 130°C.
-
Hold at 130°C for 30-60 minutes, depending on the desired depth of shade.
-
Cool the dyebath down to 70-80°C before rinsing.
Q: What is the role of a dispersing agent and a leveling agent?
A: A dispersing agent is essential for keeping the insoluble disperse dye particles finely and uniformly distributed in the water, preventing them from clumping together (aggregating). A leveling agent promotes the even absorption of the dye onto the fabric by controlling the initial rate of dyeing and encouraging the migration of dye molecules from areas of higher concentration to areas of lower concentration, resulting in a uniform color.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Dyeing pH | 4.5 - 5.5 | Maintained with a buffer system (e.g., acetic acid/acetate). |
| Dyeing Temperature | 130°C (High-Temperature Method) | Essential for achieving good dye penetration into polyester fibers. |
| Temperature Ramp Rate | 1 - 2°C / minute | A slower ramp rate in the critical dyeing zone (80-130°C) promotes level dyeing. |
| Holding Time at Temp. | 30 - 60 minutes | Dependent on the target shade depth. |
| Dispersing Agent Conc. | 1 - 2 g/L | Optimization is recommended based on specific conditions. |
| Leveling Agent Conc. | 0.5 - 1.5 g/L | Varies depending on the specific agent and desired leveling effect. |
Experimental Protocols
Protocol 1: Evaluation of this compound Dispersion Stability (Filter Paper Test)
This is a simple qualitative method to assess the dispersion stability of your dyebath.
Methodology:
-
Prepare a solution of this compound at your target concentration (e.g., 10 g/L).
-
Adjust the pH to your desired value (e.g., 5.0) with acetic acid.
-
Take a 100 mL aliquot of the solution at room temperature and filter it through a #2 filter paper using a Büchner funnel. Observe the amount and nature of any residue.
-
Take another 100 mL aliquot and heat it in a sealed container to your maximum dyeing temperature (e.g., 130°C) and hold for 60 minutes.
-
Cool the solution back down to 70°C.
-
Filter the cooled solution through a fresh #2 filter paper.
-
Compare the residue on the second filter paper to the first. A significant increase in residue indicates poor high-temperature dispersion stability.
Protocol 2: Measurement of pH in a Dyebath
Accurate pH measurement is critical for reproducible dyeing.
Methodology:
-
Calibration: Calibrate your pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0) at the temperature of your initial dyebath.
-
Sampling: Carefully extract a sample from the dyebath at various stages of the process (e.g., before adding dye, after adding auxiliaries, and at the final dyeing temperature). Be cautious when handling hot liquids.
-
Measurement: Allow the sample to cool to a consistent and safe temperature before immersing the pH electrode. For highly colored solutions, it may be necessary to use specialized electrodes or techniques to avoid staining and ensure accurate readings.
-
Recording: Record the pH value and the temperature at which the measurement was taken.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for uneven dyeing with this compound.
References
- 1. Optimization strategies for the successful dyeing of polyester microfibre and elastane blends [textiletoday.com.bd]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. quora.com [quora.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Auxiliaries for dyeing – Textile colouration and finishes [ebooks.inflibnet.ac.in]
Technical Support Center: Optimization of Disperse Red 17 Concentration for Fluorescence Microscopy
Welcome to the technical support center for the optimization of Disperse Red 17 concentration in fluorescence microscopy applications. This guide provides detailed experimental protocols and troubleshooting advice to assist researchers, scientists, and drug development professionals in achieving optimal staining and imaging results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for staining cells?
A1: The optimal concentration of this compound can vary depending on the cell type, cell density, and the specific application. Due to the hydrophobic nature of this compound, it is crucial to perform a concentration titration to determine the ideal concentration for your experiment. A starting point for optimization can be inferred from protocols for other hydrophobic dyes, such as Nile Red. It is recommended to test a range of concentrations, for example, from 200 nM to 1000 nM.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a hydrophobic dye with low solubility in aqueous solutions. Therefore, it is essential to first dissolve it in an organic solvent to prepare a concentrated stock solution. High-quality, anhydrous dimethyl sulfoxide (DMSO) or acetone are suitable solvents. A stock solution of 1 mg/mL or 1 mM is a common starting point. Store the stock solution in a tightly sealed container, protected from light, at -20°C.
Q3: My cells show weak or no fluorescence signal after staining. What could be the issue?
A3: A weak or absent signal is a common issue that can stem from several factors. Check for inadequate dye concentration and consider increasing it. Ensure sufficient incubation time to allow for dye uptake. Poor dye solubility and aggregation can also lead to a weak signal, so ensure the dye is properly dissolved in the working solution. Additionally, photobleaching during image acquisition can diminish the signal; minimize light exposure by using neutral density filters and reducing exposure times.
Q4: I am observing high background fluorescence in my images. How can I reduce it?
A4: High background fluorescence can be caused by several factors, including excess dye that was not washed away, non-specific binding of the dye, or autofluorescence from the cells or medium. To reduce background, optimize the washing steps after staining by increasing the number and duration of washes. Using a serum-free medium for the staining procedure can also help, as serum proteins can sometimes bind to fluorescent dyes.[1] Including an unstained control will help you assess the level of autofluorescence in your sample.
Q5: The staining in my sample appears patchy and uneven. What is the cause and how can I fix it?
A5: Uneven staining can result from inconsistent cell health or density, inadequate mixing of the staining solution, or dye aggregation.[2] Ensure you are working with a healthy and evenly distributed cell culture. Gentle agitation during incubation can promote a more uniform distribution of the dye. To prevent dye aggregation, prepare the staining solution immediately before use and ensure the dye is well-dispersed.
Experimental Protocols
General Protocol for Staining Cells with a Hydrophobic Dye (e.g., this compound)
This protocol is a general guideline. Optimization of dye concentration, incubation time, and other parameters is highly recommended for each specific cell type and experimental condition.
Materials:
-
This compound
-
High-quality, anhydrous DMSO or acetone
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium (serum-free medium is recommended for the staining step)
-
Live or fixed cells on coverslips or in a multi-well plate
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL or 1 mM stock solution of this compound in DMSO or acetone.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Solution:
-
On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 200-1000 nM) in a serum-free medium or PBS.
-
It is crucial to add the stock solution to the aqueous buffer while vortexing to prevent precipitation of the hydrophobic dye.
-
-
Cell Staining:
-
Wash the cells twice with PBS.
-
Add the working solution of this compound to the cells.
-
Incubate for 5-15 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with PBS to remove any unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for red fluorescence.
-
Data Presentation
Table 1: Recommended Concentration Ranges for Hydrophobic Dyes (based on Nile Red protocols)
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1 mg/mL or 1 mM | Dissolve in DMSO or acetone.[3][4][5] |
| Working Concentration | 200 - 1000 nM | Titration is necessary to find the optimal concentration. |
| Incubation Time | 5 - 15 minutes | Longer times may be needed for some cell types. |
Note: This data is generalized from protocols for Nile Red and should be used as a starting point for the optimization of this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for common fluorescence microscopy issues.
Caption: Generalized workflow for staining cells with a hydrophobic dye.
References
How to prevent precipitation of Disperse Red 17 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Disperse Red 17 in aqueous solutions.
Troubleshooting Guide
Issue: Precipitation of this compound during or after dissolution in an aqueous solution.
Precipitation of this compound, a hydrophobic azo dye with low aqueous solubility, is a common challenge in experimental settings. The following guide provides a systematic approach to troubleshoot and prevent this issue.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
1. What is the solubility of this compound in water?
This compound has a very low solubility in water. At 22°C, its solubility is approximately 0.3 mg/L. This inherent hydrophobicity is the primary reason for its precipitation in aqueous solutions.
2. How can I improve the solubility of this compound in an aqueous solution?
The most effective way to increase the aqueous solubility and prevent the precipitation of this compound is by using surfactants or dispersing agents. These molecules form micelles that encapsulate the hydrophobic dye molecules, allowing them to be dispersed in water. Non-ionic and anionic surfactants are generally effective. Additionally, the use of co-solvents can aid in the initial dissolution.
3. What type of surfactants are recommended for this compound?
-
Non-ionic surfactants: These are often the most effective for solubilizing disperse dyes. Examples include ethoxylated fatty alcohols or alkylphenols (e.g., Triton X-100).
-
Anionic surfactants: Surfactants like sodium dodecyl sulfate (SDS) can also be used. They function by creating a charge repulsion between the dye particles, which helps to keep them suspended.
-
Commercial dispersing agents: Products like Dispersant MF (a naphthalenesulfonic acid-formaldehyde condensate) or sulfonated lignins are also used in industrial applications.
4. At what concentration should I use a surfactant?
For a surfactant to be effective at solubilizing this compound, its concentration must be above its Critical Micelle Concentration (CMC). Below the CMC, the surfactant molecules exist primarily as monomers and do not form micelles, thus having a limited effect on solubility. It is recommended to use a surfactant concentration that is significantly higher than its CMC to ensure an adequate number of micelles are available to encapsulate the dye molecules.
| Surfactant | Type | Typical CMC (in water at 25°C) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM |
| Triton X-100 | Non-ionic | ~0.2-0.9 mM |
5. What is the optimal pH for a this compound aqueous solution?
Disperse dyes are most stable in a weakly acidic environment. For this compound, a pH range of 4.5 to 5.5 is recommended to prevent precipitation and potential chemical degradation that can occur at higher pH values.
6. How does temperature affect the stability of this compound solutions?
Gently heating the solution can aid in the initial dissolution of this compound, especially when using surfactants. However, excessive or prolonged heating can lead to dye degradation. For storage, it is generally recommended to keep the solutions at room temperature or refrigerated, depending on the specific formulation. Always perform stability tests at your intended storage and use temperatures.
7. Can I use co-solvents to help dissolve this compound?
Yes, co-solvents can be very effective in the initial wetting and dissolution of the dye powder before introducing it to the aqueous phase. This compound is soluble in organic solvents like ethanol and acetone.[1][2] A common technique is to first create a concentrated stock solution of the dye in a suitable organic solvent and then add this stock solution to the aqueous solution containing the surfactant with vigorous stirring.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound using a Surfactant
This protocol describes a general method for preparing a stable aqueous dispersion of this compound using a surfactant.
Materials:
-
This compound powder
-
Non-ionic surfactant (e.g., Triton X-100) or Anionic surfactant (e.g., SDS)
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the Surfactant Solution:
-
Calculate the required amount of surfactant to achieve a concentration well above its CMC in the final volume of the solution.
-
Dissolve the surfactant in deionized water in a volumetric flask.
-
-
Prepare the Dye Premix (choose one method):
-
Method A (Direct Dispersion): Weigh the desired amount of this compound powder. Create a smooth, lump-free paste by adding a small amount of the prepared surfactant solution to the dye powder and mixing thoroughly with a spatula.
-
Method B (Co-solvent): Weigh the desired amount of this compound powder and dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone) to create a concentrated stock solution.
-
-
Combine and Disperse:
-
Place the bulk of the surfactant solution in a beaker with a magnetic stir bar and begin stirring at a moderate speed.
-
Slowly add the dye premix (from Method A or B) to the stirring surfactant solution.
-
Continue to stir for at least 30-60 minutes to ensure complete dispersion. Gentle heating (e.g., 40-50°C) can be applied to aid dissolution, but avoid boiling.
-
-
Final Volume Adjustment:
-
Transfer the dispersion to a volumetric flask and bring it to the final desired volume with the surfactant solution.
-
Experimental Workflow for Preparing an Aqueous Dispersion of this compound
Caption: Workflow for preparing a stable aqueous dispersion of this compound.
Protocol 2: Stability Assessment of this compound Aqueous Solution
This protocol outlines a method to assess the stability of your prepared this compound solution over time.
Materials:
-
Prepared this compound aqueous solution
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Centrifuge (optional)
Procedure:
-
Initial Measurement:
-
Immediately after preparation, take an aliquot of the this compound solution.
-
Measure its absorbance at the maximum wavelength (λmax) of this compound (around 530 nm). This will be your baseline reading (A₀).
-
-
Incubation:
-
Store the remaining solution under your desired experimental conditions (e.g., room temperature, 4°C, 37°C).
-
-
Time-Point Measurements:
-
At regular intervals (e.g., 1, 6, 24, 48 hours), take aliquots from the stored solution.
-
Before each measurement, visually inspect the solution for any signs of precipitation.
-
If the solution appears homogeneous, directly measure the absorbance (At).
-
If there is visible precipitate, you can either measure the absorbance of the supernatant after gentle centrifugation or note the presence of precipitate as an indicator of instability.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining in solution at each time point: % Stability = (At / A₀) * 100
-
A significant decrease in absorbance over time indicates precipitation or degradation.
-
Mechanism of Surfactant Solubilization
References
Technical Support Center: Enhancing the Solubility of Disperse Red 17 for Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solubilizing Disperse Red 17 for various experimental assays. The following information addresses common challenges and provides detailed protocols to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (C.I. 11210) is a single azo dye with the molecular formula C₁₇H₂₀N₄O₄.[1] It is characterized by its low water solubility, which presents a significant challenge for its use in aqueous-based experimental assays, such as cell-based studies or biochemical assays. Proper dissolution is critical for achieving accurate and reproducible results.
Q2: In which organic solvents is this compound soluble?
This compound is soluble in several organic solvents, including ethanol, acetone, and dimethylformamide (DMF).[2][3] A study has also reported its solubility in acetonitrile (ACN).[3] Dimethyl sulfoxide (DMSO) is also a suitable solvent, with a 5% solution of this compound in DMSO showing stability for at least 7 days.[4]
Q3: Can I use this compound in aqueous solutions?
Directly dissolving this compound in water is not recommended due to its very low water solubility (approximately 0.3 mg/L at 22°C). However, stable aqueous dispersions can be prepared using appropriate dispersing agents or surfactants. The commercial dispersant Fongranal® FB has been shown to be effective for creating aqueous solutions of similar disperse dyes.
Q4: How stable are this compound solutions?
The stability of this compound solutions depends on the solvent. An approximately 5% solution in DMSO is stable for 7 days with 98.2-100% recovery. An approximately 1% solution in an acetone/water mixture is also stable for 7 days with 100-106% recovery. The stability of aqueous dispersions will depend on the specific dispersant used and the storage conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of dye after adding to aqueous buffer | - The organic solvent concentration is too high in the final solution.- The dye concentration exceeds its solubility limit in the final aqueous medium.- The buffer composition is incompatible with the dye or solvent. | - Minimize the volume of the organic stock solution added to the aqueous buffer.- Perform a serial dilution to determine the maximum soluble concentration in your final assay medium.- Consider preparing an aqueous dispersion using a suitable surfactant or dispersant (see Protocol 2). |
| Inconsistent color intensity between experiments | - Incomplete dissolution of the dye.- Degradation of the dye stock solution.- Pipetting errors. | - Ensure the dye is fully dissolved in the stock solution before use. Gentle warming or sonication may aid dissolution in organic solvents.- Prepare fresh stock solutions regularly and store them protected from light.- Use calibrated pipettes and ensure thorough mixing after dilution. |
| Formation of dye aggregates or specks in the assay | - Poor dye dispersion in the aqueous medium.- High concentration of electrolytes or salts in the buffer causing the dye to "salt out".- The presence of calcium and magnesium ions in hard water can interfere with dye dispersion. | - Use a high-quality dispersing agent or surfactant to prepare the aqueous solution.- If possible, reduce the salt concentration of the buffer or test alternative buffer systems.- Use deionized or distilled water for all solutions. |
| Interference with assay signal (e.g., fluorescence, absorbance) | - The solvent used to dissolve the dye has its own spectral properties that overlap with the assay readout.- The dye itself absorbs at the excitation or emission wavelengths of the assay. | - Run a solvent blank to determine the background signal and subtract it from your measurements.- Check the absorbance spectrum of this compound to ensure it does not interfere with your assay's optical parameters. The maximum absorption band is around 406 nm in organic solvents and can shift to around 505 nm in an aqueous dispersion. |
Quantitative Solubility Data
The following table summarizes the solubility and molar absorptivity of this compound in various solvents. This data can be used to prepare stock solutions of known concentrations.
| Solvent | Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹) | Maximum Absorbance (λmax) | Water Solubility (at 22°C) | Notes |
| Dimethylformamide (DMF) | 15,846 | 406 nm | - | Offers high solubility. |
| Ethanol | 13,708 | 406 nm | - | A commonly used solvent with good solvating power for this dye. |
| Acetonitrile (ACN) | 11,174 | 406 nm | - | Another suitable organic solvent. |
| Acetone | 3,208 | 406 nm | - | Lower molar absorptivity suggests lower solubility compared to other organic solvents. |
| Water | - | - | 0.3 mg/L | Practically insoluble in water. |
| Aqueous Dispersion with Fongranal® FB | Not specified | ~505 nm | - | The use of a dispersant allows for the preparation of stable aqueous solutions. |
Data on molar absorptivity and λmax in organic solvents is derived from a study on Disperse Red 1.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
This protocol describes the preparation of a stock solution of this compound in an organic solvent such as DMSO or DMF.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), analytical grade
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes or glass vials
-
Calibrated pipettes
Procedure:
-
Weigh out the desired amount of this compound powder and place it in a suitable tube or vial.
-
Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
-
If the dye is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at 4°C, protected from light. It is recommended to prepare fresh stock solutions regularly.
Protocol 2: Preparation of an Aqueous Dispersion of this compound
This protocol provides a general method for preparing an aqueous dispersion of this compound using a surfactant or a commercial dispersant like Fongranal® FB.
Materials:
-
This compound powder
-
Fongranal® FB or a suitable surfactant (e.g., a nonionic surfactant)
-
Purified water (deionized or distilled)
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
Procedure:
-
Prepare a solution of the dispersant in purified water. For Fongranal® FB, a concentration of 0.2% (v/v) has been shown to be effective for similar dyes.
-
Add the this compound powder to the dispersant solution while stirring.
-
Continue stirring for an extended period (e.g., 24-48 hours) at room temperature to allow for the formation of a stable dispersion. Gentle heating may be applied if recommended for the specific dispersant.
-
After stirring, filter or centrifuge the dispersion to remove any remaining large, undissolved particles.
-
The resulting colored aqueous solution can then be used for experimental assays. It is advisable to determine the concentration of the dye in the final dispersion spectrophotometrically.
Visual Workflows
References
Technical Support Center: Reducing the Environmental Impact of Disperse Red 17 Dyeing Processes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the environmental footprint of Disperse Red 17 dyeing processes. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work, with a focus on sustainable practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with conventional this compound dyeing of polyester?
A1: The primary environmental concerns stem from the dyeing effluent, which contains a high concentration of unfixed dye, dispersing agents, and other auxiliary chemicals.[1][2] Disperse dyes, including this compound, have low water solubility and are resistant to biodegradation, leading to persistent color in wastewater and potential toxicity to aquatic life.[3][4][5] The conventional process also requires large volumes of water and energy for high-temperature dyeing and subsequent washing.
Q2: What are the main strategies to reduce the environmental impact of this compound dyeing?
A2: Key strategies focus on three main areas:
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Process Optimization: Implementing cleaner dyeing technologies such as supercritical carbon dioxide (scCO₂) dyeing, which eliminates water usage, and ultrasonic-assisted dyeing, which can reduce energy consumption and dyeing time.
-
Wastewater Treatment: Employing advanced methods to decolorize and detoxify the effluent, including biodegradation by microbial consortia, enzymatic treatment, and advanced oxidation processes (AOPs).
-
Sustainable Chemistry: Exploring the use of bio-based dyes and auxiliaries, as well as methods for dye recovery and reuse from wastewater.
Q3: How does supercritical CO₂ (scCO₂) dyeing offer a more sustainable alternative?
A3: Supercritical CO₂ dyeing is a waterless technology that uses carbon dioxide in its supercritical state as a solvent for the disperse dye. This eliminates the generation of contaminated wastewater. The process also allows for the recycling of over 95% of the CO₂, and the shorter batch cycles can lead to energy savings. Furthermore, it may reduce the need for auxiliary chemicals like dispersing agents.
Q4: What is the role of ultrasonic energy in creating a more eco-friendly dyeing process?
A4: Ultrasonic energy enhances the dyeing process through cavitation, which improves dye dispersion and penetration into the polyester fibers. This can lead to increased color depth, reduced dyeing times and temperatures, and consequently, lower energy consumption. It is considered a more cost-effective and environmentally friendly tool for textile processing.
Q5: Can this compound be effectively removed from wastewater through biological treatments?
A5: Yes, biological treatments show promise for the degradation of this compound. Specific bacterial consortia, such as those containing Pseudomonas aeruginosa, Lysinibacillus sphaericus, and Citrobacter freundii, have been shown to decolorize and degrade this azo dye, particularly under alternating anaerobic and aerobic conditions. The initial step often involves the anaerobic reduction of the azo bond, followed by the aerobic degradation of the resulting aromatic amines.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Uneven Dyeing (Shade Variation, Streaks, Patches) | - Poor dye dispersion.- Incorrect pH of the dyebath (optimal is typically 4.5-5.5).- Dye aggregation or agglomeration.- Fluctuations in dyeing temperature. | - Ensure the dye is properly pasted and dispersed before adding to the dyebath.- Use demineralized water or a sequestering agent to prevent interference from water hardness.- Precisely control the pH of the dyebath.- Employ a suitable leveling agent and ensure a controlled heating rate. |
| Low Color Yield/Poor Dye Fixation | - Suboptimal dyeing temperature or time.- Presence of residual enzymes from pre-treatment processes.- Inefficient dye uptake by the fiber. | - Optimize dyeing parameters (temperature, pressure, time) for the specific process (e.g., for scCO₂ dyeing of polyester, 100-120°C and 200-300 bar are often optimal).- Ensure complete inactivation of enzymes after pre-treatment by heat setting (e.g., around 90°C).- Consider ultrasonic treatment of the fabric to enhance dye uptake. |
| Dye Precipitation on Fabric Surface (in scCO₂ Dyeing) | - Rapid drop in pressure and temperature at the end of the dyeing cycle.- Incomplete dissolution of the dye in the supercritical fluid. | - Implement a controlled and gradual depressurization and cooling phase.- Ensure the dye is fully dissolved by optimizing temperature and pressure during the dyeing phase.- Use a dye with an optimized particle size for better dissolution in scCO₂. |
| Poor Color Fastness after Washing | - Residual unfixed dye on the fiber surface. | - Perform a thorough reduction clearing process after dyeing to remove surface dye. Traditional methods use sodium dithionite, but more eco-friendly alternatives like soap nut extract are being explored.- For scCO₂ dyeing, a final rinsing step with pure CO₂ can help remove residual surface dye. |
| Ineffective Wastewater Decolorization (Biological Treatment) | - Unfavorable pH or temperature for microbial activity.- Presence of inhibitory substances in the effluent.- Lack of appropriate electron donors (e.g., glucose) for anaerobic degradation. | - Adjust the pH and temperature of the wastewater to the optimal range for the selected microbial consortium.- Pre-treat the effluent to remove toxic or inhibitory compounds.- Supplement the wastewater with a carbon source like glucose to facilitate the anaerobic reduction of the azo dye. |
Experimental Protocols
Supercritical CO₂ (scCO₂) Dyeing of Polyester with this compound
This protocol outlines a general procedure for dyeing polyester fabric using this compound in a supercritical carbon dioxide medium, eliminating the need for water.
Materials and Equipment:
-
Polyester fabric
-
C.I. This compound
-
High-pressure autoclave equipped for supercritical fluid dyeing
-
High-purity liquid CO₂ (>99.9%)
-
Temperature and pressure controllers
-
Stirring or fluid circulation mechanism
Procedure:
-
Preparation: Place the polyester fabric and the required amount of this compound into the dyeing vessel.
-
Sealing and Purging: Securely seal the autoclave and purge with gaseous CO₂ to remove any residual air.
-
Heating and Pressurization: Heat the vessel to the target dyeing temperature (e.g., 120°C). Once stable, pump liquid CO₂ into the vessel until the target pressure (e.g., 250 bar) is reached to bring the CO₂ to its supercritical state.
-
Dyeing: Maintain the set temperature and pressure for the desired duration (e.g., 60 minutes), ensuring constant agitation or fluid circulation for even dye distribution.
-
Depressurization and Cooling: After the dyeing period, slowly and controllably release the pressure. This causes the CO₂ to return to a gaseous state, leaving the dye precipitated inside the fibers. Concurrently, cool the vessel.
-
Final Rinsing (Optional): A final rinse with pure scCO₂ can be performed to remove any residual dye from the fabric surface.
-
Fabric Removal: Once the vessel is fully depressurized and cooled, remove the dyed fabric. No further drying is required.
Ultrasonic-Assisted Dyeing of Polyester with this compound
This method utilizes ultrasonic energy to enhance the dyeing process, potentially at lower temperatures and for shorter durations than conventional methods.
Materials and Equipment:
-
Polyester fabric
-
This compound
-
Laboratory-scale dyeing machine equipped with an ultrasonic transducer
-
Dispersing agent
-
Acetic acid (for pH adjustment)
-
Water bath or heating system
Procedure:
-
Dye Bath Preparation: Prepare the dyebath with the required amount of water, dispersing agent, and this compound. Adjust the pH to an optimal level (e.g., pH 10 has been shown to be effective in some studies) using acetic acid.
-
Fabric Treatment (Optional): The polyester fabric can be pre-treated with ultrasonic waves for a specific duration (e.g., 40 minutes) to modify its surface and enhance dye uptake.
-
Dyeing Process: Immerse the polyester fabric in the dyebath. Heat the bath to the desired temperature (e.g., 60°C, which is lower than conventional high-temperature dyeing).
-
Ultrasonic Application: Apply ultrasonic waves to the dyebath for the specified dyeing time (e.g., 30 minutes).
-
Rinsing and Clearing: After dyeing, rinse the fabric thoroughly. Perform a reduction clearing process to remove any unfixed dye from the surface.
-
Drying: Dry the dyed fabric.
Biodegradation of this compound in Wastewater
This protocol describes a laboratory-scale method for the biological treatment of wastewater containing this compound using a bacterial consortium.
Materials and Equipment:
-
Wastewater containing this compound
-
Bacterial consortium (e.g., Pseudomonas aeruginosa, Lysinibacillus sphaericus, Citrobacter freundii)
-
Bioreactor or flasks for anaerobic and aerobic treatment
-
Nutrient medium (if required)
-
Glucose (or another carbon source)
-
Shaker or stirrer
-
Spectrophotometer for color measurement
Procedure:
-
Inoculum Preparation: Cultivate the bacterial consortium in a suitable growth medium.
-
Anaerobic Treatment:
-
Add the wastewater containing this compound to the anaerobic bioreactor.
-
Supplement with a carbon source like glucose (e.g., 10% concentration has shown higher decolorization rates).
-
Inoculate with the bacterial consortium.
-
Maintain anaerobic conditions and incubate for a specified period (e.g., 94 hours), monitoring the decolorization periodically using a spectrophotometer.
-
-
Aerobic Treatment:
-
Transfer the decolorized effluent from the anaerobic stage to an aerobic bioreactor.
-
Provide aeration and continue incubation to allow for the degradation of the aromatic amines formed during the anaerobic phase.
-
-
Process Monitoring: Measure parameters such as color removal, Chemical Oxygen Demand (COD), and Biochemical Oxygen Demand (BOD) to assess the efficiency of the treatment process.
Quantitative Data Summary
Table 1: Comparison of Conventional and Alternative Dyeing/Treatment Processes
| Parameter | Conventional Aqueous Dyeing | Supercritical CO₂ Dyeing | Ultrasonic-Assisted Dyeing | Biodegradation | Advanced Oxidation Process (UV/O₃) |
| Water Consumption | High (e.g., >110 L/kg of fabric) | None | Reduced | N/A (Wastewater Treatment) | N/A (Wastewater Treatment) |
| Energy Consumption | High (due to heating large water volumes and drying) | Potentially lower (no drying needed) | Reduced (lower temperatures and shorter times) | Low | High (due to UV lamps and ozone generation) |
| Chemical Usage | High (dispersing agents, salts, etc.) | Reduced (no dispersing agents needed) | Potentially reduced | Low (nutrients for microbes) | High (oxidants like H₂O₂, O₃) |
| Dyeing Time | 3-4 hours | 60-90 minutes | Shorter than conventional | N/A (Wastewater Treatment) | N/A (Wastewater Treatment) |
| CO₂ Recycling | N/A | >95% | N/A | N/A | N/A |
| Decolorization Efficiency | N/A | N/A | N/A | Up to 98.47% | Up to 100% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
- 4. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Addressing skin sensitization potential of Disperse Red 17 in lab handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the skin sensitization potential of Disperse Red 17 during laboratory handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for skin sensitization?
A1: this compound is a monoazo dye used in textiles, hair color formulations, and cosmetics.[1][2][3] It is a known contact allergen, meaning it can cause an allergic skin reaction after repeated contact.[1][4] The concern stems from its potential to act as a hapten, a small molecule that can bind to skin proteins, initiating an immune response that leads to allergic contact dermatitis.
Q2: What are the initial signs of a skin sensitization reaction to this compound?
A2: Initial signs of a sensitization reaction, also known as allergic contact dermatitis, can include redness, swelling, itching, and the formation of fluid-filled blisters at the site of contact. These symptoms may not appear immediately and can develop over 24 to 48 hours after exposure.
Q3: What immediate actions should be taken in case of accidental skin contact with this compound?
A3: In case of accidental skin contact, immediately remove any contaminated clothing. Wash the affected skin area thoroughly with soap and water. If irritation or other symptoms develop, seek medical attention.
Q4: What are the appropriate personal protective equipment (PPE) for handling this compound powder?
A4: When handling this compound powder, appropriate PPE includes chemical-resistant gloves (e.g., nitrile), a lab coat or protective suit, and safety glasses with side shields. If there is a risk of generating dust, a respirator with a particulate filter should be used.
Q5: How should this compound waste be disposed of?
A5: this compound waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Avoid disposing of it down the drain.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected positive results in an in vitro sensitization assay with a negative control. | Contamination of cell cultures or reagents. | - Use fresh, sterile reagents and media.- Ensure aseptic technique during cell handling.- Regularly test cell lines for mycoplasma contamination. |
| High variability between replicate wells in cell-based assays (e.g., KeratinoSens™, h-CLAT). | - Uneven cell seeding.- Inconsistent compound concentration.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Carefully pipette to avoid disturbing the cell monolayer.- Use a calibrated multichannel pipette for compound addition.- Avoid using the outer wells of the plate if edge effects are suspected, or fill them with sterile media. |
| Precipitation of this compound in the assay medium. | Poor solubility of the compound in the aqueous medium. | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the assay medium.- Ensure the final solvent concentration in the assay is low and consistent across all wells, including controls, to avoid solvent-induced toxicity. |
| Difficulty in interpreting results from the Direct Peptide Reactivity Assay (DPRA). | Interference of the colored dye with the HPLC-UV detection. | - Run a co-elution control with the dye and the peptide to check for overlapping peaks.- If necessary, adjust the HPLC method (e.g., gradient, wavelength) to improve the separation of the peptide and the dye. |
The Adverse Outcome Pathway (AOP) for Skin Sensitization
The process of skin sensitization by a chemical like this compound can be understood through the framework of an Adverse Outcome Pathway (AOP). This pathway outlines the sequence of key events from the initial molecular interaction to the final adverse outcome of allergic contact dermatitis.
Key Signaling Pathway: Keap1-Nrf2 Activation
A crucial step in keratinocyte activation is the induction of the Keap1-Nrf2 signaling pathway. Electrophilic sensitizers can react with cysteine residues on the Keap1 protein, leading to the release of the transcription factor Nrf2. Nrf2 then translocates to the nucleus and activates the Antioxidant Response Element (ARE), leading to the expression of cytoprotective genes.
Experimental Protocols for In Vitro Skin Sensitization Testing
Here we provide detailed methodologies for key in vitro assays used to assess the skin sensitization potential of chemicals, aligned with the key events in the AOP.
Direct Peptide Reactivity Assay (DPRA) - Molecular Initiating Event
This assay assesses the ability of a chemical to react with synthetic peptides containing cysteine and lysine, mimicking the covalent binding to skin proteins.
Experimental Workflow:
Methodology:
-
Peptide Solutions: Prepare separate stock solutions of a cysteine-containing peptide and a lysine-containing peptide in a suitable buffer.
-
Test Chemical Solution: Prepare a stock solution of this compound in a solvent such as acetonitrile.
-
Incubation: Mix the test chemical solution with each peptide solution and incubate for 24 hours at 25°C.
-
Analysis: Quantify the remaining peptide concentration in each sample using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.
-
Calculation: Calculate the percentage of peptide depletion relative to a reference control (peptide solution with solvent only).
Data Interpretation:
| Mean Cysteine & Lysine Depletion | Reactivity Class | Predicted Sensitization Potential |
| 0% ≤ Mean Depletion < 6.38% | Minimal Reactivity | Non-sensitizer |
| 6.38% ≤ Mean Depletion < 22.62% | Low Reactivity | Weak to Moderate Sensitizer |
| 22.62% ≤ Mean Depletion < 42.47% | Moderate Reactivity | Moderate to Strong Sensitizer |
| 42.47% ≤ Mean Depletion ≤ 100% | High Reactivity | Strong Sensitizer |
Note: This table is based on the OECD 442C guideline and provides a general interpretation. Specific results for this compound may vary.
KeratinoSens™ Assay - Key Event 1: Keratinocyte Activation
This assay uses a human keratinocyte cell line containing a luciferase gene under the control of the ARE to measure the activation of the Keap1-Nrf2 pathway.
Experimental Workflow:
Methodology:
-
Cell Culture: Culture KeratinoSens™ cells in a 96-well plate.
-
Exposure: Treat the cells with a range of concentrations of this compound for 48 hours.
-
Luciferase Measurement: Measure the induction of the luciferase reporter gene by detecting luminescence.
-
Viability Assessment: Determine cell viability using a cytotoxicity assay (e.g., MTT).
-
Data Analysis: Calculate the EC1.5 value (the concentration at which luciferase activity is induced 1.5-fold) and the IC50 value (the concentration that reduces cell viability by 50%).
Data Interpretation:
| Parameter | Result | Predicted Sensitization Potential |
| EC1.5 | < 1000 µM | Sensitizer |
| IC50 | > 2000 µM | Non-toxic at tested concentrations |
| Gene Induction | Statistically significant increase in luciferase activity | Positive for keratinocyte activation |
Note: A compound is classified as a sensitizer if the EC1.5 is less than 1000 µM and the IC50 is greater than 2000 µM, and there is a statistically significant induction of luciferase activity.
human Cell Line Activation Test (h-CLAT) - Key Event 2: Dendritic Cell Activation
This assay uses the THP-1 human monocytic cell line to assess the activation of dendritic cells by measuring the expression of cell surface markers CD86 and CD54.
Experimental Workflow:
Methodology:
-
Cell Culture and Exposure: Culture THP-1 cells and expose them to various concentrations of this compound for 24 hours.
-
Antibody Staining: Stain the cells with fluorescently labeled antibodies specific for CD86 and CD54.
-
Flow Cytometry: Analyze the expression of CD86 and CD54 on the cell surface using a flow cytometer. Cell viability is also assessed.
-
Data Analysis: Calculate the Relative Fluorescence Intensity (RFI) for each marker compared to the vehicle control. Determine the CV75 (concentration at which cell viability is 75%).
Data Interpretation:
| Parameter | Result | Predicted Sensitization Potential |
| Cell Viability | ≥ 50% | Valid test concentration |
| CD86 RFI | ≥ 150% | Positive for dendritic cell activation |
| CD54 RFI | ≥ 200% | Positive for dendritic cell activation |
Note: A compound is considered a sensitizer in the h-CLAT if, in at least two of three independent experiments, the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at a concentration with cell viability of ≥ 50%.
Quantitative Data Summary
| Assay | Endpoint | Value for this compound | Interpretation |
| in vivo LLNA | EC3 Value | Data not available | Potency (e.g., Extreme, Strong, Moderate, Weak) |
| in chemico DPRA | Cysteine Depletion (%) | Data not available | Reactivity |
| Lysine Depletion (%) | Data not available | Reactivity | |
| in vitro KeratinoSens™ | EC1.5 (µM) | Data not available | Keratinocyte Activation Potential |
| IC50 (µM) | Data not available | Cytotoxicity | |
| in vitro h-CLAT | CV75 (µM) | Data not available | Cytotoxicity |
| CD86 RFI (%) at CV75 | Data not available | Dendritic Cell Activation Potential | |
| CD54 RFI (%) at CV75 | Data not available | Dendritic Cell Activation Potential |
References
Technical Support Center: Overcoming Stability Issues with Disperse Red 17 in Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Disperse Red 17 in their formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and in which types of formulations is it commonly used?
A1: this compound is a monoazo dye known for its red coloration.[1] Due to its low water solubility, it is classified as a disperse dye and is suitable for coloring hydrophobic materials. It is used in non-oxidative and oxidative hair dye formulations, as well as in other cosmetic products like bath products, makeup, and skin care items.[2][3][4]
Q2: What are the primary stability concerns associated with this compound?
A2: The main stability concerns for this compound, an azo dye, are color fading and changes in the formulation's appearance over time. These issues are primarily caused by the degradation of the dye molecule, which can be triggered by several factors in a formulation. The stability in oxidative hair dye formulations has been a particular point of scrutiny.[3]
Q3: What are the likely causes of this compound degradation in a formulation?
A3: Degradation of this compound is often initiated by chemical reactions that target its azo bond (-N=N-). The primary triggers include:
-
Oxidation: The presence of oxidizing agents or exposure to light and air can lead to the oxidation of the azo group. This can result in the formation of diazo compounds and quinones, ultimately leading to color loss.
-
Reduction: Reducing agents in a formulation can cleave the azo bond, breaking the molecule into smaller, often colorless, aromatic amines.
-
pH Extremes: Both highly acidic and alkaline conditions can accelerate the degradation of azo dyes.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, leading to fading.
-
Incompatible Excipients: Certain formulation ingredients can react directly with the dye molecule, causing it to degrade.
Troubleshooting Guide
Issue 1: Color Fading in an Emulsion-Based Formulation
Question: My oil-in-water (O/W) emulsion containing this compound is showing significant color fading after two weeks of accelerated stability testing at 45°C. What could be the cause, and how can I fix it?
Answer: Color fading in your emulsion is likely due to the degradation of the this compound molecule. The elevated temperature of accelerated stability testing speeds up these degradation reactions. Here’s a systematic approach to troubleshoot this issue:
Step 1: Identify the Degradation Pathway The most probable cause is either oxidation or reduction of the azo bond.
-
Oxidative Degradation: This can be caused by peroxides present in excipients (e.g., PEG, polysorbates), dissolved oxygen in the aqueous phase, or exposure to light.
-
Reductive Cleavage: This may be due to the presence of reducing agents in your formulation.
Step 2: Implement Stabilization Strategies
-
Incorporate Antioxidants: To combat oxidative degradation, add an oil-soluble antioxidant like Vitamin E (Tocopherol) or Butylated Hydroxytoluene (BHT) to the oil phase of your emulsion. For the aqueous phase, consider a water-soluble antioxidant such as Sodium Ascorbyl Phosphate.
-
Use a Chelating Agent: Metal ions can catalyze oxidative reactions. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
-
Protect from Light: Store your formulation in opaque or UV-protective packaging to prevent photodegradation.
-
Control Headspace Oxygen: During manufacturing, consider purging the container headspace with an inert gas like nitrogen to minimize the presence of oxygen.
-
Evaluate Excipient Purity: Ensure that your excipients are of high purity and do not contain residual peroxides or other reactive impurities.
Logical Flow for Troubleshooting Color Fading
Issue 2: Inconsistent Stability Results Between Batches
Question: I am observing batch-to-batch variability in the color stability of my this compound formulation. What could be the reason for this inconsistency?
Answer: Inconsistent stability results often point to variability in raw materials or the manufacturing process.
-
Raw Material Variability:
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Dye Purity: The purity of this compound can vary between suppliers or even lots from the same supplier. Impurities may accelerate degradation.
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Excipient Quality: The presence of reactive impurities (e.g., peroxides, metal ions, reducing sugars) in other excipients can differ from batch to batch.
-
-
Process Variability:
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Dispersion Quality: Inconsistent milling or homogenization can lead to variations in the particle size of the dispersed dye, affecting its stability and appearance.
-
Oxygen Incorporation: Differences in mixing times or vessel headspace can introduce varying amounts of oxygen, leading to inconsistent oxidative degradation.
-
Solutions:
-
Implement stringent quality control checks on all incoming raw materials, including the dye and key excipients.
-
Standardize your manufacturing process to ensure consistent dispersion and minimal oxygen incorporation.
Data Presentation
Table 1: Representative Accelerated Stability Data for a Model O/W Emulsion Containing 0.5% this compound
| Time Point | Storage Condition | pH | Viscosity (cP) | Color Change (ΔE*) | This compound Assay (%) |
| Initial | 25°C / 60% RH | 6.5 | 15,000 | 0.00 | 100.0 |
| 4 Weeks | 45°C / 75% RH | 6.3 | 14,500 | 2.5 | 97.2 |
| 8 Weeks | 45°C / 75% RH | 6.1 | 14,200 | 4.8 | 94.5 |
| 12 Weeks | 45°C / 75% RH | 5.9 | 13,800 | 7.2 | 91.3 |
*ΔE is a measure of the total color difference. A value > 3 is generally considered a noticeable change.
Experimental Protocols
Protocol 1: Preparation of a Model Oil-in-Water (O/W) Emulsion for Stability Testing
This protocol describes the preparation of a basic O/W emulsion suitable for evaluating the stability of this compound.
Materials:
-
Oil Phase:
-
Cetearyl Alcohol: 5.0%
-
Glyceryl Stearate: 3.0%
-
Caprylic/Capric Triglyceride: 10.0%
-
This compound: 0.5%
-
-
Water Phase:
-
Deionized Water: 79.5%
-
Glycerin: 2.0%
-
-
Preservative:
-
Phenoxyethanol: 1.0%
-
Procedure:
-
In a primary vessel, combine all oil phase ingredients and heat to 75°C with mixing until all components are melted and uniform.
-
In a separate vessel, combine the water phase ingredients and heat to 75°C with mixing.
-
Slowly add the water phase to the oil phase with continuous homogenization.
-
Homogenize for 5-10 minutes or until a uniform emulsion is formed.
-
Begin cooling the emulsion while continuing to mix.
-
At 40°C, add the preservative and mix until uniform.
-
Continue mixing until the emulsion reaches room temperature.
Protocol 2: Accelerated Stability and Photostability Testing
Procedure:
-
Package the model emulsion from Protocol 1 into appropriate containers (e.g., glass jars). For photostability, use UV-transparent containers.
-
Place one set of samples in a stability chamber at 45°C and 75% relative humidity.
-
Place a second set of samples in a photostability chamber and expose them to a controlled light source (e.g., xenon lamp).
-
At predetermined time points (e.g., initial, 2, 4, 8, and 12 weeks), remove samples for analysis.
-
Analyze the samples for physical properties (color, pH, viscosity) and quantify the remaining this compound using the HPLC-MS/MS method described in Protocol 3.
Protocol 3: Quantification of this compound by HPLC-MS/MS
This method is for the quantitative analysis of this compound in a cosmetic emulsion to assess its degradation over time.
Sample Preparation:
-
Accurately weigh approximately 1 gram of the emulsion into a 50 mL volumetric flask.
-
Add 25 mL of methanol and sonicate for 15 minutes to extract the dye.
-
Bring the flask to volume with methanol and mix well.
-
Centrifuge a portion of the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC-MS/MS Conditions:
-
LC System: UPLC/HPLC System
-
Column: C18 column (e.g., 2.1 x 150 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 40% B, ramp to 98% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition: Monitor the transition for this compound (Precursor Ion → Product Ion).
Visualizations
Potential Degradation Pathway of this compound
Experimental Workflow for Stability Assessment
References
Technical Support Center: Refinement of Supercritical Fluid Dyeing Parameters for C.I. Disperse Red 17
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and scientists in optimizing the supercritical fluid dyeing of textiles with C.I. Disperse Red 17.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting parameters for dyeing polyester with this compound in supercritical CO₂?
A1: While optimal conditions should be determined empirically, typical starting parameters derived from studies on similar disperse dyes involve temperatures ranging from 80°C to 140°C and pressures from 17 MPa to 29 MPa.[1] Dyeing times generally fall between 20 and 80 minutes.[1]
Q2: How do temperature and pressure affect the color strength (K/S value) of the dyed fabric?
A2: Generally, for disperse dyes in supercritical CO₂, the color strength (K/S value) increases with both temperature and pressure.[1][2] Higher temperatures enhance dye molecule activity and increase the flexibility of polymer chains, facilitating dye penetration.[3] Increased pressure raises the density of the supercritical CO₂, which in turn increases its solvent power and the solubility of the disperse dye.
Q3: What is the role of a co-solvent in the supercritical fluid dyeing process?
A3: The addition of a polar co-solvent can significantly enhance the solubility of some disperse dyes in the non-polar supercritical CO₂. This is often attributed to the formation of hydrogen bonds between the co-solvent and dye molecules.
Q4: Can this compound be used to dye natural fibers like cotton in supercritical CO₂?
A4: Supercritical CO₂ dyeing is most effective for hydrophobic synthetic fibers like polyester because disperse dyes have low solubility and affinity for natural fibers in this medium. However, research is ongoing into pre-treatments and the use of specialized reactive disperse dyes to enable the dyeing of natural fibers.
Troubleshooting Guide
Issue 1: Low Color Yield (Pale Shade)
-
Question: My dyed fabric has a much lighter shade than expected. What could be the cause?
-
Answer: Low color yield is often due to insufficient dye solubility or inadequate dye uptake by the fiber.
-
Low Solubility: The pressure and/or temperature may be too low. Increasing the pressure will increase the density of the supercritical CO₂, enhancing its solvent power. Increasing the temperature can also improve solubility, but the effect is complex and depends on the specific dye and pressure.
-
Insufficient Dye Uptake: The dyeing time may be too short. Extend the duration of the dyeing cycle to allow for more complete diffusion of the dye into the fiber. Also, ensure the temperature is high enough to swell the polymer fibers, allowing for better dye penetration.
-
Dye Concentration: The initial concentration of the dye in the vessel may be too low. The K/S values of dyed polyester generally increase with the dye concentration up to a certain point.
-
Issue 2: Uneven Dyeing (Shade Variations)
-
Question: The color of my fabric is not uniform, with darker and lighter patches. How can I improve the levelness of the dyeing?
-
Answer: Uneven dyeing can result from several factors related to dye distribution and fluid dynamics within the dyeing vessel.
-
Poor Dye Dispersion: Ensure the dye powder is fine and well-distributed at the bottom of the vessel before starting the process. Agglomerated dye particles can lead to spotting and uneven color.
-
Inadequate Fluid Circulation: Proper circulation of the supercritical fluid is crucial for uniform dyeing. Ensure your system's stirring or circulation pump is functioning correctly to maintain a homogenous dye solution.
-
Rapid Depressurization: A rapid decrease in pressure at the end of the dyeing cycle can cause the dye to precipitate unevenly onto the fabric surface. A controlled, gradual depressurization is recommended.
-
Issue 3: Poor Colorfastness
-
Question: The color of my dyed fabric bleeds during washing or fades easily. What is causing this?
-
Answer: Poor colorfastness is typically due to unfixed dye on the fiber surface or an inappropriate selection of dye for the fiber type.
-
Surface Dye: Residual dye that has not penetrated the fiber can be easily washed off. A post-cleaning step, such as rinsing with acetone, can help remove this surface dye and improve wash fastness.
-
Dye-Fiber Incompatibility: this compound is most suitable for hydrophobic fibers like polyester. If used on natural fibers without appropriate pre-treatment or modification, the dye will have poor adhesion and, consequently, poor fastness properties.
-
Data Presentation
Table 1: General Supercritical Fluid Dyeing Parameters for Disperse Dyes on Polyester
| Parameter | Range | Unit | Reference |
| Temperature | 80 - 140 | °C | |
| Pressure | 17 - 29 | MPa | |
| Time | 20 - 80 | min | |
| CO₂ Flow Rate | 20 - 40 | mL/min |
Note: These parameters are based on studies of various disperse dyes on polyester and should be used as a starting point for optimization with C.I. This compound.
Table 2: Solubility of a Modified C.I. This compound in Supercritical CO₂
| Temperature (K) | Pressure (MPa) |
| 333.15 - 413.15 | 7.5 - 25.0 |
Note: This data is for a reactive disperse dye modified from C.I. This compound. The solubility of the unmodified dye may vary.
Experimental Protocols
1. Supercritical Fluid Dyeing of Polyester with this compound
This protocol provides a general procedure for dyeing polyester fabric in a laboratory-scale supercritical fluid dyeing apparatus.
-
Fabric Preparation: Ensure the polyester fabric sample (e.g., 10x25 cm) is clean and dry. Wrap the fabric around a perforated stainless steel tube and place it inside the high-pressure dyeing vessel.
-
Dye Loading: Place the accurately weighed C.I. This compound powder at the bottom of the vessel.
-
System Purge: Seal the vessel and purge with gaseous CO₂ to remove any air.
-
Pressurization and Heating: Introduce liquid CO₂ into the vessel. Heat the vessel to the desired dyeing temperature (e.g., 120°C) and simultaneously increase the pressure to the target level (e.g., 25 MPa).
-
Dyeing: Maintain the set temperature and pressure for the desired dyeing time (e.g., 60 minutes) with constant stirring or circulation of the supercritical fluid to ensure even dye distribution.
-
Cooling and Depressurization: After the dyeing period, cool the vessel (e.g., to 50°C) and slowly and controllably release the pressure. The CO₂ can be captured for recycling.
-
Post-Cleaning: If necessary, rinse the dyed fabric with acetone to remove any residual dye from the surface.
2. Color Strength (K/S) Measurement
The color strength of the dyed fabric is determined using a spectrophotometer.
-
Instrumentation: A reflectance spectrophotometer is used to measure the reflectance of the dyed fabric over the visible spectrum (typically 400-700 nm).
-
Measurement: The dyed fabric sample is folded to ensure opacity and placed in the spectrophotometer's sample holder. The reflectance (R) is measured at the wavelength of maximum absorption for this compound.
-
Calculation: The K/S value is calculated using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where R is the decimal reflectance at the wavelength of maximum absorption.
3. Colorfastness Testing
Colorfastness tests assess the resistance of the color to various conditions such as washing, rubbing, and light. Standardized methods should be followed.
-
Washing Fastness: This test is performed according to standards such as ISO 105-C06. The dyed sample is washed with a standard detergent solution under specified conditions of temperature and time. The color change of the sample and the staining of adjacent undyed fabrics are assessed using grey scales.
-
Rubbing Fastness (Crocking): Following a standard like ISO 105-X12, this test evaluates the transfer of color from the fabric to a standard white cloth under dry and wet conditions. The degree of staining on the white cloth is evaluated using a grey scale.
-
Light Fastness: This test, often following ISO 105-B02, exposes the dyed fabric to a controlled artificial light source that simulates sunlight. The degree of fading is assessed by comparing the exposed sample to unexposed material and rated against a blue wool scale.
Mandatory Visualizations
Caption: Experimental workflow for supercritical CO₂ dyeing.
Caption: General troubleshooting workflow for dyeing issues.
References
Adjusting pH for optimal Disperse Red 17 dye uptake in polyester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 17 for polyester dyeing. The information is designed to help you achieve optimal dye uptake and consistent, high-quality results by carefully controlling the pH of the dyebath.
Troubleshooting Guide
This guide addresses common issues encountered during the dyeing of polyester with this compound, with a focus on pH-related problems.
| Problem | Potential Cause | Recommended Solution |
| Poor Color Yield / Pale Shade | Incorrect dyebath pH (too high or too low). | Adjust the pH to the optimal range of 4.5-5.5 using acetic acid or a suitable buffer system.[1][2][3][4][5] |
| Dye hydrolysis due to alkaline conditions. | Ensure the dyebath remains acidic throughout the high-temperature dyeing process. Some disperse dyes can degrade in uncontrolled pH environments. | |
| Uneven Dyeing / Patchy Color | Fluctuation of pH during the dyeing process. | Use a buffering system, such as ammonium sulfate and formic acid, to maintain a stable pH. |
| Rapid initial dye uptake. | Start the dyeing process at a lower temperature (e.g., 60°C) and gradually increase to the target temperature (e.g., 130°C) to allow for even dye migration. | |
| Inconsistent Shade Between Batches | Variation in the initial pH of the dyebath. | Standardize the pH measurement and adjustment procedure for every batch. |
| Water hardness affecting the dispersing agent. | Use demineralized water or add a sequestering agent to the dyebath to prevent interference from calcium and magnesium ions. | |
| Poor Wash Fastness | Surface dye not properly removed. | After dyeing, perform a reduction clearing process to remove any unfixed dye from the fiber surface. |
| Incorrect pH affecting dye stability. | Dyeing outside the optimal pH range can lead to inferior fastness properties. | |
| Color Change (e.g., to a duller or greener shade) | Cleavage of the azo group in the dye molecule under alkaline conditions. | Strictly maintain the acidic pH of the dyebath to prevent reductive cleavage of the dye. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for dyeing polyester with this compound?
The optimal pH for dyeing polyester with most disperse dyes, including this compound, is in the weakly acidic range of 4.5 to 5.5. This pH range ensures good dye stability and satisfactory exhaustion.
2. Why is maintaining an acidic pH crucial?
Maintaining an acidic pH is critical for several reasons:
-
Dye Stability: Many disperse dyes, especially those with azo structures or hydrolysable groups like esters, can degrade under alkaline conditions at high temperatures. This degradation can lead to changes in shade and reduced color fastness.
-
Fiber Integrity: While polyester is resistant to dilute acids, highly acidic (below 4) or alkaline (above 9) conditions can damage the fiber.
-
Consistent Results: A stable pH ensures reproducible dyeing results from batch to batch.
3. What should I use to adjust the pH of the dyebath?
Acetic acid is commonly used to adjust the pH of the dyebath to the desired acidic range. For better pH control throughout the dyeing process, a buffer system, such as one prepared with ammonium sulfate and formic acid, can be used.
4. What happens if the pH is too high (alkaline)?
If the pH becomes alkaline, you may encounter several problems:
-
Dye Hydrolysis: The this compound molecules may undergo hydrolysis, leading to a lighter color and altered shade.
-
Poor Dye Uptake: The efficiency of the dyeing process can be reduced.
-
Inconsistent Color: The final color may be duller and have a different hue.
5. Can I use other acids besides acetic acid?
Other organic and inorganic acids like formic, oxalic, and citric acid have been investigated for pH control in polyester dyeing. Studies have shown that acids like citric and oxalic acid can be acceptable alternatives to acetic acid, yielding comparable dyeing results.
Experimental Protocol: High-Temperature Exhaust Dyeing of Polyester with this compound
This protocol outlines the methodology for dyeing polyester fabric in a laboratory-scale high-temperature dyeing apparatus.
Materials and Reagents:
-
Polyester fabric
-
This compound
-
Dispersing agent (e.g., an anionic aromatic polyethersulfonate)
-
Acetic acid (for pH adjustment)
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Non-ionic soap
-
Distilled or deionized water
Procedure:
-
Preparation of the Dyebath:
-
Set the liquor ratio to 1:10 (e.g., for 10 grams of fabric, use 100 mL of dyebath).
-
Prepare a stock solution of this compound by making a paste with the required amount of dye (e.g., 1% on the weight of fabric) and a small amount of water. Add this to the dyebath.
-
Add a dispersing agent (e.g., 1 g/L) to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
Add the pre-wetted polyester fabric to the dyebath.
-
-
Dyeing Cycle:
-
Raise the temperature of the dyebath to 60°C and maintain for 15 minutes.
-
Increase the temperature to 130°C at a rate of 2°C/minute.
-
Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.
-
Cool the dyebath down to 70°C.
-
-
Rinsing:
-
Drain the dyebath.
-
Rinse the fabric with hot water and then cold water.
-
-
Reduction Clearing (to remove surface dye):
-
Prepare a fresh bath with a liquor ratio of 1:10.
-
Add 2 g/L of sodium hydrosulfite and 2 g/L of sodium hydroxide to the bath.
-
Immerse the dyed and rinsed fabric in this reduction bath.
-
Raise the temperature to 70-80°C and hold for 15-20 minutes.
-
-
Final Rinsing and Drying:
-
Drain the reduction bath.
-
Rinse the fabric thoroughly with hot water and then cold water until the water runs clear.
-
Neutralize the fabric with a dilute solution of acetic acid if necessary.
-
Rinse again with cold water.
-
Dry the fabric at room temperature or in an oven at a low temperature.
-
Data Presentation
Table 1: Effect of Dyebath pH on the Color Strength of this compound on Polyester
| pH of Dyebath | Relative Color Strength (K/S Value) | Observations |
| 3.5 | 95% | Slight risk of fiber damage with prolonged exposure. |
| 4.5 | 100% | Optimal color yield and dye stability. |
| 5.5 | 98% | Excellent color yield, well within the optimal range. |
| 6.5 | 85% | Noticeable decrease in color strength due to potential dye instability. |
| 7.5 | 70% | Significant loss of color; risk of dye hydrolysis. |
| 8.5 | 50% | Poor color yield and potential for shade change due to dye degradation. |
Note: The K/S values are relative and normalized to the optimal pH of 4.5 for illustrative purposes.
Visualizations
Caption: High-temperature exhaust dyeing workflow for polyester with this compound.
Caption: Logical relationship between dyebath pH and dyeing outcomes.
References
- 1. textilelearner.net [textilelearner.net]
- 2. Pollution hazards in polyester dyeing and role of acid in monitoring [cwejournal.org]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Dyeing properties of disperse dyes - PH sensitivity - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
Validation & Comparative
A Head-to-Head Battle: Disperse Red 17 vs. Disperse Red 1 in Polyester Dyeing
A comprehensive comparison of the performance characteristics of two widely used azo disperse dyes, Disperse Red 17 and Disperse Red 1, reveals key differences in their efficacy for dyeing polyester fibers. This guide delves into their chemical structures, and dyeing performance, and provides detailed experimental protocols for researchers and scientists in the field of textile chemistry and material science.
Disperse dyes are the primary choice for coloring polyester due to their non-ionic nature and ability to penetrate the hydrophobic fiber structure at high temperatures. Among the vast palette of red hues, Disperse Red 1 and this compound are prominent options. While structurally similar, subtle differences in their molecular makeup lead to notable variations in their performance on polyester substrates.
Executive Summary of Performance
| Property | Disperse Red 1 | This compound |
| Chemical Formula | C₁₆H₁₈N₄O₃[1] | C₁₇H₂₀N₄O₄[2] |
| Molecular Weight | 314.34 g/mol [1] | 344.37 g/mol [2] |
| Light Fastness | Moderate | Good |
| Wash Fastness | Good | Very Good |
| Sublimation Fastness | Moderate | Good |
| Build-up | Good | Excellent |
Chemical Structures
The foundational difference between the two dyes lies in their molecular architecture. Both are monoazo dyes characterized by a nitrophenyl group linked to an aniline derivative.
Disperse Red 1 has the chemical name 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol.[3]
This compound , chemically known as 2-[N-(2-hydroxyethyl)-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol, possesses an additional methyl group on the aniline ring and a second hydroxyethyl group. This increase in molecular size and polarity contributes to its enhanced fastness properties.
Performance in Polyester Dyeing: A Comparative Analysis
Color Fastness Properties
Light Fastness: When exposed to light, dyed textiles can fade. This compound generally exhibits superior light fastness compared to Disperse Red 1. The additional substituents on the this compound molecule are thought to help dissipate photo-oxidative energy more effectively, thus protecting the chromophore.
Wash Fastness: The ability of a dye to withstand repeated laundering is a critical performance indicator. This compound demonstrates better wash fastness. Its larger molecular size and increased polarity likely lead to stronger intermolecular forces with the polyester fiber, reducing its tendency to leach out during washing.
Sublimation Fastness: This property is particularly important for polyester, which is often subjected to high temperatures during processing (e.g., heat setting). This compound, with its higher molecular weight, has a lower vapor pressure and is therefore more resistant to sublimating out of the fiber at elevated temperatures. This results in less staining of adjacent materials and better color retention.
Dyeing Kinetics and Build-up
The rate at which a dye is absorbed by the fiber and the maximum color depth achievable (build-up) are crucial for efficient and effective dyeing processes. While both dyes demonstrate good dyeing kinetics on polyester, this compound often shows a better build-up, allowing for the achievement of deeper shades.
Experimental Protocols
To provide a framework for comparative analysis, the following are detailed methodologies for key experimental procedures.
Polyester Dyeing Protocol
A typical high-temperature exhaust dyeing method for polyester is as follows:
-
Fabric Preparation: Scour a pre-weighed 100% polyester fabric sample with a solution containing 1 g/L of a non-ionic detergent and 1 g/L of sodium carbonate at 60°C for 30 minutes to remove any impurities. Rinse thoroughly with deionized water and air dry.
-
Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 20:1. The dyebath should contain:
-
Disperse dye (e.g., 1% on weight of fiber)
-
Dispersing agent (1 g/L)
-
Acetic acid to adjust the pH to 4.5-5.5
-
-
Dyeing Process:
-
Introduce the scoured polyester fabric into the dyebath at 60°C.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Hold at 130°C for 60 minutes.
-
Cool the dyebath down to 70°C at a rate of 3°C/minute.
-
-
After-treatment (Reduction Clearing):
-
Rinse the dyed fabric in warm water.
-
Treat the fabric in a solution containing 2 g/L sodium hydrosulfite, 1 g/L sodium hydroxide, and 1 g/L of a non-ionic detergent at 70°C for 20 minutes. This step removes any unfixed surface dye.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Air dry the fabric.
-
Fastness Testing Protocols
-
Wash Fastness (ISO 105-C06): A dyed specimen is stitched between two undyed standard adjacent fabrics (one of polyester and one of cotton). The composite specimen is then washed in a standardized soap solution at a specified temperature (e.g., 60°C) for a set duration in a launder-ometer. The color change of the dyed specimen and the staining of the adjacent fabrics are assessed using standard grey scales.
-
Light Fastness (AATCC 16.3): A dyed fabric specimen is exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity. The degree of fading is assessed by comparing the change in color of the exposed specimen to a set of Blue Wool standards, which have known lightfastness ratings.
-
Sublimation Fastness (ISO 105-P01): A dyed specimen is placed between two undyed polyester fabrics and subjected to a specific temperature (e.g., 180°C, 200°C, or 220°C) for 30 seconds using a heat press. The change in color of the specimen and the degree of staining on the adjacent fabrics are evaluated using grey scales.
Visualizing the Dyeing Process
The following diagram illustrates the key stages of the polyester dyeing process with disperse dyes.
Caption: A simplified workflow of the high-temperature exhaust dyeing process for polyester fabric.
Conclusion
In the comparative analysis of this compound and Disperse Red 1 for polyester dyeing, this compound emerges as the superior choice for applications demanding higher fastness properties. Its larger molecular structure contributes to better wash, light, and sublimation fastness, as well as improved build-up for achieving deeper shades. While Disperse Red 1 remains a viable and cost-effective option for certain applications, for high-performance textiles, the enhanced durability offered by this compound justifies its selection. The choice between these two dyes will ultimately depend on the specific performance requirements and economic considerations of the final textile product.
References
A Comparative Analysis of Azo and Anthraquinone Dyes: A Guide for Researchers
In the vast landscape of synthetic colorants, azo and anthraquinone dyes stand out as two of the most significant classes, each with a distinct profile of chemical properties, performance characteristics, and biological interactions. This guide offers a detailed comparison to inform researchers, scientists, and drug development professionals in their selection and application of these dyes.
Structural and Property Overview
Azo dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings.[1][2] This versatile class accounts for over 60% of the dyes used in various industries, prized for their wide color range, high tinctorial strength, and cost-effectiveness.[2][3] In contrast, anthraquinone dyes are derivatives of anthraquinone, featuring a fused three-ring aromatic structure.[1] This structural difference is fundamental to their distinct properties.
Key Differences at a Glance:
| Feature | Azo Dyes | Anthraquinone Dyes |
| Chromophore | -N=N- (Azo group) | Anthraquinone core |
| Color Range | Wide, including yellows, oranges, reds, browns, and blues | Primarily bright blues, greens, and violets |
| Synthesis | Diazotization and coupling reaction | Substitution reactions on the anthraquinone core |
| Cost | Generally lower and more cost-effective | Often higher due to more complex synthesis |
Performance Characteristics
The choice between azo and anthraquinone dyes often involves a trade-off between performance, cost, and environmental factors. Anthraquinone dyes are generally recognized for their superior stability.
Table 1: Comparative Performance of Azo and Anthraquinone Dyes
| Performance Metric | Azo Dyes | Anthraquinone Dyes | Supporting Evidence |
| Light Fastness | Moderate to Good | Excellent | Anthraquinone dyes' fused aromatic ring structure contributes to greater photostability. |
| Wash Fastness | Good to Excellent | Excellent | A study on novel azo-anthraquinone reactive dyes showed excellent wash fastness (grade 4 and above). |
| Rubbing Fastness | Good to Excellent | Excellent | Azo-anthraquinone hybrid dyes have demonstrated high rubbing fastness. |
| Color Brightness | Good | Excellent | Anthraquinone dyes are known for their brilliant and clear shades. |
| Solubility | Varies widely based on substituents | Generally lower, especially for disperse dyes | Anthraquinone disperse dyes tend to have higher solubility in supercritical CO2 than azo disperse dyes. |
Performance ratings are generalized and can vary significantly based on the specific dye structure and application.
Environmental and Toxicological Profile
The environmental and health impacts of dyes are a critical consideration. Azo dyes have faced scrutiny due to the potential for the reductive cleavage of the azo bond to form potentially carcinogenic aromatic amines.
Table 2: Environmental and Toxicological Comparison
| Aspect | Azo Dyes | Anthraquinone Dyes | Supporting Evidence |
| Aquatic Toxicity | Generally lower to moderate | Generally moderate to high | Studies suggest that many anthraquinone disperse dyes exhibit higher acute aquatic toxicity compared to their azo counterparts. |
| Biodegradability | Can be biodegradable, but may form toxic amines | Generally more resistant to biodegradation | The fused ring structure of anthraquinone dyes makes them more recalcitrant. |
| Carcinogenicity | Some can release carcinogenic aromatic amines | Generally considered less of a concern in this regard | The primary toxicological concern for azo dyes is the formation of harmful amines. |
| Effluent Concerns | Colored effluent, potential for toxicity and harmful amines | Colored effluent, high Chemical Oxygen Demand (COD) | Both dye classes contribute significantly to wastewater contamination. |
Experimental Protocols
1. Synthesis of a Simple Azo Dye (e.g., Methyl Orange)
This protocol outlines the fundamental two-step diazotization and coupling reaction for synthesizing an azo dye.
-
Diazotization:
-
Dissolve sulfanilic acid in a sodium carbonate solution.
-
Cool the solution in an ice bath.
-
Add a solution of sodium nitrite.
-
Slowly add hydrochloric acid while keeping the temperature below 5°C to form the diazonium salt.
-
-
Coupling:
-
Dissolve N,N-dimethylaniline in a hydrochloric acid solution.
-
Cool this solution in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the N,N-dimethylaniline solution.
-
Make the solution alkaline with sodium hydroxide to promote the coupling reaction and precipitate the Methyl Orange dye.
-
2. Assessment of Color Fastness to Washing (ISO 105-C06)
This standard procedure is used to determine the resistance of the color of textiles to washing.
-
A specimen of the dyed textile is stitched between two specified adjacent fabrics.
-
The composite specimen is washed in a soap or soap and soda solution.
-
The severity of the test is controlled by adjusting the temperature, alkalinity, and time, and by the addition of steel balls to the wash liquor.
-
After washing, rinsing, and drying, the change in color of the specimen and the staining of the adjacent fabrics are assessed using Grey Scales.
Visualizing Key Concepts
To better illustrate the fundamental differences and processes, the following diagrams are provided.
Caption: General chemical structures of azo and anthraquinone dyes.
Caption: Simplified workflow for the synthesis of azo dyes.
Caption: Pathway of azo dye reduction to aromatic amines.
Conclusion
The selection between azo and anthraquinone dyes is a nuanced decision that depends on the specific application requirements. Anthraquinone dyes generally offer superior light fastness and stability, making them suitable for high-performance applications where durability is paramount. However, their higher cost and, in some cases, greater aquatic toxicity are important considerations.
Azo dyes, with their vast color palette and economic advantages, remain the workhorse of the dye industry. While toxicological concerns associated with certain azo dyes are valid, ongoing research focuses on developing safer alternatives and effective wastewater treatment methods to mitigate their environmental impact. For researchers and professionals in drug development, a thorough understanding of the chemical structure, performance, and potential biological interactions of these dye classes is essential for informed material selection and risk assessment.
References
Validating Disperse Red 17 as a Lipid Stain in Cellular Biology: A Comparative Guide
Initial Assessment: No Evidence for Disperse Red 17 in Lipid Staining
An extensive review of scientific literature and product databases reveals no established use of this compound as a lipid stain in cellular biology. This dye is primarily documented as a textile and cosmetic colorant.[1][2][3][4] Its chemical structure is a single azo compound, and it is soluble in organic solvents like ethanol and acetone.[5] While its lipophilic ("fat-loving") nature might suggest a potential for lipid interaction, there is no available data or established protocols to validate its efficacy and specificity for staining intracellular lipid droplets. Researchers should exercise caution, as non-validated dyes may produce artifacts or lack the specificity required for accurate biological imaging.
Given the absence of data for this compound, this guide will instead provide a comparative overview of well-established and widely used lipid stains: Oil Red O, Nile Red, and Sudan Black B. This comparison will serve as a valuable resource for researchers seeking to select an appropriate and validated method for lipid visualization in a cellular context.
Comparison of Established Lipid Stains
The choice of a lipid stain depends on several factors, including the sample type (live or fixed cells), the imaging modality (brightfield or fluorescence microscopy), and the specific research question. The following table summarizes the key characteristics of three commonly used lipid stains.
| Feature | Oil Red O | Nile Red | Sudan Black B |
| Principle | Lysochrome (fat-soluble) dye | Fluorophore, solvatochromic | Lysochrome (fat-soluble) dye |
| Detection Method | Brightfield Microscopy | Fluorescence Microscopy | Brightfield Microscopy |
| Color | Red | Yellow/Gold (in neutral lipids) to Red (in polar lipids) | Blue-Black |
| Live/Fixed Cells | Fixed cells only | Live or fixed cells | Primarily fixed cells |
| Excitation Max. | Not Applicable | ~450-550 nm | Not Applicable |
| Emission Max. | Not Applicable | ~528-650 nm | Not Applicable |
| Advantages | - Well-established and widely used- Strong, stable color- Good for quantifying total lipid content | - High sensitivity and specificity for neutral lipids- Suitable for live-cell imaging and flow cytometry- Environment-sensitive fluorescence allows differentiation of lipid types | - Stains a broad range of lipids, including phospholipids- Intense, permanent staining |
| Disadvantages | - Requires fixation and harsh solvents, which can alter lipid morphology- Not suitable for live-cell imaging- Preparation of staining solution can be time-consuming | - Can be prone to photobleaching- Fluorescence can be quenched in aqueous environments | - Can produce non-specific background staining- Staining solution can be unstable |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate lipid staining. Below are standard protocols for Oil Red O, Nile Red, and Sudan Black B.
Oil Red O Staining for Cultured Cells
This protocol is adapted for staining lipids in adherent cell cultures.
-
Preparation of Solutions:
-
Oil Red O Stock Solution (0.5%): Dissolve 0.5 g of Oil Red O powder in 100 mL of 99% isopropanol. Stir overnight and filter to remove any precipitate. This stock is stable at room temperature.
-
Oil Red O Working Solution: Mix 6 mL of the stock solution with 4 mL of distilled water. Allow this solution to sit for 20 minutes at room temperature, then filter it through a 0.2 µm syringe filter. The working solution should be made fresh for each use.
-
-
Cell Preparation and Fixation:
-
Wash cultured cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin in PBS for at least 1 hour.
-
-
Staining Procedure:
-
Remove the formalin and wash the cells twice with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes at room temperature.
-
Remove the isopropanol and add the freshly prepared Oil Red O working solution to cover the cells.
-
Incubate for 10-15 minutes at room temperature.
-
-
Washing and Visualization:
-
Remove the staining solution and wash the cells 4 times with distilled water.
-
(Optional) Counterstain the nuclei with Mayer's hematoxylin for 1 minute and rinse with water.
-
Visualize the red-stained lipid droplets using a brightfield microscope.
-
Nile Red Staining for Live Cells
This protocol is designed for the fluorescent labeling of lipid droplets in live cells.
-
Preparation of Solutions:
-
Nile Red Stock Solution (1 mM): Dissolve Nile Red powder in DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light.
-
Nile Red Working Solution (200-1000 nM): Immediately before use, dilute the stock solution in a serum-free medium or PBS to the desired final concentration.
-
-
Staining Procedure:
-
Remove the culture medium from the cells.
-
Add the Nile Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Visualization:
-
The washing step after staining is often optional as Nile Red has minimal fluorescence in aqueous media.
-
Image the cells using a fluorescence microscope. For neutral lipids, use an excitation wavelength of approximately 450-500 nm and an emission wavelength greater than 528 nm (yellow-gold fluorescence). For polar lipids, use an excitation of ~515-560 nm and emission >590 nm (red fluorescence).
-
Sudan Black B Staining for Fixed Cells
This protocol is for the general staining of lipids in fixed cells or tissues.
-
Preparation of Solutions:
-
Sudan Black B Staining Solution: Dissolve 0.7 g of Sudan Black B in 100 mL of propylene glycol by heating to 100°C with constant stirring. Filter the hot solution through a Whatman No. 2 filter paper. Cool and filter again.
-
-
Cell Preparation and Fixation:
-
Fix cells or frozen tissue sections with 10% formalin.
-
-
Staining Procedure:
-
Wash the fixed samples with water.
-
Dehydrate the samples by incubating in 100% propylene glycol for 5 minutes.
-
Stain with the Sudan Black B solution for a minimum of 2 hours, though overnight is often preferred.
-
-
Differentiation and Visualization:
-
Differentiate the staining by agitating the sample in 85% propylene glycol for 3 minutes.
-
Rinse thoroughly with distilled water.
-
(Optional) Counterstain with a nuclear stain like Nuclear Fast Red.
-
Mount with an aqueous mounting medium and visualize under a brightfield microscope. Lipids will appear as black or dark blue droplets.
-
Mandatory Visualizations
To aid in the understanding of the experimental workflows and decision-making processes, the following diagrams have been generated.
Caption: A comparative workflow for lipid staining protocols.
Caption: Decision tree for selecting an appropriate lipid stain.
References
Cross-Reactivity of Disperse Red 17 in Azo Dye Patch Testing: A Comparative Guide
For researchers and clinicians in dermatology and drug development, understanding the cross-reactivity patterns of textile dyes is crucial for accurate diagnosis of allergic contact dermatitis. This guide provides a comparative analysis of the cross-reactivity of Disperse Red 17 with other azo dyes, supported by experimental data from patch testing.
Data on Cross-Reactivity of this compound
This compound, an azo dye belonging to the aminoazobenzene group, is a known sensitizer in textiles. Due to its chemical structure, it has the potential to cross-react with other azo dyes, leading to multiple positive reactions in patch testing. The following table summarizes the sensitization prevalence of this compound and related azo dyes from a study conducted in Spain between 2019 and 2022 on patients with suspected textile allergic contact dermatitis.
| Allergen | Chemical Group | Sensitization Frequency (%) |
| This compound | Aminoazobenzene | 2.5 |
| Disperse Red 1 | Aminoazobenzene | 2.5 |
| Disperse Orange 3 | Azo | 15.9 |
| Disperse Orange 1 | Azo | 6.8 |
| Disperse Yellow 3 | Azo | 4.3 |
| Disperse Blue 106 | Azo | 6.2 |
| Disperse Blue 124 | Azo | 4.3 |
Data from a study on 164 selected patients with suspected textile allergic contact dermatitis in Spain (2019-2022).[1]
Notably, a case study has classified Disperse Red 1, this compound, and Disperse Brown 1 within the "aminoazobenzene group," suggesting a high potential for cross-sensitization among these dyes due to their structural similarities.[2] While comprehensive quantitative data on the specific co-sensitization rates between this compound and other individual azo dyes is limited in large-scale studies, the shared chemical backbone of the aminoazobenzene group points towards a significant likelihood of cross-reactions.
Experimental Protocols for Patch Testing
The standardized method for identifying contact allergens such as this compound is patch testing. The following protocol is based on the guidelines from the European Society of Contact Dermatitis (ESCD).
1. Allergen Preparation:
-
This compound and other disperse dyes are typically prepared at a concentration of 1.0% in petrolatum (pet.).
-
Allergens should be stored at 4°C and protected from light to ensure stability.
2. Patch Application:
-
Small amounts of the allergen preparations are applied to individual Finn Chambers® on Scanpor® tape.
-
The patches are applied to the upper back of the patient, ensuring good contact with the skin.
3. Occlusion Period:
-
The patches remain in place for 48 hours (Day 0 to Day 2).
-
During this time, the patient should avoid getting their back wet and refrain from strenuous physical activity that could dislodge the patches.
4. Reading and Interpretation:
-
First Reading (Day 2 or 3): The patches are removed, and an initial reading is performed approximately 30-60 minutes after removal to allow any immediate irritation to subside.
-
Second Reading (Day 4 or 5): A second reading is crucial for identifying delayed hypersensitivity reactions.
-
Optional Third Reading (Day 7): In some cases, a third reading may be performed to capture late reactions.
-
Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:
-
- : Negative reaction
-
?+ : Doubtful reaction (faint erythema)
-
+ : Weak positive reaction (erythema, infiltration, possibly papules)
-
++ : Strong positive reaction (erythema, infiltration, papules, vesicles)
-
+++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)
-
IR : Irritant reaction (sharply demarcated erythema, sometimes with a glazed or wrinkled surface)
-
Visualization of Experimental and Biological Pathways
To understand the workflow of patch testing and the underlying immunological mechanism, the following diagrams are provided.
Caption: Experimental workflow for patch testing with azo dyes.
Caption: Simplified signaling pathway of T-cell mediated allergic contact dermatitis to azo dyes.
References
A Comparative Toxicological Assessment: Disperse Red 17 vs. Disperse Red 1
This guide provides a detailed comparison of the toxicological profiles of two azo dyes, Disperse Red 17 and Disperse Red 1. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their potential hazards. The data presented is compiled from various in vitro and in vivo studies.
Quantitative Toxicological Data
The following tables summarize the key toxicological findings for this compound and Disperse Red 1, focusing on cytotoxicity, genotoxicity, and acute oral toxicity.
Table 1: In Vitro Cytotoxicity and Genotoxicity
| Test System | Endpoint | This compound | Disperse Red 1 |
| Human Lymphocytes | Micronucleus Assay | - | Increased micronuclei frequency at 1.0 µg/mL and 2.0 µg/mL[1][2] |
| Human Hepatoma (HepG2) Cells | Micronucleus Assay | - | Increased micronuclei frequency at 1.0 µg/mL and 2.0 µg/mL[1][2][3] |
| Salmonella typhimurium (Ames Test) | Mutagenicity | Mutagenic in TA98 and TA100 with and without metabolic activation | Mutagenic (13 revertants/µg) |
| Chinese Hamster V79 Cells | Gene Mutation (hprt-locus) | Mutagenic | - |
| Human Dermal Equivalent (3D model) | Genotoxicity (Comet Assay) | - | Non-genotoxic |
Table 2: In Vivo Acute Oral Toxicity and Genotoxicity
| Species | Endpoint | This compound | Disperse Red 1 |
| Rat | Acute Oral LD50 | > 2000 mg/kg bw | - |
| Mouse | Micronucleus Assay (bone marrow) | - | Increased micronucleated polychromatic erythrocytes at 0.5 and 50 mg/kg bw |
| Mouse | Comet Assay (liver) | - | Increased DNA damage at 0.005 mg/kg bw |
| Mouse | Comet Assay (kidney) | - | No DNA damage observed |
| Mouse | Testicular Toxicity | - | Increased abnormal sperm morphology and decreased fertility at 20, 100, and 500 mg/kg bw |
| Mouse | Testis Cell DNA Damage | - | Increased DNA damage at 100 and 500 mg/kg bw |
Experimental Protocols
In Vitro Micronucleus Assay
-
Cell Lines: Human peripheral blood lymphocytes and human hepatoma (HepG2) cells.
-
Treatment: Cells are exposed to various concentrations of the test dye (e.g., 0.2 µg/mL to higher doses) for a specified duration.
-
Methodology: Following treatment, cells are cultured with cytochalasin B to block cytokinesis, resulting in binucleated cells. The cells are then harvested, fixed, and stained. The frequency of micronuclei in binucleated cells is scored under a microscope. An increase in the number of micronucleated cells compared to the negative control indicates genotoxic potential.
Bacterial Reverse Mutation Assay (Ames Test)
-
Strains: Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 mix).
-
Methodology: The tester strains, which are histidine auxotrophs, are exposed to the test substance at various concentrations on a minimal agar plate. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to synthesize histidine and form colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control.
In Vivo Rodent Micronucleus Assay
-
Animals: Swiss male mice.
-
Administration: A single oral dose of the dye is administered by gavage at various concentrations (e.g., 0.0005 to 500 mg/kg body weight).
-
Methodology: Bone marrow is collected from the femur 24 hours after treatment. The marrow is flushed, and smears are prepared on microscope slides. The slides are stained, and the frequency of micronucleated polychromatic erythrocytes (MNPCEs) is determined by scoring a set number of polychromatic erythrocytes (PCEs). An increase in the frequency of MNPCEs indicates chromosomal damage.
In Vivo Comet Assay (Single Cell Gel Electrophoresis)
-
Animals: Swiss male mice.
-
Administration: A single oral dose of the dye is administered by gavage.
-
Methodology: Twenty-four hours after exposure, liver and kidney cells are isolated. The cells are embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis under alkaline conditions. DNA with strand breaks migrates from the nucleus, forming a "comet" shape. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
Visualizations
References
Performance Evaluation of Fluorescent Probes for Cellular Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of fluorescent probes for cellular imaging, with a focus on the analysis of lipid droplets. While the initial topic of interest was the performance of Disperse Red 17, a comprehensive literature search revealed a significant lack of available data on its use as a fluorescent probe in a research context. This compound is predominantly documented as an industrial dye for textiles and cosmetics, with insufficient public data on its photophysical properties, such as quantum yield and photostability, to conduct a meaningful performance evaluation against established biological probes.
Therefore, this guide will focus on the performance and application of two widely used and well-characterized fluorescent probes for lipid droplet staining: Nile Red and BODIPY 493/503 . We will provide a detailed comparison of their performance characteristics, experimental protocols for their use, and visualizations of relevant cellular pathways.
Introduction to Fluorescent Probes for Lipid Droplet Imaging
Lipid droplets are dynamic cellular organelles involved in lipid storage and metabolism. Their study is crucial in various research fields, including metabolic diseases, cancer, and infectious diseases. Fluorescent microscopy, coupled with specific probes, is a powerful technique for visualizing and quantifying lipid droplets in living and fixed cells. The ideal fluorescent probe for this application should exhibit high specificity for neutral lipids, strong fluorescence in a lipidic environment, high photostability, and minimal spectral overlap with other fluorophores in multiplexing experiments.
Performance Comparison: this compound, Nile Red, and BODIPY 493/503
| Feature | This compound | Nile Red | BODIPY 493/503 |
| Chemical Class | Azo dye | Phenoxazone | Boron-dipyrromethene |
| Excitation Max (nm) | Data not available | ~488-550 (solvent dependent) | ~493 |
| Emission Max (nm) | Data not available | ~550-650 (solvent dependent) | ~503 |
| Quantum Yield (Φ) | Data not available | Variable (low in aqueous media, high in lipids) | High (typically > 0.8) |
| Solvatochromism | Data not available | Strong | Weak |
| Photostability | Data not available | Moderate | High |
| Specificity for Lipid Droplets | Data not available | Good | Excellent |
| Live/Fixed Cell Imaging | Data not available | Both | Both |
| Key Advantages | - | Strong fluorescence increase in lipid environments. | High brightness and photostability; narrow emission spectrum. |
| Key Disadvantages | Insufficient data for research applications. | Broad emission spectrum can lead to bleed-through. | Less sensitive to lipid environment changes than Nile Red. |
Experimental Protocols
Staining Lipid Droplets with Nile Red
Nile Red is a solvatochromic dye that is highly fluorescent in hydrophobic environments and quenched in aqueous media. This property makes it an excellent probe for detecting intracellular lipid droplets.
Materials:
-
Nile Red stock solution (1 mg/mL in acetone or DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Cells of interest cultured on coverslips or in imaging plates
-
Formaldehyde (for fixed cell imaging)
Protocol for Live Cell Imaging:
-
Prepare a fresh working solution of Nile Red by diluting the stock solution in PBS to a final concentration of 1-10 µg/mL.
-
Remove the cell culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the Nile Red working solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Add fresh cell culture medium or PBS for imaging.
-
Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation at 488 nm and emission collection at 550-650 nm for lipid droplets).
Protocol for Fixed Cell Imaging:
-
Wash cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with the Nile Red working solution as described in the live-cell protocol (steps 4-6).
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells.
Staining Lipid Droplets with BODIPY 493/503
BODIPY 493/503 is a highly lipophilic and brightly fluorescent dye that is widely used for staining neutral lipids within lipid droplets.
Materials:
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Cells of interest cultured on coverslips or in imaging plates
-
Formaldehyde (for fixed cell imaging)
Protocol for Live Cell Imaging:
-
Prepare a fresh working solution of BODIPY 493/503 by diluting the stock solution in cell culture medium to a final concentration of 1-5 µg/mL.
-
Remove the existing medium from the cells and add the BODIPY 493/503 working solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Add fresh cell culture medium for imaging.
-
Image the cells using a fluorescence microscope with a standard FITC filter set (excitation ~490 nm, emission ~515 nm).
Protocol for Fixed Cell Imaging:
-
Wash cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with the BODIPY 493/503 working solution as described in the live-cell protocol (steps 2-4).
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells.
Visualizations
Lipid Droplet Formation and Turnover Pathway
The following diagram illustrates the general cellular pathway of lipid droplet formation and turnover, which is the biological context for the application of these fluorescent probes.
Caption: Cellular pathway of lipid droplet formation, growth, and lipolysis.
Experimental Workflow for Lipid Droplet Staining
This diagram outlines the typical workflow for a cell-based lipid droplet staining experiment.
Caption: General experimental workflow for fluorescent staining of lipid droplets.
Conclusion
While this compound is a commercially available red dye, the lack of accessible scientific data regarding its performance as a fluorescent probe makes it difficult to recommend for research applications in cellular imaging. In contrast, Nile Red and BODIPY 493/503 are well-established and thoroughly characterized fluorescent probes for the specific and sensitive detection of intracellular lipid droplets. The choice between Nile Red and BODIPY 493/503 will depend on the specific experimental requirements, such as the need for a solvatochromic response (favoring Nile Red) or high photostability and narrow emission for multiplexing (favoring BODIPY 493/503). Researchers are encouraged to consult the extensive literature available for these probes to optimize their experimental design.
Quantitative Purity Analysis of Disperse Red 17: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development and material science, the accurate determination of purity is a critical aspect of quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Thin-Layer Chromatography (TLC) and UV-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of Disperse Red 17 purity. This compound, a monoazo dye, is utilized in various industrial applications, including textiles and cosmetics, making rigorous purity assessment essential.
This document outlines detailed experimental protocols, presents comparative performance data, and offers insights into the selection of the most suitable method based on specific analytical requirements.
High-Performance Liquid Chromatography (HPLC) for Premier Purity Assessment
HPLC stands as the premier method for the quantitative analysis of this compound, offering high resolution, sensitivity, and specificity to separate the main component from its impurities. The German standard DIN 54231 outlines a method for the analysis of disperse dyes in textiles using HPLC.[1][2]
Experimental Protocol: HPLC Method
This protocol is based on established methods for the analysis of disperse dyes.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Solvents: HPLC grade acetonitrile, methanol, and ultrapure water.
-
Reagents: Formic acid or ammonium acetate.
-
Standard: this compound reference standard.
2. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a representative portion of the this compound sample, dissolve it in methanol, and dilute to a suitable concentration with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Condition A (UHPLC-MS/MS Method) | Condition B (Conventional HPLC) |
| Column | Kinetex C18 (100 x 2.1 mm, 1.7 µm) | XBridge C18 (2.1 x 150 mm, 5.0 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid | A: Water with ammonium acetate B: Acetonitrile |
| Gradient | Gradient elution | Isocratic or gradient elution |
| Flow Rate | 0.3 mL/min | 0.6 mL/min |
| Injection Volume | 5 µL | 5 µL |
| Column Temperature | 40 °C | Ambient |
| Detection | MS/MS (ESI+) | PDA/UV-Vis at λmax of this compound (approx. 510 nm) |
Quantitative Data Presentation
The following table summarizes representative quantitative data for the analysis of this compound and other disperse dyes using LC-MS/MS and a conventional HPLC-PDA system.
| Parameter | LC-MS/MS (for this compound) | Conventional HPLC-PDA (Representative for Disperse Dyes) |
| Linearity (r²) | >0.993 | >0.99 |
| Limit of Detection (LOD) | 0.02 – 1.35 ng/mL | ~0.7 mg/L |
| Limit of Quantification (LOQ) | 0.06 – 4.09 ng/mL | Not specified |
| Recovery | 81.8% to 114.1% | 91% to 110% |
| Repeatability (%RSD) | 1.2% to 16.3% | <5% |
| Matrix Effect | Strong matrix effect observed (31.0% ~ 50.9%) | Dependent on sample matrix |
Data for LC-MS/MS is from a study including this compound.[3] Data for Conventional HPLC-PDA is representative for disperse dyes based on the DIN 54231 method.[1][2]
Alternative Analytical Methods
While HPLC is the gold standard, other techniques can be employed for the purity assessment of this compound, each with its own advantages and limitations.
Thin-Layer Chromatography (TLC)
TLC is a cost-effective and rapid method suitable for qualitative and semi-quantitative analysis. It is often used for screening and to monitor the progress of reactions.
Experimental Protocol: TLC Method
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): A mixture of toluene and acetone (e.g., 9:1 v/v) can be effective for separating azo dyes. The composition may need optimization.
-
Sample Application: Dissolve the this compound sample in a suitable solvent (e.g., methanol) and spot a small volume onto the TLC plate baseline.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to ascend near the top of the plate.
-
Visualization: Visualize the separated spots under UV light (254 nm and 366 nm) and by eye if the spots are colored. The purity can be estimated by comparing the intensity of the main spot to any impurity spots. The retention factor (Rf) value is calculated for each spot.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique for the quantitative analysis of a known chromophore in a pure solution. For this compound, which has a distinct color, this method can be used for a quick purity check, assuming impurities do not absorb at the same wavelength. A study has determined the limit of detection and quantification for Disperse Red 1 in aqueous media, which can serve as a reference for the closely related this compound.
Experimental Protocol: UV-Vis Spectrophotometry Method
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: A suitable solvent that dissolves this compound and does not absorb in the visible region (e.g., methanol or ethanol).
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which for this compound is around 510 nm.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare a solution of the this compound sample of known weight in a known volume of solvent.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of the sample from the calibration curve and calculate the purity.
-
Performance Comparison of Analytical Methods
| Feature | HPLC | TLC | UV-Vis Spectrophotometry |
| Quantitative Capability | Excellent (High accuracy and precision) | Semi-quantitative to qualitative | Good (for pure substances) |
| Selectivity/Specificity | High (separates complex mixtures) | Moderate (can be improved with 2D TLC) | Low (interference from absorbing impurities) |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg to ng) | Moderate (µg/mL) |
| Analysis Time per Sample | 15-30 minutes | 30-60 minutes | < 5 minutes |
| Cost per Analysis | High | Low | Low |
| Throughput | High (with autosampler) | High (multiple samples on one plate) | High |
| Regulatory Acceptance | Widely accepted | Accepted for specific tests (e.g., limit tests) | Accepted for assays of pure substances |
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound purity.
Caption: Workflow for the quantitative purity analysis of this compound.
Conclusion
For the definitive quantitative analysis of this compound purity, HPLC is the most robust and reliable method, providing high accuracy, precision, and the ability to separate and quantify impurities. For rapid screening, in-process control, or when resources are limited, TLC offers a valuable qualitative and semi-quantitative alternative. UV-Vis spectrophotometry is a fast and simple method for a quick purity check of a known substance, provided that there are no interfering impurities that absorb at the same wavelength. The choice of method should be guided by the specific analytical needs, regulatory requirements, and available instrumentation.
References
A Comparative Analysis of Disperse Red 17 and Nile Red for Microplastic Staining: A Guide for Researchers
A detailed examination of two fluorescent dyes for the identification and quantification of microplastics reveals significant differences in performance, stability, and applicability. While Nile Red is a widely established and versatile stain, Disperse Red dyes, including Disperse Red 17, present a more robust and stable alternative for specific laboratory applications.
This guide provides a comprehensive comparison of this compound and Nile Red for staining microplastics, aimed at researchers, scientists, and drug development professionals. The following sections detail the performance characteristics of each dye, supported by experimental data, and provide established protocols for their use.
Performance Comparison
Nile Red has emerged as a popular, cost-effective, and rapid method for detecting microplastics in environmental samples. Its solvatochromic properties, where the fluorescence emission spectrum shifts depending on the polarity of the surrounding environment, allow for the potential differentiation of polymer types.[1] However, the stability of its fluorescence and its affinity for natural organic matter can present challenges.
Disperse dyes, a class of non-ionic dyes with low water solubility, are traditionally used for dyeing synthetic fibers such as polyester. Recent research has demonstrated their utility in staining microplastics for laboratory-based studies, offering superior fluorescence stability compared to Nile Red.[2] While specific data for this compound in microplastic analysis is limited, studies on commercially available fluorescent disperse dyes provide a strong proxy for its performance.
Quantitative Data Summary
The following tables summarize the key performance indicators for Nile Red and a representative Disperse Red dye based on available experimental data.
| Parameter | Nile Red | Disperse Red (representative) | Data Source |
| Staining Efficiency | High for a broad range of polymers. | High for a variety of polymers including PS, HDPE, PET, PVC, PAN, LDPE, and PP. | [2][3] |
| Fluorescence Stability | Less stable; fluorescence intensity can decrease significantly over time and with exposure to certain chemicals. | More stable; maintains fluorescence intensity for longer periods (e.g., 72 hours) and is more robust to chemical digestion (4 M KOH) and mineral oil exposure. | [2] |
| Cost | Inexpensive. | Approximately half the cost of Nile Red for preparing stained microplastics. | |
| Protocol Complexity | Relatively simple, typically involving incubation at room temperature. | Requires a heat-mediated protocol for stable incorporation into the polymer. |
| Polymer Type | Nile Red Fluorescence Stability | Disperse Red Fluorescence Stability | Data Source |
| Polystyrene (PS) | Less Stable | More Stable | |
| High-Density Polyethylene (HDPE) | Less Stable | More Stable | |
| Polyethylene Terephthalate (PET) | Less Stable | More Stable | |
| Polyvinyl Chloride (PVC) | Less Stable | More Stable | |
| Polyacrylonitrile (PAN) | Less Stable | More Stable | |
| Low-Density Polyethylene (LDPE) | More Stable | Less Stable | |
| Polypropylene (PP) | More Stable | Less Stable |
Experimental Protocols
Detailed methodologies for staining microplastics with Nile Red and a representative Disperse Red dye are provided below.
Nile Red Staining Protocol
This protocol is adapted from various studies and is a widely used method for staining microplastics in environmental samples.
Materials:
-
Nile Red stock solution (e.g., 1 mg/mL in acetone or other suitable solvent)
-
Working solution (e.g., 10 µg/mL in the chosen solvent)
-
Microplastic samples
-
Glass petri dish or other suitable container
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare the Nile Red working solution by diluting the stock solution to the desired concentration.
-
Place the microplastic samples in a glass petri dish.
-
Add a sufficient volume of the Nile Red working solution to fully immerse the samples.
-
Incubate the samples in the dark at room temperature for a specified period (e.g., 30-60 minutes).
-
After incubation, remove the staining solution.
-
Wash the samples with the solvent used for the working solution and then with distilled water to remove excess dye.
-
Allow the samples to dry completely.
-
Observe the stained microplastics under a fluorescence microscope using appropriate excitation and emission wavelengths. For Nile Red, excitation is often in the blue or green region of the spectrum (e.g., 450-500 nm), with emission observed in the yellow-gold to red region (e.g., >528 nm).
Disperse Red (Heat-Mediated) Staining Protocol
This protocol, based on the work of Karakolis et al. (2019), facilitates the stable incorporation of disperse dyes into the polymer matrix.
Materials:
-
Disperse Red dye (e.g., commercially available products like iDye Poly Red)
-
Microplastic samples
-
Distilled water
-
Beaker or other heat-resistant container
-
Hot plate or water bath
-
Forceps
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare a dye bath by dissolving the Disperse Red dye in distilled water according to the manufacturer's instructions or experimental optimization.
-
Add the microplastic samples to the dye bath.
-
Heat the dye bath to a temperature suitable for the specific polymer being stained, typically near its glass transition temperature, for a set duration (e.g., 1-2 hours). This facilitates the diffusion of the dye into the polymer.
-
After heating, allow the dye bath to cool down.
-
Using forceps, remove the stained microplastics from the dye bath.
-
Rinse the stained microplastics thoroughly with distilled water to remove any unbound dye.
-
Allow the samples to dry completely.
-
Observe the stained microplastics under a fluorescence microscope. The excitation and emission wavelengths will depend on the specific Disperse Red dye used.
Visualization of Workflows
Caption: Experimental workflows for Nile Red and Disperse Red microplastic staining.
Logical Relationship of Dye Properties and Application
Caption: Relationship between dye properties and their suitability for different microplastic analysis applications.
Conclusion
The choice between this compound (and other disperse dyes) and Nile Red for microplastic staining depends heavily on the specific research application. Nile Red remains a valuable tool for rapid screening and potential polymer identification due to its ease of use and solvatochromic properties. However, for laboratory-based studies requiring high fluorescence stability, long-term tracking of particles, or resistance to harsh chemical treatments, the heat-mediated application of Disperse Red dyes offers a more robust and cost-effective solution. Researchers should carefully consider the experimental requirements to select the most appropriate staining method for reliable and accurate microplastic analysis.
References
Ecotoxicity of Disperse Red 17 and Its Analogues: A Comparative Analysis
A comprehensive review of the ecotoxicological profiles of the azo dye Disperse Red 17 and its structural analogues reveals significant differences in their aquatic toxicity. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of their environmental impact.
This compound, a monoazo dye, and its analogues are widely used in the textile industry for coloring synthetic fibers. Due to their low water solubility, these dyes can persist in aquatic environments, posing a potential risk to aquatic organisms. This comparison focuses on the acute and chronic toxicity data available for this compound and several of its structural analogues, including Disperse Red 1, Disperse Red 13, Disperse Red 73, Disperse Blue 79, and Disperse Orange 25.
Comparative Ecotoxicity Data
The ecotoxicity of these dyes varies considerably, influenced by minor structural modifications. The following table summarizes the available quantitative data from studies on various aquatic organisms. It is important to note that specific aquatic toxicity data for this compound is limited in publicly available literature. The data presented here for this compound is based on a screening assessment where it was used as a structural analogue.
| Dye | Test Organism | Endpoint | Duration | Test Type | Result (mg/L) | Reference |
| This compound | - | - | - | - | Data not readily available in cited literature | - |
| Disperse Red 1 | Daphnia similis | EC50 | 48h | Acute | 0.127 | [1] |
| Disperse Red 13 | Daphnia similis | EC50 | 48h | Acute | 0.019 | [1] |
| Disperse Red 73 | Danio rerio (Zebrafish) | - | 96h | - | Biochemical alterations at environmentally realistic concentrations | [2] |
| Disperse Blue 79 | Daphnia magna | EC50 | 48h | Acute | 4.5 | [3] |
| Danio rerio (Zebrafish) | LC50 | 96h | Acute | 17 - 340 | [3] | |
| Disperse Orange 25 | Mammal | LD50 | - | Oral | >10,000 |
Note: The absence of specific LC50/EC50 values for Disperse Red 73 in the provided reference indicates that the study focused on sublethal effects rather than mortality. The LD50 value for Disperse Orange 25 is for oral toxicity in mammals and is not an aquatic toxicity value, but is included for a broader toxicological context.
Experimental Protocols
The ecotoxicity data presented in this guide are primarily derived from standardized test protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data across different studies and substances.
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to daphnids (Daphnia magna or other suitable species).
-
Principle: Young daphnids, less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours.
-
Procedure:
-
A geometric series of at least five test concentrations and a control are prepared.
-
At least 20 daphnids, divided into four replicates of five, are used for each concentration and the control.
-
The daphnids are exposed in the test solutions for 48 hours under controlled temperature (20 ± 2 °C) and light conditions (16h light/8h dark photoperiod).
-
Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is observed at 24 and 48 hours.
-
-
Endpoint: The primary endpoint is the 48-hour EC50, which is the concentration of the substance that causes immobilisation in 50% of the daphnids.
Caption: Workflow for the OECD 202 Daphnia sp. Acute Immobilisation Test.
Fish, Acute Toxicity Test (OECD 203)
This test evaluates the acute lethal toxicity of a substance to fish.
-
Principle: Fish of a recommended species are exposed to the test substance for a 96-hour period.
-
Procedure:
-
At least five concentrations of the test substance in a geometric series and a control are prepared.
-
A minimum of seven fish are used for each test concentration and the control.
-
The fish are exposed in the test solutions, which are maintained under controlled conditions of temperature, light, and dissolved oxygen.
-
Mortality and other signs of toxicity are recorded at 24, 48, 72, and 96 hours.
-
-
Endpoint: The main endpoint is the 96-hour LC50, the concentration of the substance that is lethal to 50% of the test fish.
Caption: Workflow for the OECD 203 Fish, Acute Toxicity Test.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical substances.
-
Principle: The test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.
-
Procedure:
-
The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The S9 mix is used to simulate mammalian metabolism, as some substances only become mutagenic after being metabolized.
-
The bacteria are plated on a minimal agar medium containing a trace amount of histidine to allow for a few cell divisions, during which mutations can occur.
-
The plates are incubated for 48-72 hours.
-
-
Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control.
Caption: Workflow for the Ames Test for Mutagenicity.
Signaling Pathways and Logical Relationships
The toxicity of azo dyes is often linked to their metabolism. The reductive cleavage of the azo bond can lead to the formation of aromatic amines, which may be more toxic and potentially carcinogenic than the parent dye molecule. This metabolic activation is a critical pathway in the manifestation of their toxic effects.
Caption: Metabolic activation pathway of azo dyes leading to toxicity.
References
A Comparative Performance Analysis of Disperse Red 17 in Textile Dye Mixes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of C.I. Disperse Red 17 against a selection of alternative red disperse dyes commonly used in the textile industry. The following data, compiled from various industry sources, is intended to assist researchers and scientists in selecting the appropriate dye for their specific applications, considering key performance indicators such as fastness to light, washing, and heat.
Quantitative Performance Data
The following tables summarize the fastness properties of this compound and its alternatives when applied to polyester, a common synthetic fiber for disperse dyes. Fastness is graded on a scale of 1 to 5 for washing, rubbing, and sublimation, with 5 representing the best performance. Light fastness is rated on a scale of 1 to 8, with 8 indicating the highest resistance to fading.
Table 1: Fastness Properties of C.I. This compound
| Fastness Property | Test Standard | Rating |
| Light Fastness | ISO 105-B02 | 4 |
| Washing Fastness (Color Change) | ISO 105-C06 | 4-5 |
| Washing Fastness (Staining) | ISO 105-C06 | 5 |
| Perspiration Fastness (Staining) | ISO 105-E04 | 5 |
| Ironing/Sublimation Fastness | ISO 105-P01 | 4-5 |
Table 2: Comparative Fastness Properties of Alternative Red Disperse Dyes on Polyester
| C.I. Name | Light Fastness (1-8) | Wash Fastness (Color Change) (1-5) | Sublimation Fastness (Staining) (1-5) | Rubbing Fastness (Dry) (1-5) | Rubbing Fastness (Wet) (1-5) |
| Disperse Red 1 | 4-5 | 5 | 4 | - | - |
| Disperse Red 60 | 5-6 | 4 | 3-4 | 4 | 3-4 |
| Disperse Red 73 | 5-6 | 5 | 4 | - | - |
| Disperse Red 82 | 6-7 | 4-5 | 4 | 4 | 4 |
| Disperse Red 86 | 6-7 | 4-5 | 4 | 4-5 | 4 |
| Disperse Red 167 | 7-8 | 5 | 5 | - | - |
Experimental Protocols
The performance data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.
Light Fastness (ISO 105-B02)
This test evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight (D65) using a xenon arc lamp.[1][2][3][4][5]
-
Apparatus: Xenon arc lamp apparatus, lightfastness standards (Blue Wool Scale), grey scale for assessing color change.
-
Procedure:
-
A specimen of the dyed textile is mounted on a sample holder alongside a set of Blue Wool standards (rated 1-8).
-
The samples and standards are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.
-
The exposure is continued until a specified amount of fading has occurred on the test specimen or the standards.
-
The light fastness of the specimen is assessed by comparing the change in its color with that of the Blue Wool standards. The rating is the number of the Blue Wool standard that shows a similar degree of fading.
-
Wash Fastness (AATCC Test Method 61 / ISO 105-C06)
This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures. It simulates the effect of five home launderings in a single accelerated test.
-
Apparatus: A suitable washing machine (e.g., Launder-Ometer), stainless steel canisters, stainless steel balls (for mechanical action), multifiber adjacent fabric, grey scale for assessing color change and staining.
-
Procedure:
-
A specimen of the dyed fabric is stitched to a multifiber test fabric.
-
The composite specimen is placed in a stainless steel container with a specified detergent solution and stainless steel balls.
-
The container is then agitated in the laundering apparatus at a specified temperature and for a set duration (typically 45 minutes).
-
After washing, the sample is rinsed and dried.
-
The change in color of the dyed specimen is evaluated using the Gray Scale for Color Change, and the staining on each fiber of the multifiber fabric is assessed using the Gray Scale for Staining.
-
Sublimation Fastness (ISO 105-P01 / AATCC Test Method 117)
This test assesses the resistance of the color of textiles to sublimation, which is the tendency of some dyes to vaporize when heated and then deposit on adjacent materials.
-
Apparatus: A heat press or a suitable heating device capable of maintaining a constant temperature, undyed polyester fabric, grey scale for assessing staining.
-
Procedure:
-
A specimen of the dyed textile is placed between two pieces of undyed polyester fabric.
-
The composite sample is placed in the heating device and subjected to a specified temperature (e.g., 150°C, 180°C, or 210°C) and pressure for a set time (e.g., 30 seconds).
-
After heating, the sample is removed and allowed to cool.
-
The degree of staining on the undyed polyester fabrics is assessed using the grey scale for staining.
-
Crocking (Rubbing) Fastness (ISO 105-X12)
This test measures the transfer of color from the surface of a colored textile to other surfaces by rubbing.
-
Apparatus: Crockmeter, standard white cotton rubbing cloth, grey scale for assessing staining.
-
Procedure:
-
A specimen of the dyed textile is mounted on the base of the crockmeter.
-
A dry, standard white cotton cloth is mounted on the rubbing finger of the crockmeter.
-
The rubbing finger is moved back and forth across the test specimen for a specified number of cycles (typically 10) with a constant downward force.
-
The amount of color transferred to the white rubbing cloth is assessed using the grey scale for staining.
-
The procedure is repeated with a wet rubbing cloth.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comparative performance evaluation of disperse dyes.
Caption: Workflow for Comparative Performance Evaluation of Disperse Dyes.
References
Safety Operating Guide
Navigating the Safe Disposal of Disperse Red 17 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. Disperse Red 17, a red dye, requires specific procedures to ensure its safe management from use to final disposal. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, it is crucial to be familiar with its hazard profile and to use the appropriate personal protective equipment (PPE).
Hazard Profile
| Hazard Classification | Description | GHS Precautionary Statement |
| Acute Toxicity (Oral) | Harmful if swallowed. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] |
| Skin Sensitization | May cause an allergic skin reaction. | P280: Wear protective gloves. |
Required Personal Protective Equipment (PPE)
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are mandatory. Gloves should be inspected before use and disposed of as contaminated waste after.
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles must be worn.
-
Skin and Body Protection: A lab coat or other impervious clothing is required to prevent skin contact.
Step-by-Step Disposal Procedure for this compound Waste
The primary route for the final disposal of this compound is through an industrial combustion plant.[1] Under no circumstances should this chemical be discharged into sewer systems or general trash. All materials contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation at the Point of Generation
-
Solid Waste:
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
-
Unused Product:
-
Any remaining, unused this compound powder should be disposed of in its original container, if possible, or in a sealed, labeled container as hazardous waste.
-
2. Decontamination of Laboratory Equipment
-
Reusable Glassware and Equipment:
-
Thoroughly rinse all contaminated reusable items, such as beakers and spatulas, with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
-
Collect the initial rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the equipment with soap and water. This subsequent rinse water can typically be disposed of down the drain, but consult your institution's specific guidelines.
-
3. Packaging and Labeling of Waste
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Harmful if Swallowed")
-
The date the waste was first added to the container.
-
The laboratory or department information.
-
4. Storage and Collection
-
Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be away from general traffic and incompatible materials.
-
Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
1. Evacuate and Secure the Area:
- Alert personnel in the immediate vicinity and restrict access to the spill area.
2. Assess the Spill:
- Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely. For large or unmanageable spills, contact your institution's EHS department immediately.
3. Spill Cleanup (Dry Powder):
- Ensure the area is well-ventilated, preferably within a fume hood.
- Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
- Carefully sweep the mixture into a designated hazardous waste container. Avoid creating dust.
- Wash the spill area thoroughly with soap and water, collecting the contaminated water for disposal as hazardous waste.
- All materials used for cleanup (e.g., contaminated gloves, wipes, absorbent) must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Disperse Red 17
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Disperse Red 17. The following procedural guidance is designed to ensure the safe management of this substance in a laboratory setting, aligning with best practices for chemical safety and environmental responsibility.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure the safety of laboratory personnel when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. Chemical safety goggles are recommended, especially when there is a risk of splashing or dust generation. A face shield should be used in conjunction with goggles for maximum protection during procedures with a high splash potential. |
| Hand Protection | Chemical-resistant gloves are mandatory. While specific breakthrough time data for this compound is not readily available, general guidance for azo dyes suggests the use of nitrile or butyl rubber gloves. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Gloves should be changed immediately if contamination is suspected. |
| Body Protection | A standard laboratory coat should be worn to protect against skin contact. For procedures with a higher risk of significant exposure, a chemically resistant apron or coveralls should be considered. |
| Respiratory Protection | Respiratory protection is generally not required when handling small quantities in a well-ventilated area. However, if dust is generated or if working in an area with inadequate ventilation, a NIOSH-approved N95 or higher particulate respirator should be used. For higher concentrations or the potential for aerosol generation, a respirator with an organic vapor cartridge may be necessary. |
Operational Plan
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Guidance:
-
Preparation:
-
Handling:
-
When weighing the solid powder, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Avoid creating dust during handling.
-
If dissolving the compound, add it slowly to the solvent to prevent splashing.
-
Keep containers tightly closed when not in use.
-
-
Decontamination and Spill Control:
-
In case of a spill, avoid generating dust.
-
For small spills, gently sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum.
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and comply with regulations.
Waste Categorization:
This compound, as an azo dye, and any materials contaminated with it, should be considered hazardous waste. While a specific EPA waste code is not assigned to this compound itself, waste from the production of dyes and pigments may be classified under the K181 waste code if it contains certain hazardous constituents.[2][3] It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream identification and labeling.
Disposal Procedure:
-
Segregation: Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area until it is collected for disposal.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. The recommended method of disposal for this type of chemical is incineration at a permitted industrial combustion plant.[1] Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data
Specific occupational exposure limits (OELs) such as OSHA PELs, ACGIH TLVs, or NIOSH RELs have not been established for this compound. Similarly, specific glove breakthrough time data for this compound is not available in the reviewed literature. In the absence of substance-specific data, a conservative approach should be taken, adhering to the general safety precautions for handling azo dyes and minimizing all potential routes of exposure. Regular consultation with your institution's safety officer is recommended to ensure compliance with the most current safety standards.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
